Product packaging for Ethyl 1-methylpiperidine-4-carboxylate(Cat. No.:CAS No. 24252-37-7)

Ethyl 1-methylpiperidine-4-carboxylate

Cat. No.: B1589416
CAS No.: 24252-37-7
M. Wt: 171.24 g/mol
InChI Key: JWXOOQCMGJBSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 1-methylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B1589416 Ethyl 1-methylpiperidine-4-carboxylate CAS No. 24252-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXOOQCMGJBSML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453777
Record name Ethyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24252-37-7
Record name Ethyl 1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-methylpiperidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-methylpiperidine-4-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 1-methylpiperidine-4-carboxylate, a key heterocyclic building block, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural scaffold, featuring a tertiary amine within a piperidine ring and a reactive ester functional group, makes it a versatile precursor for a diverse array of complex molecules, particularly those with pronounced biological activity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the fundamental properties, synthesis, and applications of this important chemical entity. By delving into its physicochemical characteristics, spectroscopic signature, and synthetic pathways, we aim to equip the scientific community with the knowledge necessary to effectively harness the potential of this compound in their research and development endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and synthesis. This section details the key physicochemical and spectroscopic data for this compound.

Core Properties
PropertyValueSource
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
CAS Number 24252-37-7
Appearance Liquid
Density 0.963 g/mL at 25 °C
Refractive Index (n20/D) 1.450
Flash Point 87.8 °C (190.0 °F) - closed cup
Boiling Point Not explicitly found for this specific compound, but related structures have high boiling points.
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectral features.

TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum of this compound would be expected to show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the N-methyl group (a singlet around 2.3 ppm), and the piperidine ring protons (a series of multiplets in the region of 1.5-3.0 ppm). The chemical shifts and coupling patterns of the piperidine protons provide valuable information about the conformation of the ring.
¹³C NMR The carbon NMR spectrum will display a signal for the carbonyl carbon of the ester at approximately 175 ppm. The carbons of the ethyl group will appear around 60 ppm (O-CH₂) and 14 ppm (CH₃). The N-methyl carbon will have a signal around 46 ppm, and the piperidine ring carbons will resonate in the 25-55 ppm range.
Infrared (IR) Spectroscopy The IR spectrum is dominated by a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. C-H stretching vibrations of the aliphatic methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is typically found in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS) The electron ionization mass spectrum will show the molecular ion peak (M⁺) at m/z 171. Subsequent fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the piperidine ring.

Synthesis and Reactivity

The synthesis of this compound is a critical aspect of its utility. This section outlines a common synthetic approach and discusses its general reactivity.

Synthetic Protocol: N-methylation of Ethyl Isonipecotate

A prevalent and straightforward method for the synthesis of this compound is the N-methylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).

Reaction Scheme:

G cluster_0 Synthesis of this compound Ethyl isonipecotate Ethyl isonipecotate This compound This compound Ethyl isonipecotate->this compound Formaldehyde, Reducing Agent (e.g., H₂, Pd/C or NaBH₃CN)

A common synthetic route to this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl piperidine-4-carboxylate in a suitable solvent, such as methanol or ethanol.

  • Addition of Methylating Agent: Add an aqueous solution of formaldehyde to the reaction mixture. Formaldehyde serves as the source of the methyl group.

  • Reductive Amination: Introduce a reducing agent to the mixture. Common choices include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or a chemical reducing agent like sodium cyanoborohydride (NaBH₃CN). The reducing agent converts the intermediate iminium ion to the desired N-methylated product.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove inorganic byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Causality Behind Experimental Choices:

  • Choice of Methylating Agent: Formaldehyde is a cost-effective and readily available C1 source for methylation.

  • Choice of Reducing Agent: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields. Sodium cyanoborohydride is a milder reducing agent that is selective for the iminium ion in the presence of the ester group.

  • Solvent Selection: Alcohols like methanol and ethanol are good solvents for both the starting material and the reagents and are compatible with the reaction conditions.

Reactivity Profile

The reactivity of this compound is governed by its two primary functional groups: the tertiary amine and the ethyl ester.

  • Tertiary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids to form a quaternary ammonium salt. The nitrogen can also react with electrophiles, such as alkyl halides, to form quaternary ammonium compounds.

  • Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can undergo hydrolysis under acidic or basic conditions to yield 1-methylpiperidine-4-carboxylic acid. It can also react with other nucleophiles, such as amines to form amides, or with organometallic reagents like Grignard reagents to form tertiary alcohols.

G cluster_0 Reactivity of this compound This compound This compound 1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-carboxylic acid This compound->1-methylpiperidine-4-carboxylic acid Hydrolysis (H⁺ or OH⁻) Amide derivatives Amide derivatives This compound->Amide derivatives Aminolysis (R₂NH) Tertiary alcohols Tertiary alcohols This compound->Tertiary alcohols Grignard Reaction (RMgX) Quaternary ammonium salts Quaternary ammonium salts This compound->Quaternary ammonium salts Alkylation (R-X)

Key reactions of this compound.

Applications in Drug Discovery and Development

This compound is a valuable starting material in the synthesis of a wide range of pharmaceutical agents. Its piperidine core is a common motif in many centrally active drugs.

Precursor to Opioid Analgesics

A significant application of this compound is in the synthesis of potent opioid analgesics. The 4-substituted piperidine scaffold is a key structural feature of many fentanyl analogs. For instance, it can be elaborated through a series of reactions to produce precursors for compounds like remifentanil. The synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for such analgesics, can start from related piperidone derivatives.[1]

Synthesis of GABAA Receptor Agonists

Derivatives of this compound have been investigated as agonists for the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the central nervous system. Modulating the activity of this receptor can have therapeutic effects in conditions such as anxiety and epilepsy.

Building Block for 5-HT3 Antagonists

The compound also serves as a reactant in the synthesis of 5-HT3 antagonists. These agents are used to manage nausea and vomiting, particularly that induced by chemotherapy and radiation therapy.

Development of Novel Antibacterials

Researchers have utilized this compound to synthesize piperidine derivatives that act as inhibitors of bacterial enzymes, such as enoyl-ACP reductase in S. aureus and E. coli. This highlights its potential in the development of new antibacterial agents to combat antibiotic resistance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

According to safety data, this compound is classified with the following hazards:

  • Skin Irritation (H315)

  • Serious Eye Damage (H318)

  • May cause respiratory irritation (H335)

The signal word for this compound is "Danger".

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Ventilation: Use only outdoors or in a well-ventilated area.[2] Avoid breathing mist, vapors, or spray.[2]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] It is classified as a combustible liquid.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • Skin: Wash with plenty of soap and water.

  • Spills: Absorb spillage to prevent material damage.

Conclusion

This compound is a cornerstone synthetic intermediate with significant implications for the pharmaceutical industry. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it an invaluable tool for medicinal chemists. The ability to readily modify both the ester and the tertiary amine functionalities allows for the creation of diverse molecular libraries for drug screening. As the quest for novel therapeutics continues, the importance of versatile building blocks like this compound is set to grow, paving the way for the discovery of next-generation medicines.

References

"Ethyl 1-methylpiperidine-4-carboxylate" CAS number 24252-37-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 1-methylpiperidine-4-carboxylate (CAS: 24252-37-7)

Introduction: The Strategic Importance of a Core Moiety

In the landscape of pharmaceutical development and complex organic synthesis, certain molecular scaffolds serve as pivotal starting points for a vast array of bioactive compounds. This compound, a substituted piperidine derivative, is one such cornerstone.[1] While unassuming in its own right, its true value lies in its role as a versatile intermediate, providing a robust framework for the construction of sophisticated molecules targeting the central nervous system, infectious diseases, and oncology.[2][3] This guide provides a technical overview of its synthesis, properties, and critical applications, designed for the practicing researcher and drug development professional. We will explore not just the "how" but the "why" behind the methodologies, grounding our discussion in established chemical principles.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is a non-negotiable prerequisite for its effective and safe use in a laboratory setting.

Key Properties

The compound is a colorless to yellow liquid under standard conditions, with properties that influence its handling, reaction setup, and purification strategies.[1][2]

PropertyValueSource(s)
CAS Number 24252-37-7[2][3]
Molecular Formula C₉H₁₇NO₂[2][3]
Molecular Weight 171.24 g/mol [2][3][4]
Appearance Colorless to yellow liquid[1]
Density 0.963 g/mL at 25 °C[2][5]
Refractive Index (n20/D) 1.450[2]
Flash Point 87.8 °C (190.0 °F) - closed cup[2][5]
Storage Temperature Room Temperature / 0-8 °C recommended[1][5]
Hazard and Safety Information

This compound is classified as a hazardous substance requiring careful handling.[2][5] Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.[6]

Hazard InformationDetailsSource(s)
Signal Word Danger[2][5]
GHS Pictograms Corrosion, Exclamation Mark (GHS05, GHS07)[4]
Hazard Statements H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2][5]
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338[2][7]
Target Organs Respiratory system[2][4]

Synthesis and Purification: A Validated Protocol

The most common and efficient laboratory-scale synthesis involves the N-methylation of its readily available precursor, Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate).[8][9] The Eschweiler-Clarke reaction is a superior method for this transformation as it is a reductive amination that avoids the formation of quaternary ammonium salts, a common side product in direct alkylations with agents like methyl iodide.[10]

Synthesis Workflow Diagram

cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product & Purification Reactant Ethyl 4-piperidinecarboxylate (CAS: 1126-09-6) Process Eschweiler-Clarke Reaction (Reductive Amination) Reflux, 3-4 hours Reactant->Process Dissolve in Reagent1 Formaldehyde (37% aq.) Reagent1->Process Add Reagent2 Formic Acid (88%) Reagent2->Process Add Workup 1. Cool & Concentrate 2. Basify (e.g., NaHCO₃) 3. Extract (e.g., DCM) Process->Workup Reaction Completion Purification Distillation under Reduced Pressure Workup->Purification Crude Product Product This compound (CAS: 24252-37-7) Purification->Product Purified Product

Caption: Synthesis workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating through clear workup and purification steps.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 4-piperidinecarboxylate (1.0 eq).[9][11]

  • Reagent Addition: Sequentially add formic acid (2.5 eq) followed by a 37% aqueous solution of formaldehyde (2.0 eq). The use of formic acid as both the reducing agent and a catalyst is central to the Eschweiler-Clarke mechanism.[10]

  • Thermal Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Initial Workup: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove excess formic acid and water.[10]

  • Basification and Extraction: Dissolve the resulting residue in water. Carefully basify the aqueous solution to a pH > 9 with a saturated solution of sodium bicarbonate or sodium hydroxide. This step is critical to deprotonate the piperidine nitrogen, rendering the product soluble in organic solvents. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a brown or yellow liquid.[10]

  • Purification: For high-purity material required for drug development, the crude product should be purified by vacuum distillation. This step removes non-volatile impurities and any remaining starting materials.

Analytical Characterization

Characterization is essential to confirm the identity and purity of the synthesized product. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the N-methyl group (singlet, ~2.3 ppm), the ethyl ester protons (quartet for -OCH₂- at ~4.1 ppm and triplet for -CH₃ at ~1.2 ppm), and a series of multiplets for the piperidine ring protons.

    • ¹³C NMR: Signals corresponding to the carbonyl carbon of the ester (~175 ppm), the N-methyl carbon (~46 ppm), the ethoxy carbons (~60 ppm and ~14 ppm), and the distinct carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) will confirm the molecular weight (171.24 g/mol ) and provide a characteristic fragmentation pattern.[2]

  • Infrared (IR) Spectroscopy: A strong absorbance band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester functional group.

Applications in Drug Development and Research

The utility of this compound stems from its structure: a tertiary amine combined with an ester, providing two key points for chemical modification. It is a foundational building block for numerous classes of pharmaceuticals.[1][3]

Role as a Key Pharmaceutical Intermediate

cluster_applications Therapeutic Areas & Compound Classes Core This compound (CAS: 24252-37-7) Opioids Opioid Analgesics (e.g., Pethidine Analogs) Core->Opioids Precursor for CNS GABAA Receptor Agonists (Anxiolytics, Sedatives) Core->CNS Reactant for Antibiotics Enoyl-ACP Reductase Inhibitors (Antibacterial Agents) Core->Antibiotics Building block for Oncology CC-1065 Analogues (Cytotoxic Agents) Core->Oncology Used in synthesis of Other 5-HT3 Antagonists, Tricyclics Core->Other Intermediate for

Caption: Role as a central intermediate in pharmaceutical synthesis.

  • Opioid Analgesics: The compound is structurally very similar to the core of pethidine (Meperidine), a widely used synthetic opioid.[12][13] It serves as a direct precursor or a key intermediate in the synthesis of novel pethidine analogs and other phenylpiperidine-class analgesics.[14] The synthesis of pethidine itself involves the reaction of a related piperidine nitrile with sulfuric acid, followed by esterification.[15]

  • GABAA Receptor Agonists: It is used as a reactant in the synthesis of compounds designed to target the GABAA receptor, which is crucial for developing medications for anxiety, insomnia, and seizure disorders.[3]

  • Antibacterial Agents: The piperidine scaffold is integral to the development of inhibitors for bacterial enzymes like S. aureus and E. coli enoyl-ACP reductase, representing a pathway to new antibiotics.[2][3]

  • Anticancer Agents: Researchers have employed this molecule to create water-soluble DNA-binding subunits for analogues of the potent cytotoxic antibiotic CC-1065, which has applications in oncology.[2][3]

  • Other CNS Targets: Its use extends to the synthesis of 5-HT3 antagonists (used as antiemetics) and various tricyclic pharmaceuticals, which include classes of antidepressants and antipsychotics.[2][3]

Conclusion

This compound (CAS 24252-37-7) is a quintessential example of a high-value synthetic intermediate. Its straightforward, high-yielding synthesis and the versatile reactivity of its functional groups make it an indispensable tool for medicinal chemists and drug development scientists. A comprehensive understanding of its properties, handling, and synthetic potential allows researchers to leverage this core structure effectively, paving the way for the discovery and development of next-generation therapeutics across multiple disease areas.

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Core Molecular Profile and Significance

Ethyl 1-methylpiperidine-4-carboxylate (CAS No. 24252-37-7) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. As a derivative of piperidine, a saturated heterocycle prevalent in numerous natural alkaloids and synthetic pharmaceuticals, this compound serves as a versatile scaffold for constructing more complex molecular architectures. Its structure, featuring a tertiary amine and an ethyl ester, provides two distinct points for chemical modification, making it an invaluable intermediate.

This guide offers a comprehensive examination of its molecular structure, from fundamental properties and synthesis to in-depth spectroscopic elucidation. It is intended for researchers and professionals who require a deep, functional understanding of this molecule for application in synthetic and discovery programs. The applications for this reactant are diverse, including the synthesis of inhibitors for bacterial enzymes like S. aureus enoyl-ACP reductase, GABAA receptor agonists, and antagonists for the 5-HT3 receptor.

Key Physicochemical Properties

A summary of the essential properties of this compound is provided below, establishing the foundational data for handling and characterization.

PropertyValueSource
CAS Number 24252-37-7[1][2]
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [2][3]
Appearance Liquid
Boiling Point 211.1 ± 33.0 °C at 760 mmHg[1]
Density 0.963 g/mL at 25 °C
Flash Point 87.8 °C (190.0 °F) - closed cup
Refractive Index n20/D 1.450
SMILES CCOC(=O)C1CCN(C)CC1
InChI Key JWXOOQCMGJBSML-UHFFFAOYSA-N

Section 2: Structural Elucidation and Conformation

The molecular architecture of this compound is defined by a central piperidine ring substituted at the 1-position with a methyl group and at the 4-position with an ethyl carboxylate group.

Caption: 2D structure of this compound.

Conformational Analysis: The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relatively bulky ethyl carboxylate group at the C4 position is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C2 and C6. This conformational preference is a critical determinant of the molecule's reactivity and its interaction with biological targets.

Section 3: Synthesis Protocol and Mechanistic Insight

The most direct and common synthesis of this compound is achieved through the N-methylation of its secondary amine precursor, Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate).[1][4][5] A highly efficient and industrially scalable method for this transformation is reductive amination.

workflow start Ethyl Isonipecotate (Precursor) intermediate Iminium Ion Intermediate (In-situ formation) start->intermediate Reaction with Formaldehyde reagents Formaldehyde (CH₂O) H₂ Gas, Pd/C Catalyst Ethanol (Solvent) reagents->intermediate product This compound (Final Product) intermediate->product Catalytic Reduction purification Filtration & Distillation product->purification

Caption: Workflow for synthesis via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the N-methylation of piperidine derivatives.[6]

  • Reactor Setup: To a suitable hydrogenation reactor, add Ethyl isonipecotate (1 equivalent) and a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of 37% aqueous formaldehyde (approximately 1.2-1.5 equivalents).

  • Hydrogenation: Seal the reactor and purge with nitrogen, then pressurize with hydrogen gas (H₂) to approximately 50 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Purification:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.

Causality and Expertise:

  • Choice of Reagents: Formaldehyde reacts with the secondary amine of Ethyl isonipecotate to form an unstable carbinolamine, which rapidly dehydrates to an electrophilic iminium ion in situ.

  • Role of the Catalyst: The Pd/C catalyst is essential for the heterogeneous catalytic hydrogenation. It adsorbs the hydrogen gas and the iminium ion onto its surface, facilitating the reduction of the C=N⁺ bond to the desired N-CH₃ group.

  • Self-Validation: The purity of the distilled product must be confirmed by spectroscopic analysis (as detailed in Section 4) to validate the success of the synthesis and purification protocol.

Section 4: Spectroscopic Validation of Molecular Structure

Spectroscopic analysis is non-negotiable for the unambiguous confirmation of the molecular structure following synthesis. The following sections detail the expected spectral data for this compound, based on its known structure and data from closely related analogs.[7][8]

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides precise information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.12Quartet (q)2H-O-CH₂ -CH₃Protons on the methylene group of the ethyl ester, split by the adjacent methyl group.
~ 2.0 - 2.8Multiplet (m)5HPiperidine Ring Protons (H2, H4, H6)Complex overlapping signals from protons adjacent to the nitrogen and the C4 proton.
~ 2.25Singlet (s)3HN-CH₃ Protons of the N-methyl group are chemically unique and have no adjacent protons, resulting in a singlet.
~ 1.5 - 1.9Multiplet (m)4HPiperidine Ring Protons (H3, H5)Protons on C3 and C5 of the piperidine ring.
~ 1.24Triplet (t)3H-O-CH₂-CH₃ Protons on the terminal methyl group of the ethyl ester, split by the adjacent methylene group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 175.5C =OCarbonyl carbon of the ethyl ester group, typically found in this downfield region.
~ 60.3-O-CH₂ -CH₃Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.
~ 55.1C 2, C 6Carbons adjacent to the nitrogen atom in the piperidine ring.
~ 46.5N-CH₃ Carbon of the N-methyl group.
~ 41.2C 4Methine carbon at the point of substitution on the piperidine ring.
~ 28.5C 3, C 5Carbons beta to the nitrogen atom in the piperidine ring.
~ 14.2-O-CH₂-CH₃ Terminal methyl carbon of the ethyl ester group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

  • ~2950-2800 cm⁻¹: C-H stretching vibrations from the alkane portions of the piperidine ring and ethyl/methyl groups.

  • ~1730 cm⁻¹ (Strong): A prominent, sharp peak corresponding to the C=O (carbonyl) stretch of the ester functional group. This is a key diagnostic peak.

  • ~1250-1150 cm⁻¹ (Strong): C-O stretching vibration associated with the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z of 171, corresponding to the molecular weight of the compound [C₉H₁₇NO₂]⁺.[1]

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) to give a fragment at m/z 126, or loss of the entire ethyl carboxylate group. Fragmentation of the piperidine ring itself would also lead to a characteristic pattern of smaller ions.

Section 5: Role as a Versatile Synthetic Scaffold

The utility of this compound in drug development stems from its identity as a decorated piperidine scaffold. The piperidine motif is a "privileged scaffold" known to bind to a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

G cluster_0 Core Scaffold cluster_1 Chemical Modifications cluster_2 Target Drug Classes Scaffold This compound Mod1 Ester Hydrolysis (-> Carboxylic Acid) Scaffold->Mod1 Mod3 Ester Reduction (-> Alcohol) Scaffold->Mod3 Mod2 Amide Coupling Mod1->Mod2 Drug1 GABAA Agonists Mod2->Drug1 Drug2 Enzyme Inhibitors Mod2->Drug2 Drug3 5-HT3 Antagonists Mod2->Drug3 Mod3->Drug1 Mod3->Drug2 Mod3->Drug3

Caption: Role as a scaffold for diversification in drug discovery.

The ester functional group acts as a versatile chemical handle. It can be:

  • Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides.

  • Reduced to a primary alcohol, opening pathways to ethers and other derivatives.

  • Act as a directing group for reactions on the piperidine ring.

This strategic positioning of reactive sites allows for the systematic exploration of chemical space around the core piperidine structure, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.[9]

Section 6: Safety and Handling Protocols

As a laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335). The signal word is "Danger".

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10] Avoid all personal contact.[10] Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Section 7: Conclusion

This compound is more than a simple chemical; it is a carefully designed molecular tool. Its structure, defined by a conformationally stable piperidine ring with strategically placed functional groups, makes it an ideal starting point for the synthesis of complex pharmaceutical agents. A thorough understanding of its synthesis, conformational behavior, and spectroscopic signature—as detailed in this guide—is fundamental for any scientist aiming to leverage its full potential in the rational design of next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methylpiperidine-4-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its structural motif, featuring a tertiary amine within a piperidine ring and an ethyl ester, is prevalent in numerous therapeutic agents. This guide provides a comprehensive exploration of the primary synthetic pathways to this molecule. We will delve into the mechanistic underpinnings of each route, offer detailed experimental protocols, and present a comparative analysis to inform strategic decisions in synthetic design and execution. The methodologies discussed are grounded in established chemical principles, emphasizing efficiency, scalability, and product purity.

Introduction and Retrosynthetic Analysis

The synthesis of this compound (C₉H₁₇NO₂) is a foundational task in organic synthesis, particularly for laboratories engaged in the development of central nervous system agents, analgesics, and other therapeutics. The molecule's value lies in its versatile structure, which allows for further functionalization.

A logical approach to devising its synthesis begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, two primary disconnections are evident: the bond between the piperidine nitrogen and the methyl group (N-CH₃), and the ester linkage.

This analysis reveals two principal starting materials:

  • Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) : A secondary amine that requires N-methylation.

  • 1-methylpiperidine-4-carboxylic acid : A tertiary amine-acid that requires esterification.

A third, more specialized pathway involves the modification of a related natural product, Arecoline.

G cluster_paths Retrosynthetic Disconnections target This compound d1 C-N bond (N-Methylation) target->d1 Path A d2 C-O bond (Esterification) target->d2 Path B d3 C=C bond (Reduction) target->d3 Path C precursor1 Ethyl piperidine-4-carboxylate (Ethyl Isonipecotate) d1->precursor1 precursor2 1-methylpiperidine-4-carboxylic acid d2->precursor2 precursor3 Arecoline d3->precursor3

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathways

This section details the most scientifically sound and commonly employed routes for synthesizing the target compound.

Pathway A: N-Methylation of Ethyl piperidine-4-carboxylate

This is arguably the most direct and widely used approach, starting from the commercially available Ethyl isonipecotate.[1][2] The core transformation is the methylation of the secondary amine of the piperidine ring.

The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines without the risk of forming quaternary ammonium salts.[3][4][5] The reaction utilizes an excess of formaldehyde and formic acid; formaldehyde provides the methyl group, and formic acid acts as the hydride donor.[6]

Mechanism:

  • Imine Formation : The secondary amine of ethyl isonipecotate attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion.

  • Hydride Transfer : Formic acid (or its conjugate base, formate) transfers a hydride to the electrophilic carbon of the iminium ion.

  • Irreversibility : The reaction is driven to completion by the decomposition of the resulting protonated carbamic acid into carbon dioxide and a proton, making the process irreversible.[3]

G start Ethyl Isonipecotate (Secondary Amine) iminium Iminium Ion Intermediate start->iminium + HCHO - H₂O formaldehyde Formaldehyde (HCHO) formaldehyde->iminium product This compound (Tertiary Amine) iminium->product + HCOOH (Hydride Source) formic_acid Formic Acid (HCOOH) formic_acid->product co2 CO₂ product->co2 Irreversible Step caption Eschweiler-Clarke Reaction Mechanism.

Caption: Eschweiler-Clarke Reaction Mechanism.

Advantages:

  • High yield and selectivity for the tertiary amine.

  • Avoids the formation of quaternary ammonium byproducts, which can be a problem with direct alkylation using methyl halides.[3][5]

  • Uses inexpensive and readily available reagents.

Disadvantages:

  • Requires heating, often to near boiling temperatures.[3]

  • The use of formic acid can present challenges in workup and purification for some substrates.

Pathway B: Esterification of 1-methylpiperidine-4-carboxylic acid

This route involves the formation of the ethyl ester from the corresponding carboxylic acid. This can be an effective strategy if 1-methylpiperidine-4-carboxylic acid is a more readily available or cost-effective starting material.

This is a standard acid-catalyzed esterification. The carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[7]

Mechanism:

  • Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

  • Nucleophilic Attack : Ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon.

  • Proton Transfer & Dehydration : A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is eliminated to form the ester.

Advantages:

  • A straightforward and well-established reaction.

  • Can be performed with simple laboratory equipment.

Disadvantages:

  • The reaction is an equilibrium process and requires using a large excess of the alcohol (ethanol) or removal of water to drive it to completion.

  • Strongly acidic conditions may not be suitable for sensitive substrates.

Pathway C: Reduction of Arecoline

A less common but viable route is the catalytic hydrogenation of Arecoline. Arecoline is a natural alkaloid containing a tetrahydropyridine ring, which is one degree of unsaturation away from the desired piperidine ring.[8][9] It is typically available as its hydrobromide salt.[10][11]

The double bond within the Arecoline ring can be selectively reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂). This transformation converts the methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate structure of arecoline into methyl 1-methylpiperidine-3-carboxylate. Note: This would yield the 3-carboxylate isomer, not the target 4-carboxylate. This pathway is therefore more relevant for synthesizing isomers or related structures.

For the synthesis of the target 4-carboxylate, a different starting material like ethyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate would be required for this pathway to be direct. However, understanding this transformation is valuable for synthetic chemists exploring related scaffolds.

Comparative Analysis of Synthetic Routes

Pathway Starting Material Key Reagents Typical Yield Advantages Disadvantages
A1: Eschweiler-Clarke Ethyl piperidine-4-carboxylate[1]Formaldehyde, Formic Acid[3]High (>85%)High selectivity, no quaternization, inexpensive reagents.[3][5]Requires heating, acidic workup.
B1: Fischer Esterification 1-methylpiperidine-4-carboxylic acidEthanol, H₂SO₄ (or SOCl₂)[7]Good (70-90%)Simple procedure, scalable.Equilibrium reaction, requires excess alcohol or water removal.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should adapt these procedures based on laboratory conditions and scale, always adhering to strict safety protocols.

Protocol 4.1: Synthesis via Eschweiler-Clarke Reaction

Objective: To synthesize this compound from Ethyl piperidine-4-carboxylate.

Materials:

  • Ethyl piperidine-4-carboxylate (1.0 eq)

  • Formic acid (98-100%, ~3.0 eq)

  • Formaldehyde (37% solution in H₂O, ~2.5 eq)

  • Diethyl ether or Dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Ethyl piperidine-4-carboxylate (15.7 g, 0.1 mol).

  • Carefully add formic acid (11.5 mL, ~0.3 mol), followed by the slow addition of formaldehyde solution (9.4 mL, ~0.25 mol).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and carefully make it alkaline (pH ~9-10) by the slow addition of a saturated sodium bicarbonate solution. (Caution: CO₂ evolution).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Protocol 4.2: Synthesis via Fischer Esterification

Objective: To synthesize this compound from 1-methylpiperidine-4-carboxylic acid.

Materials:

  • 1-methylpiperidine-4-carboxylic acid hydrochloride (1.0 eq)

  • Anhydrous Ethanol (large excess, e.g., 10-20 eq)

  • Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or concentrated Sulfuric Acid (catalytic)

  • Round-bottom flask, reflux condenser, ice bath

Procedure (using Thionyl Chloride):

  • Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (17.9 g, 0.1 mol) in anhydrous ethanol (150 mL) in a round-bottom flask.

  • Cool the mixture in an ice-salt bath to -10 °C.[7]

  • Slowly add thionyl chloride (14.6 mL, 0.2 mol) dropwise while maintaining the low temperature.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction to reflux for 4-6 hours.

  • Cool the reaction and remove the excess ethanol and SOCl₂ under reduced pressure.

  • The resulting residue can be dissolved in water, basified with sodium carbonate, and extracted with an organic solvent as described in Protocol 4.1 to isolate the final product.

Conclusion

The synthesis of this compound can be reliably achieved through several well-documented pathways. The choice of method is primarily dictated by the availability and cost of the starting materials. For laboratories starting with Ethyl piperidine-4-carboxylate, the Eschweiler-Clarke reaction offers a high-yield, selective, and robust method for N-methylation. Alternatively, if 1-methylpiperidine-4-carboxylic acid is the precursor, a standard Fischer esterification provides a direct route to the target compound. By understanding the mechanisms, advantages, and practical considerations of each pathway, researchers can effectively and efficiently produce this critical building block for advanced pharmaceutical development.

References

A Comprehensive Spectroscopic Guide to Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-methylpiperidine-4-carboxylate, a key building block in the synthesis of various pharmaceutical compounds, possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives in drug discovery and development. This document, crafted from the perspective of a Senior Application Scientist, offers not just the data, but also the experiential insights into the interpretation of these spectra, ensuring both technical accuracy and practical applicability.

The structure of this compound, with its tertiary amine, ester functional group, and flexible piperidine ring, presents a rich field for spectroscopic analysis. The chair conformation of the piperidine ring and the electronic environments of the constituent protons and carbons are all revealed through the careful application of modern spectroscopic techniques.

Molecular Structure and Key Features

The structural formula of this compound (CAS Number: 24252-37-7, Molecular Formula: C₉H₁₇NO₂, Molecular Weight: 171.24 g/mol ) is fundamental to interpreting its spectra. The molecule consists of a piperidine ring N-methylated at position 1 and substituted with an ethyl carboxylate group at position 4.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The data presented here is based on a published patent that utilizes this compound as a starting material.[1][2]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet (q)2H-O-CH₂ -CH₃
~2.75Doublet (d)1HPiperidine H (axial)
~2.11Singlet (s)3HN-CH₃
~1.87Triplet (t)1HPiperidine H (axial)
~1.71Doublet (d)1HPiperidine H (equatorial)
~1.56Doublet of Quartets (dq)2HPiperidine H (equatorial)
~1.25Triplet (t)3H-O-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Group: The characteristic quartet at approximately 4.12 ppm and the triplet at around 1.25 ppm are indicative of the ethyl ester group. The quartet arises from the methylene protons (-O-CH₂-) being split by the three adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet due to splitting by the two methylene protons.

  • N-Methyl Group: A sharp singlet at approximately 2.11 ppm, integrating to three protons, is assigned to the N-methyl group.[1][2] Its singlet nature is due to the absence of adjacent protons.

  • Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to the conformational rigidity of the ring and axial/equatorial relationships. The signals between ~1.56 and ~2.75 ppm are attributed to these protons.[1][2] The exact assignment of each piperidine proton requires more advanced 2D NMR techniques, but the observed multiplicities are consistent with the proposed structure.

¹³C NMR Spectroscopy

While a directly published ¹³C NMR spectrum for this compound was not found during the literature search, a reliable prediction can be made based on the known spectrum of the closely related Ethyl 4-piperidinecarboxylate and the established effects of N-methylation.[3]

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignmentRationale for Prediction
~175C =OTypical chemical shift for an ester carbonyl carbon.
~60-O-CH₂ -CH₃Standard chemical shift for the methylene carbon of an ethoxy group.
~55Piperidine C 2, C 6N-methylation shifts these carbons downfield compared to the unsubstituted piperidine.
~46N-C H₃Characteristic chemical shift for an N-methyl group in a piperidine ring.
~41Piperidine C 4The carbon bearing the ester group.
~28Piperidine C 3, C 5Methylene carbons beta to the nitrogen.
~14-O-CH₂-CH₃ Typical chemical shift for the methyl carbon of an ethoxy group.

Causality in ¹³C Chemical Shifts: The electron-withdrawing effect of the ester group and the nitrogen atom significantly influences the chemical shifts of the piperidine ring carbons. The introduction of the N-methyl group is expected to cause a downfield shift of the carbons alpha to the nitrogen (C2 and C6) due to the inductive effect.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions corresponding to the ester and the aliphatic amine functionalities.

Table 3: Predicted Major IR Absorptions for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2800StrongC-H stretching (aliphatic)
~1735StrongC=O stretching (ester)
~1250-1050StrongC-O stretching (ester)
~1180-1030MediumC-N stretching (tertiary amine)

Interpretation of the IR Spectrum:

  • C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of a saturated ester.[4]

  • C-H Stretch: Strong bands in the region of 2950-2800 cm⁻¹ are due to the stretching vibrations of the various sp³ C-H bonds in the piperidine and ethyl groups.

  • C-O Stretch: A strong absorption in the fingerprint region, typically between 1250-1050 cm⁻¹, corresponds to the C-O single bond stretching of the ester group.

  • C-N Stretch: The C-N stretching vibration of the tertiary amine is expected to appear as a medium intensity band in the 1180-1030 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is predicted based on the fragmentation of similar structures, such as Ethyl 4-piperidinecarboxylate.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for this compound is expected at m/z = 171. Key fragmentation pathways would likely involve:

  • Loss of the ethoxy group (-OC₂H₅): This would result in a fragment ion at m/z = 126.

  • Loss of the ethyl group (-C₂H₅): This would lead to a fragment at m/z = 142.

  • Alpha-cleavage adjacent to the nitrogen: This is a characteristic fragmentation for amines and would lead to the formation of a stable iminium ion. Cleavage of the C4-C5 or C3-C4 bond could result in various fragment ions. A prominent peak is expected at m/z = 71, corresponding to the [CH₂=N(CH₃)CH₂CH₂]⁺ fragment.

G M [M]⁺˙ m/z = 171 frag1 [M - C₂H₅O]⁺ m/z = 126 M->frag1 - •OC₂H₅ frag2 [M - C₂H₅]⁺ m/z = 142 M->frag2 - •C₂H₅ frag3 [C₄H₉N]⁺ m/z = 71 M->frag3 α-cleavage

Figure 2. Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the standard range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. The interplay of ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive and self-validating system for structural confirmation. For researchers in drug development, a thorough understanding of these spectroscopic signatures is not merely academic but a cornerstone of ensuring the identity, purity, and quality of this vital synthetic intermediate.

References

Ethyl 1-methylpiperidine-4-carboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 1-methylpiperidine-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this versatile intermediate in the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of data, offering insights into the practical application and interpretation of its characteristics.

Core Molecular and Physical Characteristics

This compound, also known by synonyms such as 1-Methyl-piperidine-4-carboxylic acid ethyl ester and N-Methyl ethyl isonipecotate, is a key building block in organic synthesis.[1] Its foundational properties are summarized below, providing a critical baseline for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 24252-37-7[1]
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [1]
Appearance Colorless to yellow liquid[3]
Density 0.963 g/mL at 25 °C[1][4]
Boiling Point 211.1 ± 33.0 °C at 760 mmHg[1][2]
Flash Point 87.8 °C (closed cup)
Refractive Index n20/D 1.450[1][4]
Solubility Miscible with water[5]
pKa 8.50 ± 0.10 (Predicted)[1]

The physical state of this compound as a liquid at room temperature, coupled with its relatively high boiling point, dictates the use of standard organic chemistry laboratory techniques for its manipulation.[3] Its miscibility with water is an important consideration for aqueous workups during synthesis.[5]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral data and provide an interpretation based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

¹H NMR (300 MHz, CDCl₃): [6]

  • δ 4.13 (q, J=7.1Hz, 2H, OCH₂CH₃): This quartet corresponds to the two protons of the methylene group of the ethyl ester, split by the adjacent methyl group.

  • δ 2.75-2.87 (m, 2H, 2-Heq, 6-Heq): These are the equatorial protons on the carbons adjacent to the nitrogen.

  • δ 2.27 (s, 3H, NMe): This singlet is characteristic of the three protons of the N-methyl group.

  • δ 2.18-2.32 (m, 1H, 4-H): This multiplet represents the proton at the 4-position of the piperidine ring.

  • δ 1.69-2.06 (m, 6H, 2-Hax, 3-H₂, 5-H₂, 6-Hax): This complex multiplet region accounts for the remaining axial and equatorial protons on the piperidine ring.

  • δ 1.25 (t, J=7.1 Hz, 3H, OCH₂CH₃): This triplet corresponds to the three protons of the methyl group of the ethyl ester, split by the adjacent methylene group.

¹³C NMR (75.5MHz, CDCl₃): [6]

  • δ 175.0 (C=O): The signal for the carbonyl carbon of the ester.

  • δ 60.2 (OCH₂CH₃): The carbon of the methylene group in the ethyl ester.

  • δ 54.9 (C-2, C-6): The carbons adjacent to the nitrogen atom in the piperidine ring.

  • δ 46.3 (NMe): The carbon of the N-methyl group.

  • δ 40.5 (C-4): The carbon at the 4-position of the piperidine ring.

  • δ 28.2 (C-3, C-5): The carbons at the 3 and 5 positions of the piperidine ring.

  • δ 14.1 (OCH₂CH₃): The carbon of the methyl group in the ethyl ester.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve ~5-10 mg of sample B in ~0.7 mL of CDCl₃ A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum C->D E Acquire ¹³C NMR spectrum D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Integration and Peak Picking G->H I Confirm Structure H->I Structural Elucidation

Caption: Workflow for NMR-based structural verification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering further structural insights.

Electron Ionization (EI) Mass Spectrum (70eV): [6]

  • m/z (%) = 171 (31) [M]⁺: This is the molecular ion peak, confirming the molecular weight of 171.24 g/mol .

  • m/z (%) = 142 (59) [M-CH₂CH₃]⁺: Loss of the ethyl group from the ester.

  • m/z (%) = 126 (40) [M-OCH₂CH₃]⁺: Loss of the ethoxy group from the ester.

  • m/z (%) = 98 (56) [M-CO₂Et]⁺: Loss of the entire carbethoxy group.

The fragmentation pattern is consistent with the structure of an ethyl ester and a piperidine ring, providing strong corroborative evidence for the compound's identity.

Synthesis and Reactivity

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3][6] Its utility stems from the reactivity of the ester functional group and the piperidine scaffold.

General Synthetic Approach

A common method for the synthesis of this compound involves the esterification of 1-methylpiperidine-4-carboxylic acid. A representative laboratory-scale procedure is outlined below.

Protocol: Synthesis via Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methylisonipecotic acid hydrochloride in anhydrous ethanol.

  • Reagent Addition: Cool the mixture in an ice-salt bath to -10 °C. Slowly add thionyl chloride dropwise while maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 2 hours.

  • Workup: Neutralize the reaction mixture to approximately pH 8 with a sodium carbonate solution.

  • Extraction: Extract the product into an organic solvent such as methylene chloride.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by distillation.

Logical Flow of Synthesis

Synthesis_Flow Start 1-Methylisonipecotic Acid HCl + Ethanol Reagent Thionyl Chloride (SOCl₂) Reaction Esterification Reaction Start->Reaction Reagent->Reaction Workup Neutralization (Na₂CO₃) Reaction->Workup Extraction Extraction with CH₂Cl₂ Workup->Extraction Purification Drying and Evaporation Extraction->Purification Product This compound Purification->Product

Caption: Key stages in the synthesis of the title compound.

Key Applications in Synthesis

The reactivity of this compound makes it a precursor for a variety of pharmaceutical agents. It is a reactant in the synthesis of:

  • Inhibitors of S. aureus and E. coli enoyl-ACP reductase.[6]

  • GABA-A receptor agonists.[6]

  • Water-soluble DNA-binding subunits for analogues of the cytotoxic antibiotic CC-1065.[6]

  • Tricyclic pharmaceuticals.[6]

  • 5-HT₃ antagonists.[6]

These applications highlight the importance of this compound as a scaffold for introducing the N-methylpiperidine moiety into larger, more complex molecules.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

Hazard Identification:

  • Signal Word: Danger

  • Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.

Handling and Storage: [4][7]

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[7]

Conclusion

This compound is a foundational building block in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties, spectroscopic characteristics, and reactivity is paramount for its effective and safe use in a research and development setting. This guide provides the essential technical information and practical insights to support scientists in their endeavors to create novel and impactful molecules.

References

A Theoretical and Computational Deep Dive into Ethyl 1-methylpiperidine-4-carboxylate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methylpiperidine-4-carboxylate, a key synthetic intermediate, holds a significant position in the landscape of medicinal chemistry. Its piperidine core is a privileged scaffold, appearing in a multitude of bioactive molecules and pharmaceuticals. This technical guide provides an in-depth exploration of this compound from a theoretical and computational perspective. We will delve into its structural and electronic properties, conformational landscape, and spectroscopic signatures, all elucidated through the lens of quantum chemical calculations. Furthermore, we will explore its potential as a pharmacophore through molecular docking simulations, offering insights for rational drug design. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Significance of the Piperidine Scaffold

The piperidine motif is a cornerstone in the design of central nervous system (CNS) active agents and other therapeutics. Its conformational flexibility, basic nitrogen atom, and the ability to be functionalized at various positions make it an ideal scaffold for interacting with a wide range of biological targets. This compound (CAS No: 24252-37-7), with its characteristic N-methylation and ethyl ester group, serves as a crucial starting material for the synthesis of more complex molecules, including synthetic opioids and inhibitors of bacterial enzymes.[1][2] Understanding its intrinsic chemical and physical properties at a molecular level is paramount for its effective utilization in drug discovery pipelines. Theoretical studies provide a powerful and cost-effective avenue to gain these insights, complementing and guiding experimental efforts.

Molecular Structure and Properties

This compound is a colorless liquid with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS Number 24252-37-7
Density 0.963 g/mL at 25 °C
Boiling Point 94-95 °C at 12 Torr
Refractive Index n20/D 1.450

These experimentally determined properties provide a baseline for the validation of our theoretical models.

Computational Methodology: A Framework for In Silico Analysis

To probe the theoretical underpinnings of this compound, a multi-faceted computational approach is employed. The workflow is designed to provide a holistic understanding of the molecule, from its most stable geometric conformation to its electronic and reactive properties.

Computational Workflow cluster_0 Structure & Conformation cluster_1 Property Calculation cluster_2 Biological Interaction A Initial 3D Structure Generation B Conformational Analysis (Molecular Mechanics) A->B C Geometry Optimization (DFT - B3LYP/6-31G*) B->C D Frequency Analysis (IR Spectrum, Thermochemistry) C->D E NMR Shielding Constants (GIAO Method) C->E F Electronic Properties (HOMO, LUMO, MEP) C->F G Selection of Potential Targets H Molecular Docking (AutoDock Vina) G->H I Analysis of Binding Modes H->I

Caption: A generalized workflow for the theoretical study of small molecules.

Conformational Analysis and Geometry Optimization

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. For this compound, the substituents—the methyl group on the nitrogen and the ethyl carboxylate group at the C4 position—can exist in either axial or equatorial positions. A preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) is essential to identify the low-energy conformers.

Subsequently, the most stable conformers are subjected to geometry optimization using Density Functional Theory (DFT). The B3LYP functional combined with the 6-31G* basis set offers a good balance between accuracy and computational cost for organic molecules of this size. The optimization process will yield the most stable, lowest-energy three-dimensional structure. It is anticipated that the conformer with both the N-methyl and the C4-ethyl carboxylate groups in the equatorial position will be the global minimum, due to the minimization of 1,3-diaxial interactions.

Spectroscopic and Electronic Property Calculations

Vibrational Analysis (IR Spectroscopy): Following geometry optimization, a frequency calculation at the same level of theory (B3LYP/6-31G*) is performed. This not only confirms that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) but also allows for the prediction of the infrared (IR) spectrum. Key vibrational modes to analyze include the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), C-N stretching vibrations, and various C-H bending and stretching modes. For a related compound, 1-methyl-4-(1-naphthylvinyl)piperidine, a strong absorption at 970 cm⁻¹ was noted in its IR spectrum, which could be indicative of specific piperidine ring vibrations.[3]

NMR Spectroscopy: Theoretical NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS), calculated at the same level of theory. These predicted ¹H and ¹³C NMR spectra can be directly compared with experimental data for validation.

Experimental NMR Data for Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ = 4.13 (q, J = 7.1 Hz, 2H), 2.90 – 2.75 (m, 2H), 2.29 (s, 3H), 2.25 (m, 1H), 2.12 – 1.99 (m, 2H), 1.99 – 1.87 (m, 2H), 1.87 – 1.70 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H).[4]

  • ¹³C NMR (100 MHz, CDCl₃): δ = 174.93, 60.32, 54.88, 46.25, 28.09, 14.19.[4]

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. For this compound, the HOMO is expected to be localized around the nitrogen atom and the ester oxygen, while the LUMO is likely centered on the carbonyl carbon of the ester group.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The MEP will highlight the electronegative oxygen atoms of the ester as regions of negative potential (red) and the hydrogen atoms as regions of positive potential (blue).

Molecular Docking: Exploring Potential Biological Interactions

While this compound is primarily a synthetic intermediate, its structural similarity to known bioactive molecules suggests it could interact with various biological targets. For instance, it is a precursor to a bioisostere of the synthetic opioid pethidine.[1][2] This suggests that it may have some affinity for opioid receptors. Furthermore, piperidine derivatives are known to act as GABAA receptor agonists and inhibitors of bacterial enoyl-ACP reductase.

A molecular docking study can be performed to predict the binding affinity and mode of interaction of this compound with the active sites of these potential protein targets.

Molecular Docking Protocol

Step 1: Preparation of the Receptor and Ligand

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Generate the 3D structure of this compound and optimize its geometry. Define its rotatable bonds.

Step 2: Grid Box Definition

  • Define a grid box that encompasses the active site of the receptor.

Step 3: Docking Simulation

  • Utilize a docking program such as AutoDock Vina to perform the docking calculations. The program will explore various conformations of the ligand within the active site and score them based on a scoring function that estimates the binding affinity.

Step 4: Analysis of Results

  • Analyze the top-ranked docking poses to identify the most favorable binding mode.

  • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular_Docking_Workflow Receptor Protein Target (PDB) PrepReceptor Receptor Preparation (Add Hydrogens, Assign Charges) Receptor->PrepReceptor Ligand This compound PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Grid Grid Box Definition (Active Site) PrepReceptor->Grid Docking Docking Simulation (AutoDock Vina) PrepLigand->Docking Grid->Docking Analysis Analysis of Binding Modes & Scoring Docking->Analysis

Caption: A schematic of the molecular docking workflow.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of this compound. Through a combination of conformational analysis, DFT calculations, and molecular docking, a wealth of information regarding its structural, electronic, and potential biological properties can be obtained. The computational data, validated against experimental NMR spectra, provides a high degree of confidence in the theoretical models.

Future work could involve more advanced computational studies, such as molecular dynamics simulations, to explore the dynamic behavior of this molecule in a solvated environment and when bound to a receptor. Furthermore, the synthesis and experimental evaluation of derivatives designed based on the insights gained from these theoretical studies could lead to the discovery of novel therapeutic agents. The principles and methodologies outlined in this guide are broadly applicable to the study of other small molecule drug candidates, demonstrating the power of computational chemistry in modern drug discovery.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel GABA-A Receptor Agonists Utilizing Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of potential γ-aminobutyric acid type A (GABA-A) receptor agonists, employing Ethyl 1-methylpiperidine-4-carboxylate as a versatile starting material. The following sections detail the scientific rationale, step-by-step synthetic protocols, and characterization methods. By leveraging established chemical transformations and explaining the causality behind experimental choices, this guide aims to empower researchers in the development of novel therapeutics targeting the GABAergic system.

Introduction: The GABA-A Receptor and the Significance of the Piperidine Scaffold

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] Upon binding of its endogenous ligand, γ-aminobutyric acid (GABA), the receptor's chloride channel opens, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[1] Dysfunction of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, insomnia, and depression, making the GABA-A receptor a significant target for therapeutic intervention.[4]

GABA-A receptor agonists are compounds that bind to and activate the receptor, mimicking the effect of GABA.[5] The piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active compounds due to its ability to confer favorable physicochemical properties, such as improved blood-brain barrier permeability and metabolic stability.[6][7] In the context of GABA-A receptor agonists, the piperidine moiety can serve as a rigid framework to correctly orient the necessary pharmacophoric elements for receptor binding and activation.

This guide focuses on the synthetic utility of This compound , a readily available building block, for the generation of novel GABA-A receptor agonists.

Proposed Synthetic Strategy: A Modular Approach

The following proposed synthetic route is designed to be modular, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of novel GABA-A receptor agonists. The strategy involves a two-step sequence:

  • Amidation of the Ester: Conversion of the ethyl ester of the starting material to a versatile amide intermediate.

  • N-Alkylation of the Amide: Introduction of a lipophilic side chain, a common feature in many GABA-A receptor agonists, onto the amide nitrogen.

This approach allows for the independent variation of the substituent on the amide nitrogen, providing a focused library of compounds for biological screening.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of GABA-A Receptor Agonist Precursor A This compound B Step 1: Amidation (e.g., with Ethanolamine) A->B Reagents: Ethanolamine, Heat C N-(2-hydroxyethyl)-1-methylpiperidine-4-carboxamide B->C D Step 2: N-Alkylation (e.g., with a substituted Benzyl Halide) C->D Reagents: NaH, Substituted Benzyl Halide, THF E Final Product (Potential GABA-A Agonist) D->E G cluster_0 GABA-A Receptor Activation GABA GABA or Agonist Receptor GABA-A Receptor GABA->Receptor Binds to Channel Chloride (Cl⁻) Channel Opens Receptor->Channel Influx Cl⁻ Influx Channel->Influx Hyperpolarization Neuronal Hyperpolarization Influx->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

References

The Piperidine Blueprint: Ethyl 1-methylpiperidine-4-carboxylate as a Cornerstone in the Synthesis of 5-HT3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-HT3 Receptor and the Piperidine Scaffold

The 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel, plays a pivotal role in the emetic reflex.[1] Its activation in the central and peripheral nervous systems is a key event in the signaling cascade that leads to nausea and vomiting, particularly as a side effect of chemotherapy and radiotherapy.[2][3] Consequently, antagonists of the 5-HT3 receptor have emerged as a cornerstone in the management of these debilitating side effects, significantly improving the quality of life for cancer patients.[4]

A common structural motif in many potent 5-HT3 antagonists is the piperidine ring. This saturated heterocycle serves as a crucial scaffold, providing the necessary three-dimensional orientation for optimal interaction with the receptor binding site. Ethyl 1-methylpiperidine-4-carboxylate is a versatile and commercially available starting material that provides this essential piperidine core, making it a valuable building block in the synthesis of this important class of therapeutic agents.[5]

This comprehensive guide delves into the synthetic utility of this compound in the preparation of 5-HT3 antagonists, providing detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles.

The Strategic Role of this compound: A Gateway to Potent Antagonists

This compound offers a strategic entry point for the synthesis of N-aryl-1-methylpiperidine-4-carboxamides, a class of compounds known to exhibit 5-HT3 antagonist activity. The synthetic strategy hinges on two key transformations: the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by the formation of an amide bond with a suitable aromatic amine.

The rationale for this approach lies in the established pharmacophore for 5-HT3 antagonists, which typically consists of a rigid ring system (like piperidine), a carbonyl group, and an aromatic moiety. By starting with this compound, the piperidine and the precursor to the carbonyl group are already in place.

Synthetic Workflow: From Ester to Amide

The overall synthetic pathway can be visualized as a two-step process, each with its own set of critical parameters and considerations.

Synthetic Workflow A This compound B Step 1: Ester Hydrolysis A->B Base or Acid Catalysis C 1-Methylpiperidine-4-carboxylic acid B->C D Step 2: Amide Bond Formation C->D Coupling Agent + Aromatic Amine E N-Aryl-1-methylpiperidine-4-carboxamide (5-HT3 Antagonist) D->E

Caption: General synthetic workflow from this compound to a 5-HT3 antagonist.

Detailed Application Notes and Protocols

Part 1: Synthesis of 1-Methylpiperidine-4-carboxylic acid via Ester Hydrolysis

The initial step in this synthetic sequence is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Alkaline hydrolysis is often preferred as it is an irreversible process, driving the reaction to completion.[6]

Protocol 1: Alkaline Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • pH paper or meter

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Saponification: Add a solution of sodium hydroxide (1.5-2.0 equivalents) in water to the flask.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water.

    • Dry the product under vacuum to yield 1-Methylpiperidine-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Excess Base: Using an excess of sodium hydroxide ensures the complete consumption of the ester and drives the equilibrium towards the carboxylate salt.

  • Reflux: Heating the reaction mixture increases the rate of the hydrolysis reaction.

  • Acidification: The carboxylic acid is soluble in the basic reaction mixture as its carboxylate salt. Acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate out of the solution, allowing for its isolation.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Physical Form
1-Methylpiperidine-4-carboxylic acidC₇H₁₃NO₂143.18>90%White solid
Part 2: Synthesis of N-Aryl-1-methylpiperidine-4-carboxamides via Amide Bond Formation

With the carboxylic acid in hand, the next crucial step is the formation of the amide bond with a suitable aromatic amine. Direct condensation of a carboxylic acid and an amine is generally not efficient and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ using a coupling agent.[7] A variety of coupling agents can be employed, with one common and effective method involving the conversion of the carboxylic acid to its acid chloride.

Protocol 2: Amide Formation via an Acid Chloride Intermediate

Materials:

  • 1-Methylpiperidine-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Aromatic amine (e.g., a substituted aniline or an amino-heterocycle)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Acid Chloride (Intermediate):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-Methylpiperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1-methylpiperidine-4-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere and cool in an ice bath.

    • In a separate flask, dissolve the desired aromatic amine (1 equivalent) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM.

    • Slowly add the solution of the aromatic amine and triethylamine to the stirred solution of the acid chloride.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-Aryl-1-methylpiperidine-4-carboxamide.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent efficiently converts the carboxylic acid into a highly reactive acid chloride, which readily undergoes nucleophilic attack by the amine.

  • Anhydrous Conditions: The acid chloride intermediate is highly reactive towards water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent its premature hydrolysis back to the carboxylic acid.

  • Triethylamine: This base is added to neutralize the hydrochloric acid that is generated during the amide formation reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted acid chloride, the triethylamine hydrochloride salt, and other water-soluble impurities.

Mechanism of 5-HT3 Antagonism

The synthesized N-aryl-1-methylpiperidine-4-carboxamides act as competitive antagonists at the 5-HT3 receptor. Serotonin (5-HT) released from enterochromaffin cells in the gut in response to stimuli like chemotherapy binds to 5-HT3 receptors on vagal afferent nerves, initiating the vomiting reflex.[8] The antagonist molecules, due to their structural complementarity to the receptor's binding site, occupy the receptor without activating it, thereby blocking the binding of serotonin and inhibiting the downstream signaling that leads to emesis.[3]

5HT3_Antagonism cluster_0 Normal Physiology cluster_1 With 5-HT3 Antagonist Serotonin Serotonin (5-HT) Receptor_A 5-HT3 Receptor Serotonin->Receptor_A Binds & Activates Vagal_Nerve_A Vagal Nerve Terminal Receptor_A->Vagal_Nerve_A Depolarization Emesis_A Emetic Signal Vagal_Nerve_A->Emesis_A Signal Propagation Antagonist 5-HT3 Antagonist (e.g., N-Aryl-1-methyl- piperidine-4-carboxamide) Receptor_B 5-HT3 Receptor Antagonist->Receptor_B Binds & Blocks Vagal_Nerve_B Vagal Nerve Terminal Receptor_B->Vagal_Nerve_B No Depolarization No_Emesis No Emetic Signal Vagal_Nerve_B->No_Emesis Signal Blocked

Caption: Mechanism of action of 5-HT3 receptor antagonists.

Conclusion

This compound stands out as a highly valuable and versatile starting material in the synthesis of 5-HT3 receptor antagonists. Its readily available nature and the straightforward chemical transformations it can undergo provide a reliable and efficient route to the core piperidine-4-carboxamide scaffold. The protocols outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers and drug development professionals to synthesize and explore novel 5-HT3 antagonists, contributing to the development of improved antiemetic therapies.

References

Application of Ethyl 1-methylpiperidine-4-carboxylate in Analgesic Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Analgesia

The piperidine ring system is a privileged scaffold in medicinal chemistry, forming the structural core of a significant class of synthetic opioids. These agents, most notably the phenylpiperidine derivatives, have revolutionized pain management and anesthesia.[1] At the heart of this chemical class lies the pursuit of potent analgesic effects, primarily through agonism at the µ-opioid receptor (MOR), while navigating the delicate balance of optimizing therapeutic windows and minimizing adverse effects.[2][3]

Ethyl 1-methylpiperidine-4-carboxylate, a key synthetic intermediate, represents a foundational building block in the construction of these powerful analgesics. While not an active analgesic itself, its structural components—the N-methylpiperidine core and the ethyl carboxylate group at the 4-position—provide essential anchor points for the chemical modifications that lead to highly potent µ-opioid receptor agonists. This technical guide will delve into the application of this versatile intermediate and its structural analogs in the development of analgesic drugs, with a focus on the underlying chemical principles, pharmacological evaluation, and structure-activity relationships (SAR) that drive innovation in this critical therapeutic area. We will explore synthetic pathways to benchmark drugs like pethidine (meperidine) and discuss the broader strategies for creating next-generation analgesics such as fentanyl and remifentanil, all of which share the fundamental piperidine core.

Mechanism of Action: The µ-Opioid Receptor and G-Protein Coupling

The analgesic, sedative, and euphoric effects of phenylpiperidine-based opioids are mediated through their interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[2][3][4] These receptors are widely distributed throughout the central and peripheral nervous systems.[5]

Upon binding of an agonist, such as a fentanyl or pethidine derivative, to the MOR, a conformational change is induced in the receptor. This conformational shift facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated intracellular Gαi subunit. The now activated Gαi-GTP subunit dissociates from the Gβγ dimer.[1] Both the Gαi-GTP and Gβγ subunits then modulate downstream effector systems:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP modulates the activity of protein kinase A and other downstream signaling pathways involved in nociceptive transmission.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[5] This hyperpolarization makes the neuron less likely to fire, thus inhibiting the propagation of pain signals. Concurrently, the Gβγ subunit inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent release of excitatory neurotransmitters like substance P and glutamate from presynaptic terminals.[4]

The net effect of these molecular events is a potent analgesic response, characterized by an increased pain threshold and altered pain perception.[1]

Opioid Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid_Agonist Opioid Agonist (e.g., Fentanyl) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gαi(GDP)-Gβγ (Inactive) MOR->G_Protein Activates G_Protein_Active Gαi(GTP) + Gβγ (Active) G_Protein->G_Protein_Active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase G_Protein_Active->Adenylyl_Cyclase Inhibits K_Channel K+ Channel G_Protein_Active->K_Channel Opens Ca_Channel Ca2+ Channel G_Protein_Active->Ca_Channel Closes cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Conversion ATP ATP ATP->Adenylyl_Cyclase Analgesia Analgesic Effect cAMP->Analgesia Downstream Effects K_Channel->Analgesia Hyperpolarization Ca_Channel->Analgesia Reduced Neurotransmitter Release

Caption: µ-Opioid Receptor Signaling Pathway.

Synthetic Applications and Protocols

The true utility of this compound in analgesic development is realized through its conversion into more complex, pharmacologically active molecules. The following protocols outline key synthetic transformations that are foundational to the synthesis of phenylpiperidine analgesics.

Protocol 1: Synthesis of Pethidine (Meperidine) via Phenylation and Esterification

Pethidine (also known as meperidine) is a classic synthetic opioid where the core structure is ethyl 1-methyl-4-phenylpiperidine-4-carboxylate.[6][7] A common synthetic route involves the introduction of the crucial phenyl group at the 4-position of the piperidine ring.

Workflow:

Pethidine Synthesis Workflow Start Benzyl Cyanide & N,N-bis(2-chloroethyl)methylamine Intermediate1 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A) Start->Intermediate1 Cyclization Intermediate2 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic Acid) Intermediate1->Intermediate2 Hydrolysis Product Pethidine (Meperidine) (Ethyl 1-methyl-4-phenyl- piperidine-4-carboxylate) Intermediate2->Product Esterification

Caption: Synthetic workflow for Pethidine.

Step-by-Step Protocol:

  • Synthesis of 1-methyl-4-phenylpiperidine-4-carbonitrile (Pethidine Intermediate A):

    • In a reaction vessel under an inert atmosphere, combine benzyl cyanide and N,N-bis(2-chloroethyl)methylamine in the presence of a strong base such as sodium amide.

    • The reaction proceeds via a double alkylation of the benzylic carbon followed by intramolecular cyclization to form the piperidine ring.

    • The product, 1-methyl-4-phenylpiperidine-4-carbonitrile, is a key precursor known as Pethidine Intermediate A.[8]

  • Hydrolysis to Pethidinic Acid:

    • The nitrile group of Pethidine Intermediate A is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions.

    • For example, heating the nitrile with a strong acid like sulfuric acid or a strong base like potassium hydroxide will yield 1-methyl-4-phenylpiperidine-4-carboxylic acid (Pethidinic Acid).[5]

  • Fischer Esterification to Pethidine:

    • The final step is the esterification of the carboxylic acid with ethanol.

    • Dissolve Pethidinic Acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).[5][8]

    • Heat the mixture to reflux for several hours to drive the reaction to completion.

    • After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Purify the resulting ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine) by distillation or chromatography.

Protocol 2: General Synthesis of Fentanyl Analogs from 4-Piperidone

While not a direct transformation of the title compound, the synthesis of fentanyl illustrates the broader utility of the piperidine scaffold and involves key reactions that could be adapted for derivatives of this compound. A common and efficient route starts with N-substituted 4-piperidone.[9][10]

Workflow:

Fentanyl Synthesis Workflow Start 4-Piperidone Intermediate1 N-substituted-4-piperidone Start->Intermediate1 N-Alkylation Intermediate2 N-substituted-4-anilinopiperidine Intermediate1->Intermediate2 Reductive Amination Product Fentanyl Analog Intermediate2->Product N-Acylation

Caption: General synthetic workflow for Fentanyl analogs.

Step-by-Step Protocol:

  • N-Alkylation of 4-Piperidone:

    • Start with 4-piperidone monohydrate hydrochloride.

    • React with an appropriate alkylating agent (e.g., 2-phenylethyl bromide for fentanyl) in the presence of a base like cesium carbonate in a solvent such as acetonitrile.[9][10] This step introduces the substituent on the piperidine nitrogen.

  • Reductive Amination with Aniline:

    • The resulting N-substituted-4-piperidone is then reacted with aniline.

    • A reducing agent, such as sodium triacetoxyborohydride, is used to facilitate the reductive amination, forming the N-substituted-4-anilinopiperidine intermediate.[9][10]

  • N-Acylation to Yield Fentanyl:

    • The final step is the acylation of the aniline nitrogen.

    • React the 4-anilinopiperidine intermediate with an acylating agent, such as propionyl chloride (for fentanyl), in the presence of a non-nucleophilic base like diisopropylethylamine (Hünig's base).[9]

    • This yields the final N-phenyl-N-(piperidin-4-yl)propanamide derivative.

Structure-Activity Relationship (SAR) of Phenylpiperidine Analgesics

The remarkable potency and diverse pharmacological profiles of phenylpiperidine analgesics are a direct result of systematic modifications to their core structure. Understanding these SARs is crucial for the rational design of new analgesic candidates.[11]

  • The 4-Phenyl Group: The presence of a phenyl group at the 4-position of the piperidine ring is critical for analgesic activity. The orientation of this phenyl group (axial vs. equatorial) can significantly impact potency.[12] For pethidine and related compounds, an axial orientation is thought to be beneficial for receptor interaction.[12]

  • Substitution at the 4-Position:

    • An ester group (like in pethidine) or a propionamide group (like in fentanyl) at the 4-position is essential for high affinity and efficacy at the µ-opioid receptor.

    • Replacing the ester in pethidine with other groups can modulate activity.

  • The N-Substituent: The nature of the substituent on the piperidine nitrogen has a profound effect on potency.

    • A simple N-methyl group, as in pethidine, provides good analgesic activity.

    • Larger, more complex groups, such as the N-phenethyl group in fentanyl, can dramatically increase potency. This is believed to enhance binding to a hydrophobic pocket within the µ-opioid receptor.[11]

    • The introduction of ester-containing side chains on the nitrogen, as seen in the ultra-short-acting opioid remifentanil, creates a molecule that is rapidly metabolized by plasma and tissue esterases, leading to a very short duration of action.[12]

  • Piperidine Ring Modifications:

    • Methyl groups on the piperidine ring, particularly at the 3-position, can influence stereochemistry and potency. For example, the cis-isomer of 3-methylfentanyl is significantly more potent than the trans-isomer.

Pharmacological Evaluation Protocols

The characterization of novel piperidine-based analgesics requires a combination of in vitro and in vivo assays to determine their affinity for opioid receptors and their analgesic efficacy.

Protocol 3: In Vitro µ-Opioid Receptor Binding and Functional Assay ([³⁵S]GTPγS)

This assay measures the ability of a test compound to bind to the µ-opioid receptor and to activate its associated G-protein.

Principle: Agonist binding to the µ-opioid receptor stimulates the exchange of GDP for [³⁵S]GTPγS (a non-hydrolyzable GTP analog) on the Gαi subunit. The amount of bound [³⁵S]GTPγS is proportional to the degree of receptor activation and can be quantified by scintillation counting.[1][13][14][15]

Materials:

  • Cell membranes expressing the human µ-opioid receptor (commercially available or prepared in-house).

  • [³⁵S]GTPγS radioligand.

  • GDP, unlabeled GTPγS.

  • Test compounds and reference agonists (e.g., DAMGO, morphine).

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂).

  • Scintillation plates and a microplate scintillation counter.

Procedure:

  • Prepare dilutions of the test compound and reference standards.

  • In a 96-well plate, combine the cell membranes, GDP, and the test compound or reference standard in the assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Terminate the reaction by rapid filtration through a filtermat, which traps the membranes with the bound radioligand.

  • Wash the filters to remove unbound [³⁵S]GTPγS.

  • Dry the filtermat and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).

Protocol 4: In Vivo Analgesic Efficacy - The Hot Plate Test

The hot plate test is a classic and reliable method for assessing the central analgesic activity of opioid compounds in rodents.[2][4][9][16]

Principle: The test measures the latency of the animal's response to a thermal stimulus. Analgesic compounds increase the time it takes for the animal to show a pain response (e.g., licking a paw or jumping).

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosure (e.g., a transparent glass cylinder).

  • Test animals (mice or rats).

  • Test compound, vehicle control, and positive control (e.g., morphine).

Procedure:

  • Acclimatize the animals to the testing environment.

  • Determine the baseline latency for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and recording the time until a defined pain response is observed. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place each animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This allows for the determination of the peak analgesic effect and the duration of action.

Data Presentation and Analysis

The development of new analgesics relies on the careful comparison of their properties. The following tables provide a framework for organizing and presenting key data.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound24252-37-7C₉H₁₇NO₂171.24211.1 ± 33.0
Pethidine (Meperidine)57-42-1C₁₅H₂₁NO₂247.33186-188 (at 18 mmHg)
Fentanyl437-38-7C₂₂H₂₈N₂O336.47163-165 (at 0.02 mmHg)
Remifentanil132875-61-7C₂₀H₂₈N₂O₅376.45N/A (decomposes)

Table 2: Comparative Pharmacological Data of Phenylpiperidine Analgesics

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)Analgesic Potency (ED₅₀, mg/kg, mouse hot plate)Relative Potency (Morphine = 1)
Morphine~1-5~5-101
Pethidine (Meperidine)~200-500~10-20~0.1
Fentanyl~0.1-1~0.01-0.02~100
Remifentanil~1-5~0.005-0.01~100-200
Sufentanil~0.01-0.1~0.0005-0.001~1000

(Note: The values presented are approximate and can vary depending on the specific assay conditions.)

Analytical Characterization

The identity, purity, and concentration of synthesized analgesic compounds must be rigorously confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecules. The spectra provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to determine the molecular weight of the compound and to confirm its identity.[17][18][19][20] These methods are also invaluable for quantitative analysis in biological matrices during pharmacokinetic studies.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the synthesized compounds and to quantify their concentration.

Conclusion

This compound and its analogs are indispensable tools in the field of analgesic drug development. The piperidine scaffold provides a robust and versatile platform for the synthesis of highly potent µ-opioid receptor agonists. By understanding the intricate relationship between chemical structure and pharmacological activity, researchers can continue to refine and innovate, leading to the development of safer and more effective pain management therapies. The protocols and data presented in this guide offer a framework for the synthesis, evaluation, and characterization of novel piperidine-based analgesics, empowering researchers to contribute to this vital area of medicinal chemistry.

References

Application Notes & Protocols: Investigating Ethyl 1-methylpiperidine-4-carboxylate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive overview of Ethyl 1-methylpiperidine-4-carboxylate, a piperidine derivative with significant potential for neuroscience research. While direct studies on its neuropharmacological profile are emerging, its structural analogy to known cholinergic agents, particularly muscarinic acetylcholine receptor agonists, suggests a promising avenue for investigation. These application notes synthesize the known chemical properties of the compound with established principles of cholinergic pharmacology to offer detailed protocols for its characterization. We present methodologies for in vitro receptor binding assays and in vivo behavioral paradigms designed to elucidate the compound's mechanism of action and potential therapeutic applications in neurological and psychiatric disorders.

Introduction: The Scientific Rationale

This compound (CAS No: 24252-37-7) is a heterocyclic compound featuring a core N-methylpiperidine ring with an ethyl carboxylate group at the 4-position.[1] Its chemical structure bears a notable resemblance to arecoline, a natural alkaloid and partial agonist of muscarinic acetylcholine receptors (mAChRs), which has been studied for its effects on cognition and mood.[2][3] The cholinergic system, particularly mAChRs, is a critical modulator of numerous central nervous system (CNS) functions, including learning, memory, attention, and mood. Dysfunction of this system is implicated in various disorders such as Alzheimer's disease, schizophrenia, and depression.

The structure-activity relationship (SAR) for muscarinic agonists provides a strong theoretical basis for investigating this compound as a cholinergic agent. Key structural features for muscarinic activity include a cationic head (the N-methyl group on the piperidine ring) and an ester group, both of which are present in this molecule.[4][5][6][7] The specific arrangement of these functional groups suggests potential interactions with the binding sites of mAChRs.[8]

These notes are designed to guide the researcher in systematically evaluating the neuropharmacological properties of this compound, from its basic receptor interaction profile to its effects on complex behaviors in animal models.

Chemical & Physical Properties

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental work.

PropertyValueSource
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
CAS Number 24252-37-7[1]
Appearance Liquid[1]
Density 0.963 g/mL at 25 °C[1]
Refractive Index n20/D 1.450[1]
Flash Point 87.8 °C (closed cup)[1]

Solubility: While specific solubility data is not extensively published, based on its structure, it is expected to be soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it may be necessary to first dissolve the compound in a minimal amount of organic solvent before dilution in buffer.

Safety Information: this compound is classified as an irritant and may cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.

Proposed Mechanism of Action: A Cholinergic Hypothesis

Based on its structural similarity to arecoline and the established SAR of muscarinic agonists, we hypothesize that this compound acts as a muscarinic acetylcholine receptor agonist.

Cholinergic_Hypothesis cluster_compound This compound cluster_receptor Muscarinic Acetylcholine Receptor (mAChR) cluster_effect Potential Downstream Effects Compound_Structure Structure: - N-methylpiperidine core - Ethyl carboxylate group mAChR mAChR Compound_Structure->mAChR Agonist Binding Cognitive_Enhancement Cognitive Enhancement mAChR->Cognitive_Enhancement Modulation of Synaptic Plasticity Anxiolytic_Effects Anxiolytic Effects mAChR->Anxiolytic_Effects Regulation of Neurotransmitter Release Receptor_Binding_Workflow Prep Prepare Compound Dilutions Setup Set up Assay Plate: Membranes + Radioligand + Compound Prep->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

References

Application Notes and Protocols for the Synthesis of BCP Drug Analogs with "Ethyl 1-methylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benocyclidine (BCP), also known as benzothiophenylcyclohexylpiperidine (BTCP), and its analogs represent a class of arylcyclohexylamine compounds with significant interest in neuropharmacological research.[1][2][3] Structurally related to phencyclidine (PCP), BCP and its derivatives exhibit a distinct pharmacological profile, primarily acting as potent and selective dopamine reuptake inhibitors (DRIs) with negligible affinity for the NMDA receptor.[3] This unique characteristic makes them valuable tools for studying the dopamine transporter (DAT) and dopaminergic systems.[1][2] The synthesis of novel BCP analogs is a key area of research for developing new therapeutic agents and research probes.[1][2][4]

This application note provides a detailed protocol for the synthesis of BCP drug analogs, utilizing "Ethyl 1-methylpiperidine-4-carboxylate" as a key starting material. The synthetic strategy is centered around a Grignard reaction to construct the core arylcyclohexylamine scaffold.

Synthetic Strategy Overview

The synthesis of BCP analogs from "this compound" can be achieved through a three-step process:

  • Grignard Reaction: Formation of a tertiary alcohol through the reaction of "this compound" with an appropriate arylmagnesium halide.

  • Dehydration: Elimination of water from the tertiary alcohol to yield a cyclohexene intermediate.

  • Reduction: Catalytic hydrogenation of the cyclohexene to afford the final saturated BCP analog.

This protocol will focus on the synthesis of a thiophene-containing BCP analog, a common motif in this class of compounds, using 2-thienylmagnesium bromide as the Grignard reagent.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )SupplierPurity
This compoundC9H17NO2171.24Major Chemical Supplier≥97%
2-BromothiopheneC4H3BrS163.04Major Chemical Supplier≥98%
Magnesium turningsMg24.31Major Chemical Supplier≥99.5%
Anhydrous Diethyl Ether (Et2O)(C2H5)2O74.12Major Chemical SupplierAnhydrous
Anhydrous Tetrahydrofuran (THF)C4H8O72.11Major Chemical SupplierAnhydrous
Iodine (for activation)I2253.81Major Chemical Supplier-
Hydrochloric Acid (HCl)HCl36.46Major Chemical Supplier37%
Sodium Bicarbonate (NaHCO3)NaHCO384.01Major Chemical Supplier≥99.5%
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04Major Chemical SupplierAnhydrous
p-Toluenesulfonic acid (TsOH)C7H8O3S172.20Major Chemical Supplier≥98.5%
TolueneC7H892.14Major Chemical SupplierAnhydrous
Palladium on Carbon (Pd/C)Pd/C-Major Chemical Supplier10%
Methanol (MeOH)CH3OH32.04Major Chemical SupplierAnhydrous
Hydrogen Gas (H2)H22.02-High Purity
Step 1: Grignard Reaction - Synthesis of 1-methyl-4-(thiophen-2-yl)piperidin-4-ol

This step involves the formation of the Grignard reagent, 2-thienylmagnesium bromide, followed by its reaction with "this compound" to yield the corresponding tertiary alcohol. It is critical that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[5][6]

Protocol:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2-bromothiophene (2.0 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the 2-bromothiophene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear dark and cloudy.

  • Reaction with Ester:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • In a separate flame-dried flask, prepare a solution of "this compound" (1.0 equivalent) in anhydrous diethyl ether.

    • Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction of an ester with a Grignard reagent typically requires at least two equivalents of the Grignard reagent to proceed to the tertiary alcohol.[7][8][9]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tertiary alcohol.

Grignard_Reaction cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_products Products EtPipCOOEt This compound TertAlcohol 1-methyl-4-(thiophen-2-yl)piperidin-4-ol EtPipCOOEt->TertAlcohol 1. ThMgBr 2-Thienylmagnesium Bromide (2 eq.) ThMgBr->TertAlcohol Solvent Anhydrous Et2O Solvent->TertAlcohol Temp 0 °C to RT Temp->TertAlcohol Byproduct Mg(OEt)Br

Caption: Grignard reaction of this compound with 2-thienylmagnesium bromide.

Step 2: Dehydration - Synthesis of 1-methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine

The tertiary alcohol is dehydrated to form the corresponding alkene using an acid catalyst.[10][11][12][13]

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude tertiary alcohol from Step 1 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (TsOH) (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude cyclohexene intermediate.

Dehydration_Reaction cluster_reagents Reactant cluster_reaction Reaction Conditions cluster_products Products TertAlcohol 1-methyl-4-(thiophen-2-yl)piperidin-4-ol Alkene 1-methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine TertAlcohol->Alkene Catalyst p-Toluenesulfonic acid (cat.) Catalyst->Alkene Solvent Toluene, Reflux Solvent->Alkene Water H2O

Caption: Acid-catalyzed dehydration of the tertiary alcohol to form the cyclohexene intermediate.

Step 3: Reduction - Synthesis of 1-methyl-4-(thiophen-2-yl)piperidine

The final step is the reduction of the double bond in the cyclohexene intermediate to yield the saturated BCP analog.

Protocol:

  • Dissolve the crude cyclohexene intermediate from Step 2 in methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the apparatus and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

Reduction_Reaction cluster_reagents Reactant cluster_reaction Reaction Conditions cluster_products Product Alkene 1-methyl-4-(thiophen-2-yl)-1,2,3,6-tetrahydropyridine FinalProduct 1-methyl-4-(thiophen-2-yl)piperidine Alkene->FinalProduct Catalyst 10% Pd/C, H2 Catalyst->FinalProduct Solvent Methanol, RT Solvent->FinalProduct

Caption: Catalytic hydrogenation of the cyclohexene intermediate to the final BCP analog.

Purification and Characterization

The crude product obtained after the final step should be purified to obtain the BCP analog in high purity.

Purification
  • Column Chromatography: The crude product can be purified by column chromatography on silica gel. A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the amine product on the silica gel.

Characterization

The structure and purity of the final BCP analog should be confirmed using a combination of analytical techniques:[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra should be consistent with the expected structure of the BCP analog.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the absence of starting materials (e.g., the carbonyl group of the ester).

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions involving Grignard reagents must be carried out in a well-ventilated fume hood under anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.[5]

  • Diethyl Ether and Tetrahydrofuran: These solvents are highly flammable and can form explosive peroxides. They should be handled with care in a fume hood, away from ignition sources.

  • Hydrogen Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area, and appropriate safety precautions should be taken.

  • Palladium on Carbon: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry and saturated with hydrogen. It should be filtered carefully and kept wet with a solvent until it is safely disposed of.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of BCP drug analogs using "this compound" as a readily available starting material. The described three-step sequence, involving a Grignard reaction, dehydration, and reduction, is a versatile and efficient method for accessing a variety of BCP analogs for further pharmacological evaluation. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize these important compounds for their studies.

References

Application Notes & Protocols: Strategic Use of Strong Bases in the Synthesis of Ethyl 1-methylpiperidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1-methylpiperidine-4-carboxylate is a pivotal intermediate in pharmaceutical synthesis, notably in the development of analgesics and other CNS-active agents.[1][2] Its synthetic utility is profoundly influenced by its reactivity with strong bases, which can be directed down two distinct and highly consequential pathways: α-deprotonation to form a nucleophilic enolate or nucleophilic acyl substitution leading to ester cleavage. The selection of the base, solvent, and temperature are not merely procedural details; they are critical strategic decisions that dictate the molecular outcome. This guide provides an in-depth analysis of these reaction pathways, offering detailed, field-proven protocols for both α-alkylation via enolate formation and controlled saponification. It is intended for researchers, medicinal chemists, and process development professionals seeking to leverage this versatile scaffold with precision and control.

Chapter 1: The Fundamental Dichotomy of Reactivity

The reaction of a strong base with this compound is a classic case of competing reaction pathways. The base can function either as a Brønsted-Lowry base, abstracting a proton, or as a nucleophile, attacking the electrophilic carbonyl carbon. Understanding which role the base will adopt is paramount for predictable synthesis.

Pathway 1: α-Deprotonation and Enolate Formation

The protons on the carbons alpha to the ester carbonyl (C3 and C5 of the piperidine ring) are weakly acidic (pKa ≈ 25) due to the electron-withdrawing effect of the carbonyl group.[3][4] A sufficiently strong, non-nucleophilic base can abstract one of these protons to generate a resonance-stabilized enolate anion.[5][6] This enolate is a potent carbon-based nucleophile, capable of forming new carbon-carbon bonds through reactions with various electrophiles.[7][8]

The ideal bases for this pathway are strong but sterically hindered, which prevents them from attacking the carbonyl carbon.[9] Lithium diisopropylamide (LDA) is the archetypal base for this purpose, as it provides quantitative and irreversible conversion to the enolate, especially at low temperatures.[10]

Pathway 2: Nucleophilic Acyl Substitution (Saponification)

If the base is strongly nucleophilic and unhindered, it will preferentially attack the electrophilic carbonyl carbon of the ester. This is particularly true for hydroxide bases (e.g., NaOH, KOH).[4] This attack initiates a nucleophilic acyl substitution, leading to the cleavage of the ester bond. The reaction, known as saponification, is typically irreversible and results in the formation of a carboxylate salt and ethanol.[11] While often considered an undesirable side reaction during enolate chemistry, saponification is a valuable and standard procedure when the corresponding carboxylic acid is the desired product.[12]

A third possibility, transesterification, can occur if an alkoxide base (e.g., sodium methoxide) is used that does not match the alcohol portion of the ester, but this is a scenario that is easily avoided by careful reagent selection.[13]

Decision Framework for Base Selection

The choice of base is the single most important variable in determining the reaction outcome. The following diagram illustrates the decision-making process based on the desired synthetic goal.

G sub Ethyl 1-methylpiperidine- 4-carboxylate lda_node Use Strong, Non-Nucleophilic Base e.g., LDA, LHMDS, NaH sub->lda_node Goal: Form C-C Bond naoh_node Use Strong, Nucleophilic Base e.g., NaOH, KOH sub->naoh_node Goal: Synthesize Acid enolate α-Deprotonation (Enolate Formation) alkylation Product: C-C Bond Formation (e.g., Alkylation) enolate->alkylation sapon Nucleophilic Acyl Substitution (Saponification) acid Product: Carboxylic Acid Salt sapon->acid lda_node->enolate Results in naoh_node->sapon Results in

Figure 1. Strategic selection of a strong base dictates the reaction pathway.

Chapter 2: Application Protocol for α-Alkylation via Lithium Enolate

This protocol details the quantitative formation of the lithium enolate of this compound followed by its reaction with an alkyl halide. This procedure is fundamental for introducing substituents at the C3/C5 position of the piperidine ring.[14][15]

Causality and Experimental Rationale
  • Anhydrous Conditions & Inert Atmosphere: LDA is extremely reactive towards protic sources, including water and atmospheric moisture. The reaction must be performed under rigorously dry conditions and an inert atmosphere (Nitrogen or Argon) to prevent quenching of the base.

  • Low Temperature (-78 °C): Ester enolates can be unstable at higher temperatures and may undergo self-condensation (Claisen condensation).[9] Performing the deprotonation and alkylation at -78 °C (a dry ice/acetone bath) maximizes stability and minimizes side reactions.

  • Order of Addition: The substrate (ester) is added slowly to the LDA solution. This ensures that the base is always in excess, promoting rapid and complete deprotonation and preventing the ester from coming into contact with newly formed enolate, which could lead to dimerization.[8]

Protocol 2.1: α-Alkylation with Methyl Iodide

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • This compound

  • Methyl Iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (50 mL) and cool to -78 °C. Add freshly distilled diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.

  • Enolate Formation: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF. Add this solution dropwise to the prepared LDA solution at -78 °C over 20 minutes. Stir the reaction mixture for 1 hour at -78 °C to ensure complete enolate formation.[6]

  • Alkylation: Add methyl iodide (1.2 eq) dropwise to the enolate solution. The reaction is often rapid. Stir for an additional 1-2 hours at -78 °C.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction while the flask is still in the cold bath. Allow the mixture to warm to room temperature.

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Ethyl 4-ethyl-1-methylpiperidine-4-carboxylate) via flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Assemble dry glassware under N2 atmosphere p2 Add anhydrous THF, cool to -78 °C p1->p2 r1 Prepare LDA solution: Diisopropylamine + n-BuLi p2->r1 r2 Add ester solution dropwise to form enolate r1->r2 r3 Add alkyl halide (e.g., MeI) to the enolate solution r2->r3 r4 Quench reaction with saturated aq. NH4Cl r3->r4 w1 Warm to RT, perform aqueous extraction r4->w1 w2 Dry organic layer (Na2SO4) and concentrate w1->w2 w3 Purify by column chromatography w2->w3

Figure 2. Standard workflow for the α-alkylation of an ester via its lithium enolate.

Chapter 3: Application Protocol for Controlled Saponification

This protocol describes the complete hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1-methylpiperidine-4-carboxylic acid. This is a robust and high-yielding transformation essential for preparing derivatives where a carboxylic acid moiety is required.

Causality and Experimental Rationale
  • Excess Base: An excess of hydroxide (typically 2-3 equivalents) is used to ensure the reaction goes to completion. The reaction is effectively irreversible because the final deprotonation of the carboxylic acid product by the base forms a resonance-stabilized carboxylate, which is unreactive towards the alcohol byproduct.[11]

  • Heating (Reflux): The saponification reaction rate is significantly increased by heating. Refluxing in a suitable solvent (often an alcohol/water mixture) ensures the reaction is completed in a reasonable timeframe.[11]

  • Acidic Workup: The initial product is the sodium or potassium salt of the carboxylic acid, which is water-soluble. To isolate the free carboxylic acid, the reaction mixture must be carefully acidified (e.g., with HCl) to a pH of ~4-5, which protonates the carboxylate and causes the acid to precipitate or be extracted into an organic solvent.

Protocol 3.1: Saponification to 1-methylpiperidine-4-carboxylic acid

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 2 M

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Base Addition: Add sodium hydroxide pellets (2.5 eq) to the solution. Equip the flask with a reflux condenser.

  • Heating: Heat the mixture to reflux with stirring. Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M HCl with vigorous stirring to adjust the pH to ~4-5. The product may precipitate as a white solid.

  • Isolation: If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If the product is soluble or oily, extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane).

  • Final Steps: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product.

Data Summary: Comparison of Common Strong Bases

The following table summarizes the key properties and applications of strong bases relevant to the chemistry of this compound.

Base (Formula)pKa (Conj. Acid)TypePrimary Reaction with EsterTypical Conditions
Lithium Diisopropylamide (LDA) ~38Non-Nucleophilic, Hinderedα-Deprotonation (Quantitative)Anhydrous THF, -78 °C
Sodium Hydride (NaH) ~36Non-Nucleophilicα-Deprotonation Anhydrous THF or DMF, 0 °C to RT
Sodium Ethoxide (NaOEt) ~16Nucleophilicα-Deprotonation (Equilibrium), Transesterification (if mismatched)Ethanol, RT to Reflux
Sodium Hydroxide (NaOH) ~15.7NucleophilicSaponification (Hydrolysis)Water/Alcohol mix, Reflux

References

Application Note & Protocol: High-Purity Isolation of Ethyl 1-methylpiperidine-4-carboxylate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of Ethyl 1-methylpiperidine-4-carboxylate, a key building block in pharmaceutical synthesis, utilizing flash column chromatography. We delve into the underlying chemical principles that govern the separation, providing a step-by-step protocol for efficient and high-purity isolation. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound in a highly purified form, free from reaction byproducts and starting materials.

Introduction: The Significance of Purity

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active agents.[1] Its molecular structure, featuring a tertiary amine and an ester functional group, makes it a versatile scaffold for drug discovery. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, decreased yields, and complications in subsequent biological assays. Therefore, achieving high purity is not merely a matter of analytical neatness but a critical prerequisite for reliable and reproducible research and development.

This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography, a widely accessible and effective technique for the purification of moderately polar organic compounds.[2]

Foundational Principles: Tailoring Chromatography to the Target Molecule

The successful purification of this compound hinges on a clear understanding of its chemical properties and how they interact with the chromatographic system.

The Target Molecule: A Polarity Profile

This compound (C₉H₁₇NO₂) possesses a moderate polarity due to the presence of the ester and the tertiary amine functionalities.[1] The lone pair of electrons on the nitrogen atom of the piperidine ring can engage in hydrogen bonding and imparts basic properties to the molecule. This basicity is a critical consideration, as it can lead to undesirable interactions with the stationary phase.

PropertyValueSource
Molecular FormulaC₉H₁₇NO₂[1]
Molecular Weight171.24 g/mol [1]
FormLiquid[1]
Density0.963 g/mL at 25 °C[1]
Functional GroupsEster, Tertiary Amine[1]
The Stationary Phase: The Role of Silica Gel

Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its high surface area and polar nature.[2] The surface of silica gel is populated with silanol groups (Si-OH), which are slightly acidic. These silanol groups interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.

However, the acidic nature of silica can be problematic for basic compounds like this compound. Strong interactions between the basic nitrogen and the acidic silanol groups can lead to significant peak tailing, irreversible adsorption, or even degradation of the target compound. To mitigate these effects, a mobile phase modifier is often necessary.

The Mobile Phase: Elution and Selectivity

The mobile phase, or eluent, is a solvent or a mixture of solvents that flows through the stationary phase, carrying the analyte with it.[3] In normal-phase chromatography, a non-polar solvent is typically used as the base eluent, and a more polar solvent is added to increase the eluting power. The choice of mobile phase is critical for achieving good separation.

For this compound, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] To counteract the acidity of the silica gel, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase.[4] This competitively binds to the acidic sites on the silica, preventing strong interactions with the target compound and leading to improved peak shape and recovery.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the purification of this compound from a crude reaction mixture.

Materials and Equipment
  • Crude Sample: this compound (containing impurities)

  • Stationary Phase: Silica gel (flash grade, 230-400 mesh)

  • Mobile Phase Solvents:

    • Hexane (or Petroleum Ether)

    • Ethyl Acetate (EtOAc)

    • Triethylamine (Et₃N)

  • Apparatus:

    • Glass chromatography column

    • Solvent reservoir

    • Flow controller (optional, for flash chromatography)

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (for visualization)

    • Potassium permanganate stain (for visualization)

    • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC_analysis 1. TLC Analysis of Crude Mixture Solvent_prep 2. Prepare Mobile Phase TLC_analysis->Solvent_prep Column_packing 3. Pack the Column Solvent_prep->Column_packing Sample_loading 4. Load the Sample Column_packing->Sample_loading Elution 5. Elute the Column Sample_loading->Elution Fraction_collection 6. Collect Fractions Elution->Fraction_collection Fraction_analysis 7. Analyze Fractions by TLC Fraction_collection->Fraction_analysis Pooling 8. Pool Pure Fractions Fraction_analysis->Pooling Solvent_removal 9. Remove Solvent Pooling->Solvent_removal Final_product 10. Characterize Final Product Solvent_removal->Final_product

Caption: Workflow for the purification of this compound.

Detailed Methodology

Step 1: Thin Layer Chromatography (TLC) Analysis of the Crude Mixture

  • Rationale: TLC is a rapid and indispensable tool for determining the optimal mobile phase composition for the column separation. The goal is to find a solvent system that gives the target compound a retention factor (Rƒ) of approximately 0.2-0.4.

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber containing a test mobile phase (e.g., 70:30 Hexane:EtOAc).

    • Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate.

    • Adjust the polarity of the mobile phase until the desired Rƒ for the target compound is achieved. For instance, if the Rƒ is too low, increase the proportion of the more polar solvent (EtOAc).

    • Once an optimal solvent system is identified, add a small amount of triethylamine (e.g., 0.5-1%) to a new test mobile phase and re-run the TLC to observe any changes in Rƒ and spot shape.

Step 2: Preparation of the Mobile Phase

  • Rationale: A sufficient volume of the optimized mobile phase should be prepared to ensure the entire purification can be completed without interruption.

  • Procedure:

    • Based on the TLC analysis, prepare a bulk quantity of the mobile phase. For example, if the optimal solvent system is 80:20:1 Hexane:EtOAc:Et₃N, mix 800 mL of hexane, 200 mL of ethyl acetate, and 10 mL of triethylamine.

    • Ensure the solvents are thoroughly mixed.

Step 3: Packing the Chromatography Column

  • Rationale: A well-packed column is crucial for achieving good separation. The stationary phase should be uniform and free of cracks or air bubbles.

  • Procedure (Slurry Method):

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, create a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column in one continuous motion.

    • Gently tap the side of the column to encourage even settling of the silica gel.

    • Open the stopcock to drain some of the solvent, which will help to compact the silica bed. Do not let the solvent level drop below the top of the silica.

    • Add a protective layer of sand on top of the silica bed.

Step 4: Loading the Sample

  • Rationale: The sample should be applied to the column in a concentrated band to ensure sharp separation.

  • Procedure (Dry Loading):

    • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[5]

    • Carefully add the silica-adsorbed sample to the top of the column.[5]

Step 5: Eluting the Column

  • Rationale: The mobile phase is passed through the column to move the components of the mixture down the stationary phase at different rates.

  • Procedure:

    • Carefully add the mobile phase to the column, ensuring not to disturb the top layer.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (for flash chromatography). The optimal flow rate will depend on the column dimensions.[5]

    • Continuously add more mobile phase to the reservoir to prevent the column from running dry.

Step 6: Collecting Fractions

  • Rationale: The eluent is collected in a series of fractions, allowing for the isolation of the separated components.

  • Procedure:

    • Begin collecting the eluent in test tubes or a fraction collector as soon as it starts to drip from the column.

    • The size of the fractions will depend on the scale of the purification.

Step 7: Analyzing Fractions by TLC

  • Rationale: TLC is used to identify which fractions contain the pure target compound.

  • Procedure:

    • Spot every few fractions onto a TLC plate.

    • Develop and visualize the plate as described in Step 1.

    • Fractions containing only the spot corresponding to this compound are considered pure.

Step 8: Pooling Pure Fractions

  • Rationale: Combining the pure fractions prepares the isolated compound for solvent removal.

  • Procedure:

    • Combine all the fractions that show a single spot of the target compound on the TLC plate into a clean, pre-weighed round-bottom flask.

Step 9: Removing the Solvent

  • Rationale: The solvent is removed to yield the purified compound.

  • Procedure:

    • Remove the mobile phase from the pooled fractions using a rotary evaporator.

Step 10: Characterization of the Final Product

  • Rationale: The purity and identity of the isolated compound should be confirmed.

  • Procedure:

    • Determine the yield of the purified product.

    • Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing - Strong interaction between the basic analyte and acidic silica. - Column overload.- Add or increase the concentration of triethylamine in the mobile phase (0.5-2%).[4] - Reduce the amount of sample loaded onto the column.
Co-elution of Impurities - Inappropriate mobile phase polarity.- Optimize the mobile phase composition using TLC. A less polar solvent system may improve separation. - Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[6]
No Compound Eluting - Mobile phase is not polar enough.- Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Compound Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By carefully selecting the stationary and mobile phases and following the outlined steps, researchers can obtain this valuable synthetic intermediate in high purity, thereby ensuring the integrity and success of subsequent synthetic transformations and biological evaluations.

References

The Versatile Scaffold: Ethyl 1-Methylpiperidine-4-carboxylate in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 1-methylpiperidine-4-carboxylate, a key heterocyclic building block, has emerged as a cornerstone in the synthesis of a diverse array of therapeutic agents. Its rigid piperidine core, substituted with a reactive ester functional group and a tertiary amine, provides an ideal starting point for the construction of complex molecules with significant biological activity. This guide delves into the multifaceted applications of this compound, offering detailed protocols and insights into its role in the development of opioid analgesics, antibacterial agents, and modulators of the central nervous system. The strategic manipulation of the piperidine ring and its substituents allows for the fine-tuning of pharmacological properties, making it a valuable tool for medicinal chemists and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a starting material is paramount for its effective and safe utilization in any synthetic protocol.

PropertyValueReference
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
CAS Number 24252-37-7[1]
Appearance Liquid[1]
Density 0.963 g/mL at 25 °C[1]
Boiling Point Not specified
Flash Point 87.8 °C (closed cup)[1]
Refractive Index n20/D 1.450[1]

Safety Information:

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area, and the compound should be stored in a tightly closed container in a dry, cool place.[2][3]

Application in Opioid Analgesic Synthesis: The Case of Pethidine (Meperidine)

One of the most well-documented applications of this compound and its derivatives is in the synthesis of the synthetic opioid analgesic, pethidine (also known as meperidine).[4][5] Pethidine is used for the treatment of moderate to severe pain.[5] The synthesis of pethidine highlights the utility of the piperidine scaffold in creating compounds that interact with opioid receptors.

Synthetic Pathway Overview: Pethidine Synthesis

The synthesis of pethidine typically involves the introduction of a phenyl group at the 4-position of the piperidine ring and the retention of the ethyl ester. While various synthetic routes exist, a common strategy involves the use of a precursor that is subsequently N-methylated. A generalized synthetic scheme is presented below.

G cluster_0 Pethidine Synthesis Pathway Start Diethanolamine Intermediate1 N-Methyl-di(2-chloroethyl)amine Start->Intermediate1 Chlorination Intermediate2 1-Methyl-4-cyano-4-phenylpiperidine Intermediate1->Intermediate2 Reaction with Benzyl Cyanide Pethidine Pethidine (Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate) Intermediate2->Pethidine Ethanolysis

Caption: A simplified workflow for the synthesis of Pethidine.

Protocol: Esterification to Yield Pethidine

This protocol outlines the final step in a common synthesis of pethidine, where the carboxylic acid precursor is esterified.[6]

Materials:

  • 1-methyl-4-phenylpiperidine-4-carboxylic acid

  • Thionyl chloride

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Acetone

Procedure:

  • To 6 g of 1-methyl-4-phenylpiperidine-4-carboxylic acid, add 15 cc of thionyl chloride and stir the mixture.

  • Remove the excess thionyl chloride under reduced pressure.

  • Wash the residue two to three times with anhydrous diethyl ether.

  • Add anhydrous ethanol to the residue to initiate the esterification reaction.

  • After the reaction is complete (monitored by an appropriate method such as TLC), the crude product is obtained.

  • Recrystallize the crude product from acetone to yield pure ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (pethidine).

Note: This is a generalized protocol and may require optimization. All procedures should be carried out by trained personnel in a suitable chemical laboratory.

Application in the Development of Novel Antibacterial Agents

The emergence of antibiotic-resistant bacteria necessitates the development of new antibacterial agents with novel mechanisms of action. This compound and its derivatives have been utilized as scaffolds for the synthesis of inhibitors of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI).[4][7] FabI is a key enzyme in bacterial fatty acid synthesis, making it an attractive target for antibacterial drug discovery.[7]

Targeting Staphylococcus aureus FabI

Inhibitors of Staphylococcus aureus FabI (saFabI) are of particular interest due to the prevalence of methicillin-resistant S. aureus (MRSA) infections. Spiro-naphthyridinone piperidines, synthesized from piperidine precursors, have been identified as potent inhibitors of both S. aureus and E. coli FabI.[4]

Protocol: Synthesis of a Piperidine-Based Enoyl-ACP Reductase Inhibitor Precursor

This protocol describes a key synthetic step, the N-alkylation of a piperidine ester, which is a common transformation in the synthesis of various piperidine-based therapeutics. This example uses ethyl isonipecotate, the non-N-methylated analog of the topic compound.

Materials:

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • 2-Bromoethanol

  • Potassium carbonate (powder)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine ethyl isonipecotate (300 g), powdered potassium carbonate (330 g), and 2-bromoethanol (150 ml) in toluene (2700 ml).[3]

  • Reflux the mixture for 4 hours, collecting any water that forms.[3]

  • Cool the reaction mixture to 20 °C and add water (900 ml).[3]

  • Stir the mixture, then separate the aqueous layer.

  • Extract the aqueous layer with toluene (1500 ml).[3]

  • Combine the organic layers and concentrate by vacuum distillation to a volume of 2700 ml.[3]

  • The resulting product, ethyl 1-(2-hydroxyethyl)piperidine-4-carboxylate, can be further modified to produce the final FabI inhibitor.

Application in CNS Drug Discovery: GABAA Receptor Modulators

The piperidine scaffold is also prevalent in compounds targeting the central nervous system (CNS). Derivatives of ethyl piperidine-4-carboxylate have been used to synthesize agonists of the γ-aminobutyric acid type A (GABAA) receptor.[8][9] GABAA receptors are the major inhibitory neurotransmitter receptors in the brain and are targets for a wide range of drugs, including anxiolytics, sedatives, and anticonvulsants.

Designing Subtype-Selective GABAA Receptor Agonists

The development of GABAA receptor agonists with selectivity for specific α-subunits is a key goal in CNS drug discovery, as this can lead to improved therapeutic profiles with fewer side effects. The synthesis of 5-(4-piperidyl)-3-isoxazolol (4-PIOL) derivatives and related bioisosteres has been explored to achieve this selectivity.[8][9]

G cluster_0 Synthesis of GABAA Receptor Modulators Start Ethyl piperidine-4-carboxylate Intermediate1 Protected Piperidine Intermediate Start->Intermediate1 Protection Intermediate2 Heterocyclic Piperidine Derivative Intermediate1->Intermediate2 Heterocycle Formation Final GABAA Receptor Modulator Intermediate2->Final Deprotection/Modification

Caption: General workflow for synthesizing GABAA receptor modulators.

Protocol: Reductive Amination for Piperidine Functionalization

This protocol illustrates a reductive amination reaction, a versatile method for introducing substituents onto the piperidine nitrogen. This example uses ethyl isonipecotate.[10]

Materials:

  • Ethyl isonipecotate

  • Chloroacetaldehyde (50% aqueous solution)

  • Methanol/acetic acid mixture (10:1)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (AcOEt)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a single-neck flask, dissolve ethyl isonipecotate (369.6 mg, 2.3 mmol) in 6.7 ml of a methanol/acetic acid (10:1) mixture.[10]

  • Add a 50% aqueous solution of chloroacetaldehyde (180.5 mg, 2.3 mmol) dropwise.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (144.5 mg, 2.3 mmol) portionwise.[10]

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by UPLC.[10]

  • Evaporate the solvent at 40 °C under reduced pressure.

  • Make the aqueous phase basic with potassium carbonate.

  • Extract the aqueous phase with ethyl acetate and dry the combined organic layers over sodium sulfate.[10]

  • Evaporate the solvent to obtain the N-substituted piperidine derivative.

Emerging Applications: DNA-Binding Agents and Beyond

The versatility of the this compound scaffold extends to the development of potent antitumor agents. It has been used in the synthesis of water-soluble DNA-binding subunits for analogues of the cytotoxic antibiotic CC-1065.[2] The design of these analogues aims to improve the therapeutic index of this class of compounds.

Synthesis of CC-1065 Analogue Precursors

The synthesis of these complex molecules involves multi-step sequences where the piperidine moiety serves to impart desirable physicochemical properties, such as improved solubility. The design and synthesis of these analogues are guided by the need to balance high potency with reduced toxicity.[2][11][12]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans the synthesis of established drugs like pethidine to the development of novel antibacterial agents and CNS-active compounds. The protocols and insights provided in this guide highlight the chemical tractability and strategic importance of this scaffold. As the demand for new and improved therapeutics continues to grow, the creative application of such privileged structures will undoubtedly play a crucial role in the future of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 1-methylpiperidine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to help you improve your yield, purity, and overall success in preparing this valuable compound.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically involves two main transformations: the esterification of a piperidine carboxylic acid derivative and the N-methylation of the piperidine ring. The most common routes are:

  • Route A: Fischer esterification of 4-piperidinecarboxylic acid to Ethyl 4-piperidinecarboxylate, followed by N-methylation via the Eschweiler-Clarke reaction.

  • Route B: N-methylation of 4-piperidinecarboxylic acid to 1-methylpiperidine-4-carboxylic acid, followed by Fischer esterification.

While seemingly straightforward, achieving high yields and purity can be challenging due to potential side reactions, equilibrium limitations, and purification difficulties. This guide will address these challenges in a practical, question-and-answer format.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Route A cluster_1 Route B 4-Piperidinecarboxylic_Acid 4-Piperidinecarboxylic Acid Ethyl_4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate (Ethyl Isonipecotate) 4-Piperidinecarboxylic_Acid->Ethyl_4-piperidinecarboxylate Fischer-Speier Esterification Product_A Ethyl 1-methylpiperidine- 4-carboxylate Ethyl_4-piperidinecarboxylate->Product_A Eschweiler-Clarke N-Methylation 4-Piperidinecarboxylic_Acid_B 4-Piperidinecarboxylic Acid 1-Methylpiperidine-4-carboxylic_Acid 1-Methylpiperidine-4- carboxylic Acid 4-Piperidinecarboxylic_Acid_B->1-Methylpiperidine-4-carboxylic_Acid Eschweiler-Clarke N-Methylation Product_B Ethyl 1-methylpiperidine- 4-carboxylate 1-Methylpiperidine-4-carboxylic_Acid->Product_B Fischer-Speier Esterification

Caption: Synthetic Routes to this compound.

II. Troubleshooting Guide & FAQs

A. Synthesis of the Precursor: Ethyl 4-piperidinecarboxylate

Question: I am having trouble with the initial esterification of 4-piperidinecarboxylic acid. What is a reliable method to produce Ethyl 4-piperidinecarboxylate with a high yield?

Answer: A highly effective method for the synthesis of Ethyl 4-piperidinecarboxylate is the Fischer-Speier esterification, using thionyl chloride to generate the acid catalyst in situ. This method has been reported to achieve yields of up to 94%.[1][2]

Recommended Protocol: Esterification with Thionyl Chloride
  • Reaction Setup: In a round-bottom flask, dissolve 4-piperidinecarboxylic acid (1 equivalent) in anhydrous ethanol (approximately 5-10 volumes).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (4 equivalents) dropwise to the cooled solution. This in situ generates HCl as the catalyst and also reacts with any water present.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting crude product in ethyl acetate.

    • Wash the organic layer with a 10% sodium hydroxide (NaOH) solution to neutralize the excess acid and remove any unreacted carboxylic acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.[1][2]

Question: My yield of Ethyl 4-piperidinecarboxylate is still low, even with the thionyl chloride method. What are the common pitfalls?

Answer: Low yields in this esterification are often due to the reversible nature of the reaction and incomplete conversion. Here are some key factors to consider:

Potential Issue Explanation Recommended Solution
Presence of Water Water will shift the equilibrium back towards the starting materials, hydrolyzing the ester product.[3]Ensure all glassware is thoroughly dried and use anhydrous ethanol. The use of excess thionyl chloride also helps to scavenge residual water.
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow and incomplete reaction.The use of 4 equivalents of thionyl chloride, as described in the protocol, ensures a sufficient catalytic amount of HCl is generated.
Incomplete Reaction The reaction may not have reached completion.Monitor the reaction by TLC until the starting material is no longer visible. The reflux time of 48 hours is a guideline and may need to be adjusted.
Product Loss During Work-up The product has some water solubility, and improper extraction can lead to loss.Ensure complete neutralization with NaOH and perform multiple extractions with ethyl acetate to maximize recovery from the aqueous layer.
B. N-Methylation of Ethyl 4-piperidinecarboxylate (Eschweiler-Clarke Reaction)

Question: What is a standard procedure for the N-methylation of Ethyl 4-piperidinecarboxylate using the Eschweiler-Clarke reaction?

Answer: The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of secondary amines like Ethyl 4-piperidinecarboxylate.[4] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage is that it stops at the tertiary amine, preventing the formation of quaternary ammonium salts.[4]

General Protocol: Eschweiler-Clarke N-Methylation
  • Reaction Setup: To Ethyl 4-piperidinecarboxylate (1 equivalent), add formic acid (1.8-2.0 equivalents) and an aqueous solution of formaldehyde (37%, 1.1-1.5 equivalents).[5]

  • Heating: Heat the reaction mixture to 80-100 °C. The reaction is often performed at or near the boiling point of the aqueous solution.[4] The reaction progress can be monitored by the cessation of CO₂ evolution and by TLC.

  • Reaction Time: Maintain the temperature for several hours (typically 2-18 hours) until the reaction is complete.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Make the solution basic (pH > 10) by carefully adding a base such as sodium hydroxide or potassium carbonate.

    • Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: The crude product can be purified by vacuum distillation.

Troubleshooting the Eschweiler-Clarke Reaction

Troubleshooting_Eschweiler_Clarke Start Low Yield or Incomplete Reaction Check_Reagents Are formaldehyde and formic acid in sufficient excess? Start->Check_Reagents Increase_Excess Increase molar equivalents of formaldehyde and formic acid. Check_Reagents->Increase_Excess No Check_Temp_Time Is the reaction temperature high enough and time sufficient? Check_Reagents->Check_Temp_Time Yes Increase_Temp_Time Increase temperature to reflux and extend reaction time. Check_Temp_Time->Increase_Temp_Time No Side_Reaction Is there evidence of ester hydrolysis? Check_Temp_Time->Side_Reaction Yes Alternative_Reagents Consider alternative, milder N-methylation methods. Side_Reaction->Alternative_Reagents Yes Purification_Issue Is product being lost during work-up? Side_Reaction->Purification_Issue No Optimize_Workup Ensure complete basification and perform multiple extractions. Purification_Issue->Optimize_Workup Yes

Caption: Troubleshooting workflow for the Eschweiler-Clarke reaction.

Question: My Eschweiler-Clarke reaction is sluggish and gives a low yield. How can I optimize it?

Answer: Several factors can lead to an incomplete or low-yielding Eschweiler-Clarke reaction. Here are some common issues and their solutions:

Potential Issue Explanation Recommended Solution
Insufficient Reagents The reaction requires an excess of both formaldehyde and formic acid to drive it to completion.[6]Use at least a 1.1 to 1.5-fold molar excess of formaldehyde and a 1.8 to 2.0-fold molar excess of formic acid relative to the amine.[5]
Low Reaction Temperature The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate.Heat the reaction mixture to 80-100 °C, or to a gentle reflux.[4]
Ester Hydrolysis The presence of formic acid and water, especially upon prolonged heating, can lead to the hydrolysis of the ethyl ester, forming 1-methylpiperidine-4-carboxylic acid.[3]Monitor the reaction closely and avoid unnecessarily long reaction times. If hydrolysis is a significant issue, consider an alternative synthetic route (Route B) or milder N-methylation conditions.
Incomplete Basification during Work-up The product is a tertiary amine, which will be protonated and water-soluble under acidic conditions. Incomplete neutralization will lead to poor extraction into the organic phase.Ensure the aqueous phase is strongly basic (pH > 10) before extraction. Use a pH meter or pH paper to confirm.

Question: Are there any alternatives to the standard Eschweiler-Clarke conditions that might be higher yielding or avoid certain side reactions?

Answer: Yes, several modifications and alternative N-methylation methods exist:

  • Solvent-Free and Formalin-Free Conditions: Paraformaldehyde can be used as a solid source of formaldehyde, and oxalic acid dihydrate can be heated to generate formic acid in situ. This avoids the use of aqueous formalin and concentrated formic acid.[7]

  • Milder Reducing Agents: Sodium cyanoborohydride can be used as an alternative reducing agent to formic acid, often under milder conditions.[4]

  • Formaldehyde as Both Reductant and Carbon Source: Under basic conditions (e.g., with K₂CO₃ in toluene at 130 °C), formaldehyde can serve as both the methyl source and the reducing agent, though this may require higher temperatures.[8]

C. Alternative Synthetic Route: Esterification of 1-Methylpiperidine-4-carboxylic Acid

Question: I am concerned about ester hydrolysis during the N-methylation step. Is it better to perform the esterification last?

Answer: Yes, performing the esterification as the final step (Route B) is a viable strategy to avoid potential hydrolysis of the ester. A procedure analogous to the synthesis of the methyl ester can be used.[9]

Recommended Protocol: Fischer Esterification of 1-Methylpiperidine-4-carboxylic Acid
  • Reaction Setup: To a stirred solution of 1-methylpiperidine-4-carboxylic acid hydrochloride (1 equivalent) in anhydrous ethanol (8 equivalents), cool to -10 °C in an ice-salt bath.

  • Reagent Addition: Slowly add thionyl chloride (1.55 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to 40 °C and hold for 2 hours.

  • Work-up:

    • Adjust the pH to ~8 with a base like sodium carbonate.

    • Extract the product with dichloromethane.

    • Dry the organic layer and evaporate the solvent to yield the product.[9]

This method has been reported to yield 87% for the corresponding methyl ester and is expected to be similarly efficient for the ethyl ester.[9]

III. Quantitative Data Summary

Reaction Step Starting Material Reagents Typical Yield Reference
Esterification 4-Piperidinecarboxylic AcidEthanol, Thionyl Chloride94%[1][2]
N-Methylation Ethyl 4-piperidinecarboxylateFormaldehyde, Formic Acid>90% (general)[5]
Esterification 1-Methylpiperidine-4-carboxylic Acid HClMethanol, Thionyl Chloride87% (for methyl ester)[9]

IV. References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from --INVALID-LINK--

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Ethyl 4-piperidinecarboxylate. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). Ethyl 4-piperidinecarboxylate synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (2023). Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions.

  • Rosenau, T., Potthast, A., & Kosma, P. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Synthetic Communications, 32(3), 457-465.

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN).

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from --INVALID-LINK--

  • Leah4sci. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from --INVALID-LINK--

  • BenchChem. (2023). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana.

  • Google Patents. (2015). US9533934B2 - Hydrolysis of an ester compound.

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., Afanasyev, O. I., & Chusov, D. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry, 89(5), 3580–3584.

  • ChemicalBook. (2023). Ethyl 4-piperidinecarboxylate synthesis.

  • ChemBK. (2024). Ethyl 4-methylpiperidine-4-carboxylate.

  • PrepChem. (n.d.). Synthesis of mthis compound. Retrieved from --INVALID-LINK--

  • Man, K. L., & Chen, J. (2019). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 73(10), 834-837.

  • Google Patents. (1965). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

  • Royal Society of Chemistry. (2013). Continuous Growth and Improved PL Property of ZnO Nanoarrays with Assistance of Polyethylenimine - Supporting Information.

  • Lu, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(14), 5489.

  • Chen, C. H., & Sung, K. (2000). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. Journal of the Chinese Chemical Society, 47(4A), 815-822.

  • Arulraj, R., & Muthusubramanian, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

  • Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. (2022). Angewandte Chemie International Edition, 61(48), e202213056.

  • Biosynth. (n.d.). Ethyl Isonipecotate.

  • Sigma-Aldrich. (n.d.). Ethyl isonipecotate.

  • Tajabadi, F., Ghorbani Nohooji, M., & Hajiaghaee, R. (2024). Identification and resolution of trace and co-eluted components of lamium amplexicaule essential oil using two chemometric methods-assisted GC-MS. Trends in Pharmaceutical Sciences, 10(2), 129-140.

  • ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.

  • Koei Chemical Co., Ltd. (n.d.). Ethyl isonipecotate.

References

Technical Support Center: Optimization of Reaction Conditions for Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-methylpiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and achieve high-yield, high-purity results.

Synthetic Overview & Strategy

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. Its preparation typically involves the N-methylation of a secondary amine precursor, ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The choice of methylation strategy is critical and dictates the reaction's efficiency, impurity profile, and overall success.

The three primary synthetic routes from ethyl isonipecotate are:

  • Eschweiler-Clarke Reaction: A reductive amination using formaldehyde as the carbon source and formic acid as the reducing agent. It is renowned for its reliability and prevention of over-methylation.

  • Reductive Amination: Utilizes formaldehyde (or its equivalent, paraformaldehyde) to form an intermediate iminium ion, which is then reduced by a hydride source like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Direct Alkylation: Employs a methylating agent, such as methyl iodide (CH₃I), in the presence of a base. This method is straightforward but carries a significant risk of over-alkylation, forming a quaternary ammonium salt.

cluster_start Starting Material cluster_methods N-Methylation Methods cluster_product Target Product Ethyl Isonipecotate Ethyl Isonipecotate Eschweiler-Clarke Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) Ethyl Isonipecotate->Eschweiler-Clarke Reliable No Over-methylation Reductive_Amination Reductive Amination (Formaldehyde, Hydride Reductant) Ethyl Isonipecotate->Reductive_Amination Milder Conditions Direct_Alkylation Direct Alkylation (e.g., Methyl Iodide, Base) Ethyl Isonipecotate->Direct_Alkylation Risk of Quaternization Product This compound Eschweiler-Clarke->Product Reductive_Amination->Product Direct_Alkylation->Product start Low Yield Observed q1 Is Starting Material (SM) present on TLC? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Is work-up pH > 10 before extraction? q1->q2 No sol1 Increase reaction time/temp. Check reagent stoichiometry. a1_yes->sol1 a2_no Product Loss to Aqueous Layer q2->a2_no No a2_yes Purification Issues or Side Reactions q2->a2_yes Yes sol2 Adjust pH to >10 with Na₂CO₃ or NaOH before extraction. a2_no->sol2 cluster_reaction Step 1: Reaction Setup cluster_reflux Step 2: Reflux cluster_workup Step 3: Work-up & Extraction cluster_purify Step 4: Purification s1 Charge flask with Ethyl Isonipecotate and Formic Acid (2.0 eq). s2 Cool to 0°C in an ice bath. s1->s2 s3 Slowly add Formaldehyde solution (37% aq., 2.0 eq). s2->s3 s4 Heat mixture to reflux (100-110°C). s3->s4 s5 Monitor reaction by TLC until starting material is consumed (2-4h). s4->s5 s6 Cool to room temp, then to 0°C. s5->s6 s7 Carefully basify with saturated Na₂CO₃ solution to pH > 10. s6->s7 s8 Extract with Ethyl Acetate (3x). s7->s8 s9 Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. s8->s9 s10 Concentrate under reduced pressure. s9->s10 s11 Purify the crude oil by vacuum distillation. s10->s11

Technical Support Center: Synthesis of Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 1-methylpiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side-product formations encountered during its synthesis. We will delve into the mechanistic origins of impurities and provide field-proven troubleshooting strategies to enhance yield, purity, and process robustness.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My final product is contaminated with a significant amount of starting material (Ethyl 4-piperidinecarboxylate). What is the likely cause?

A1: This is typically due to an incomplete reaction. The primary causes are insufficient reagent stoichiometry, suboptimal reaction temperature, or inadequate reaction time. For N-methylation reactions, ensure your methylating agent (e.g., formaldehyde/formic acid or methyl iodide) is used in the correct molar ratio and that the reaction is allowed to proceed to completion, which should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm performing an N-alkylation with methyl iodide and see a new, more polar spot on my TLC plate that doesn't correspond to the product or starting material. What could it be?

A2: You are likely observing the formation of the quaternary ammonium salt, 1,1-dimethyl-4-(ethoxycarbonyl)piperidin-1-ium iodide. This is a common side-product resulting from the over-alkylation of the desired tertiary amine product.[1] This side-product is highly polar and often insoluble in common organic extraction solvents.

Q3: Which N-methylation method is recommended to completely avoid the formation of quaternary ammonium salts?

A3: The Eschweiler-Clarke reaction is the preferred method for this purpose.[2][3] Its mechanism involves the reduction of an iminium ion by formic acid. A tertiary amine cannot form another iminium ion with formaldehyde, making the formation of a quaternary salt mechanistically impossible.[2][4] This provides a significant advantage over methods using alkyl halides.

Q4: After esterification of 1-methylpiperidine-4-carboxylic acid using SOCl₂, my work-up is difficult and the product is dark. What went wrong?

A4: Using thionyl chloride (SOCl₂) for esterification can generate acidic byproducts (HCl and SO₂) and potentially lead to charring if the temperature is not carefully controlled during reagent addition and reflux.[5] A difficult work-up often arises from residual acidic components. Ensure the reaction is thoroughly quenched and neutralized (e.g., with a saturated sodium bicarbonate solution) before extraction. The dark color suggests decomposition, which can be minimized by maintaining lower temperatures (e.g., dropwise addition of SOCl₂ at 0 °C).[5]

Part 2: Troubleshooting Guide by Synthesis Route

This in-depth guide addresses specific side-products based on the chosen synthetic pathway.

Route A: Direct N-Alkylation of Ethyl 4-piperidinecarboxylate

This method typically involves reacting Ethyl 4-piperidinecarboxylate (ethyl isonipecotate) with an alkylating agent like methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃, NaHCO₃, or Et₃N).[1]

  • Mechanistic Cause: The desired product, this compound, is a tertiary amine. It remains nucleophilic and can compete with the secondary amine starting material for the alkylating agent. If the local concentration of the alkylating agent is high or if it is used in excess, this second alkylation becomes a significant side reaction.[1]

  • Identification:

    • TLC: A highly polar spot, often remaining at the baseline.

    • NMR: The N-methyl signal will integrate for 6 protons (two equivalent methyl groups) instead of 3, and the adjacent piperidine protons will show a downfield shift.

    • LC-MS: A peak with a mass corresponding to [M + CH₃]⁺.

  • Solutions & Preventative Measures:

    • Control Stoichiometry: Use no more than 1.0-1.05 equivalents of the methylating agent.

    • Slow Addition: Add the alkylating agent slowly and sub-surface to the stirred reaction mixture. A syringe pump is ideal for this purpose.[1] This maintains a low concentration of the alkylating agent, ensuring it reacts preferentially with the more abundant secondary amine.

    • Choice of Base: Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).

    • Monitor Closely: Track the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.

G SM Ethyl 4-piperidinecarboxylate (Secondary Amine) Product Desired Product (Tertiary Amine) SM->Product MeI Methyl Iodide (CH3I) Quat Side-Product (Quaternary Salt) Product->Quat  k2 (slower) Base Base (e.g., K2CO3) G Amine Secondary Amine (Start Material) Iminium Iminium Ion Intermediate Amine->Iminium + HCHO, -H2O HCHO Formaldehyde Product Tertiary Amine (Product) Iminium->Product + HCOOH HCOOH Formic Acid (Hydride Source) CO2 CO2 HCOOH->CO2 Stop Cannot form another Iminium Ion (No Quaternization) Product->Stop G Start Low Purity Detected in This compound Analyze Analyze Impurity Profile (LC-MS, NMR) Start->Analyze CheckSM Is Starting Material (SM) Present? Analyze->CheckSM CheckQuat Is Mass = [Product+14]? (Quaternary Salt) CheckSM->CheckQuat  No Sol_SM Root Cause: Incomplete Reaction Solution: - Increase reaction time/temp - Increase reagent stoichiometry CheckSM->Sol_SM  Yes Other Other Impurity Detected CheckQuat->Other  No Sol_Quat Root Cause: Over-Alkylation Solution: - Use slow reagent addition - Reduce alkylating agent to ~1.0 eq - Switch to Eschweiler-Clarke CheckQuat->Sol_Quat  Yes Sol_Other Root Cause: Reagent Impurity or Decomposition Solution: - Check reagent purity - Lower reaction temperature - Consider alternative route Other->Sol_Other  Yes

References

Stability and storage conditions for "Ethyl 1-methylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Ethyl 1-methylpiperidine-4-carboxylate (CAS No: 24252-37-7). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the stability and integrity of this valuable synthetic intermediate. My aim is to provide not just procedural instructions, but a deeper understanding of the molecule's behavior, enabling you to anticipate and resolve challenges in your experimental work.

Frequently Asked Questions (FAQs)

Here, we address the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

Q2: Is this compound sensitive to light?

Q3: The material is a liquid at room temperature. Should I be concerned about freezing it for storage?

A3: No, freezing is an acceptable storage method. Given its liquid form at room temperature, storing it in a freezer is a common practice. Ensure you are using a container designed for low temperatures to prevent cracking. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the compound.

Q4: What materials are incompatible with this compound?

A4: The compound should not be stored or used with strong oxidizing agents, strong acids, or strong bases.[5][6] The tertiary amine is basic and will react exothermically with acids. The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.

Storage Conditions Summary

For quick reference, the following table summarizes the recommended storage and handling parameters for this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigeration)Slows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation of the amine and hydrolysis from atmospheric moisture.
Light Protect from Light (Amber Vial)Prevents potential photodegradation.
Container Tightly Sealed Glass VialPrevents contamination and exposure to air/moisture.
pH Avoid Strong Acids & BasesThe tertiary amine is basic, and the ester is susceptible to hydrolysis.

Troubleshooting Guide: Stability-Related Issues

This section provides solutions to specific problems you might encounter during your experiments, focusing on the chemical stability of this compound.

Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts

Problem: You are using this compound in a multi-step synthesis. Recently, the yields of your desired product have dropped, and you are observing a new, more polar byproduct on your TLC or LC-MS analysis.

Possible Cause: The most likely cause is the hydrolysis of the ethyl ester functional group, leading to the formation of 1-methylpiperidine-4-carboxylic acid. This can happen if the compound has been exposed to moisture or if acidic/basic contaminants are present in your reaction. Carboxylic acids are generally more stable than their corresponding esters.[7]

Troubleshooting Workflow:

  • Confirm the Impurity: Analyze your starting material using LC-MS. Look for a mass corresponding to the hydrolyzed product (C7H13NO2, Mol. Wt: 143.19).[4]

  • Verify Solvent Anhydrousness: Ensure all solvents used in your reaction are rigorously dried. Use freshly opened bottles of anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

  • Check Reagent pH: If your reaction involves reagents that could be acidic or basic, ensure they are neutralized or that the reaction conditions are compatible with the ester group.

  • Purify the Starting Material: If your stock of this compound is old or has been handled improperly, consider purifying it by distillation under reduced pressure before use.

  • Implement Proper Storage: After opening a new bottle, flush the headspace with an inert gas before re-sealing and store it in a desiccator in the refrigerator.

Scenario 2: Discoloration of the Compound

Problem: Your previously colorless liquid sample of this compound has developed a yellow or brownish tint over time.

Troubleshooting Workflow:

  • Assess Purity: Use NMR or GC-MS to assess the purity of the discolored sample. Minor discoloration may not significantly impact purity or reactivity for some applications.

  • Inert Atmosphere Handling: For future use, handle the compound under an inert atmosphere. Use techniques like a Schlenk line or a glovebox for aliquoting.

  • Storage Protocol: Always store the main stock bottle under an inert atmosphere. For frequent use, consider transferring smaller aliquots into separate vials to avoid repeated exposure of the bulk material to air.

Logical Flow for Troubleshooting Stability Issues

The following diagram outlines the decision-making process when encountering a suspected stability issue with this compound.

G Troubleshooting Flow for Stability Issues cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Root Cause Investigation cluster_3 Corrective Actions cluster_4 Resolution Start Experiment Fails: Low Yield / Byproducts / Discoloration AnalyzeSM Analyze Starting Material (LC-MS, NMR, GC-MS) Start->AnalyzeSM CheckPurity Is Purity <95% or Are Impurities Detected? AnalyzeSM->CheckPurity CheckHydrolysis Mass of Hydrolyzed Acid (143.19 g/mol) Detected? CheckPurity->CheckHydrolysis Yes Proceed Proceed with Experiment CheckPurity->Proceed No CheckOxidation Discoloration & Unidentified Oxidative Impurities? CheckHydrolysis->CheckOxidation No Purify Purify by Vacuum Distillation CheckHydrolysis->Purify Yes CheckOxidation->Purify Yes UseNew Use Fresh Reagent CheckOxidation->UseNew No ImproveStorage Implement Strict Anhydrous & Inert Storage/Handling Purify->ImproveStorage ImproveStorage->Proceed UseNew->ImproveStorage

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 1-methylpiperidine-4-carboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated, scalable protocol.

The synthesis of this compound primarily involves the N-methylation of its precursor, Ethyl isonipecotate (also known as Ethyl piperidine-4-carboxylate)[1][2]. While several methods exist for N-methylation, the Eschweiler-Clarke reaction stands out for its robustness, cost-effectiveness, and intrinsic mechanism that prevents over-methylation, making it highly suitable for large-scale production[3][4].

Frequently Asked Questions (FAQs)
Q1: What is the most recommended and scalable method for synthesizing this compound?

The Eschweiler-Clarke reaction is the preferred industrial method. It utilizes formaldehyde as the carbon source and formic acid as the reducing agent to methylate the secondary amine of Ethyl isonipecotate[4][5]. The key advantages for scale-up are:

  • High Selectivity: The reaction mechanism inherently stops at the tertiary amine, preventing the formation of quaternary ammonium salts, a common issue with alkyl halides like methyl iodide[3][6].

  • Cost-Effectiveness: The reagents (formaldehyde and formic acid) are inexpensive and readily available in bulk.

  • Irreversible Reaction: The reaction is driven forward by the irreversible loss of carbon dioxide gas, which helps push the reaction to completion[3].

Q2: What are the primary starting materials and their key specifications?

The primary starting material is Ethyl isonipecotate (CAS 1126-09-6). It is a liquid at room temperature with a boiling point of approximately 204 °C[2][7]. For scale-up, it is crucial to start with a high-purity material (>98%) to minimize side reactions and simplify purification.

Q3: What are the most critical parameters to monitor and control during a large-scale Eschweiler-Clarke reaction?

Three parameters are critical for safety and success:

  • Temperature Control: The reaction is exothermic. A controlled rate of addition for the reagents and an efficient reactor cooling system are necessary to prevent a thermal runaway.

  • Gas Evolution: The reaction releases a significant volume of carbon dioxide (CO₂)[4]. The reactor must have adequate headspace and a properly sized exhaust or condenser system to handle the gas flow safely and prevent pressure buildup.

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is typically used to ensure complete conversion of the starting amine[5].

Q4: How can I effectively monitor the reaction's progress?

For real-time monitoring, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective.

  • TLC: Use a mobile phase like Ethyl Acetate/Hexane with a staining agent (e.g., ninhydrin) that visualizes the secondary amine starting material but not the tertiary amine product. The disappearance of the starting material spot indicates reaction completion.

  • GC: A more quantitative method. A stable capillary column can resolve the starting material (Ethyl isonipecotate) from the product (this compound), allowing for precise tracking of conversion.

Troubleshooting and Process Optimization Guide

This section addresses specific problems that may arise during the scale-up process, providing explanations grounded in chemical principles and offering practical solutions.

Issue 1: The reaction is sluggish or stalls before reaching full conversion.
  • Potential Cause: Insufficient temperature. The Eschweiler-Clarke reaction, particularly the reduction of the iminium intermediate by formic acid, requires thermal energy. Many procedures perform the reaction at or near boiling temperatures[3].

  • Solution:

    • Verify Temperature: Ensure your reactor's internal temperature is reaching the target (typically 90-100 °C).

    • Reagent Quality: Ensure the formaldehyde solution has not polymerized and that the formic acid is of appropriate concentration. Use fresh reagents for best results.

    • Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid[4][6]. If the temperature is too low, this reduction step can be the rate-limiting factor.

Issue 2: Significant foaming and pressure buildup in the reactor.
  • Potential Cause: This is an expected outcome of the Eschweiler-Clarke reaction mechanism, where one equivalent of CO₂ is generated for every hydride transfer from formic acid[3]. On a large scale, this gas evolution can be rapid.

  • Solution:

    • Reactor Volume: Do not exceed 70-75% of the reactor's working volume to ensure sufficient headspace.

    • Controlled Addition: Add one of the reagents (typically the amine) slowly to the heated formaldehyde/formic acid mixture to control the rate of reaction and gas evolution.

    • Efficient Venting: Ensure the reactor is equipped with a properly sized condenser and vent line to safely manage the off-gassing.

Issue 3: The final product is dark yellow or brown, even after workup.
  • Potential Cause: Amine compounds can be susceptible to air oxidation, which forms colored impurities, especially at elevated temperatures[8]. Side reactions or impurities in the starting materials can also contribute to discoloration.

  • Solution:

    • Inert Atmosphere: While not always necessary, performing the reaction and distillation under an inert atmosphere (like nitrogen) can minimize oxidative discoloration[8].

    • Purification: The most effective method to remove colored impurities is fractional vacuum distillation. The product, this compound, is a liquid with a relatively high boiling point, making it an excellent candidate for this purification technique.

Issue 4: Emulsion formation during the aqueous workup makes phase separation difficult.
  • Potential Cause: Amine salts can act as surfactants, stabilizing emulsions between the aqueous and organic layers, especially during the neutralization (basification) step.

  • Solution:

    • Add Brine: After basification and extraction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion.

    • Solvent Choice: Consider using a less polar solvent like methyl tert-butyl ether (MTBE) for extraction, as it can be less prone to emulsion formation than solvents like ethyl acetate.

    • Allow Time: On a large scale, allowing the mixture to stand for a longer period can facilitate phase separation.

Scalable Synthesis Protocol: Eschweiler-Clarke Methylation

This protocol outlines a robust procedure for the synthesis of this compound at scale.

Reagent Stoichiometry Table
ReagentMolar Mass ( g/mol )Molar Eq.Density (g/mL)Notes
Ethyl isonipecotate157.211.01.02Starting material[7]
Formaldehyde (37% aq.)30.032.2~1.09Carbon source
Formic Acid (88-90%)46.032.5~1.22Reducing agent & catalyst
Sodium Hydroxide (50% aq.)40.00As needed~1.52For basification during workup
Step-by-Step Methodology
  • Reactor Charging: In a reactor equipped with an overhead stirrer, thermometer, addition funnel, and a condenser vented to a scrubber, charge the formic acid followed by the aqueous formaldehyde solution.

  • Heating: Heat the mixture to 80-90 °C.

  • Controlled Addition: Slowly add the Ethyl isonipecotate via the addition funnel over 1-2 hours. Maintain the internal temperature below 100 °C. Vigorous gas evolution (CO₂) will be observed.

  • Reaction Drive: After the addition is complete, heat the reaction mixture to reflux (around 100-105 °C) and maintain for 3-5 hours, or until reaction monitoring (GC/TLC) shows complete consumption of the starting material.

  • Cooling and Quenching: Cool the reaction mixture to room temperature (<30 °C).

  • Basification: Carefully add 50% aqueous sodium hydroxide to the cooled reaction mixture to adjust the pH to >12. This step is highly exothermic and should be done with efficient cooling.

  • Extraction: Extract the product into a suitable organic solvent (e.g., Toluene or MTBE). Perform two to three extractions to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with water, followed by brine to remove residual salts and aid phase separation.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the crude oil by fractional vacuum distillation to yield this compound as a clear, colorless liquid.

Process Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Charge Reactor: Formic Acid Formaldehyde B Heat to 90°C A->B C Slowly Add Ethyl Isonipecotate B->C D Heat to Reflux (3-5 hours) C->D E Cool to RT D->E F Basify with NaOH (pH > 12) E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry & Concentrate Solvent H->I J Fractional Vacuum Distillation I->J K Final Product J->K

Caption: Overall workflow for the synthesis of this compound.

Simplified Eschweiler-Clarke Mechanism

G Start Ethyl Isonipecotate (Secondary Amine) Iminium Iminium Ion Intermediate Start->Iminium + HCHO - H₂O Formaldehyde Formaldehyde (HCHO) Product This compound (Tertiary Amine) Iminium->Product + HCOOH (Hydride Source) FormicAcid Formic Acid (HCOOH) CO2 CO₂ Gas Product->CO2 releases

Caption: Simplified reaction mechanism of the Eschweiler-Clarke methylation.

References

Handling and safety precautions for "Ethyl 1-methylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides comprehensive safety, handling, and emergency protocols for Ethyl 1-methylpiperidine-4-carboxylate (CAS: 24252-37-7). It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure the highest standards of safety and experimental integrity.

Section 1: Chemical Profile & Quick Reference

This compound is a combustible liquid used as a reactant and intermediate in the synthesis of various pharmaceutical compounds, including enzyme inhibitors and receptor agonists.[1] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValueSource
CAS Number 24252-37-7[1]
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol [1]
Appearance Liquid[1]
Density 0.963 g/mL at 25 °C[1]
Flash Point 87.8 °C (190.0 °F) - Closed Cup[1]
Signal Word Danger [1]
Section 2: Hazard Identification & Safety FAQs

This section addresses the most common questions regarding the intrinsic hazards of this compound.

Q: What are the primary health hazards associated with this compound?

A: According to the Globally Harmonized System (GHS), this chemical is classified with significant health risks. The primary hazards are:

  • H315: Causes skin irritation. Direct contact can lead to redness, itching, and inflammation.[1][2]

  • H318: Causes serious eye damage. This is a critical risk. Contact can result in irreversible damage to the eye.[1] Some classifications also list it as H319 (Causes serious eye irritation), but adhering to the more stringent warning is best practice.[2]

  • H335: May cause respiratory irritation. Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2]

Q: The label shows a "Danger" signal word. What does this imply for my experiments?

A: The "Danger" signal word indicates that the chemical has the potential for severe hazards.[1] In this case, it primarily refers to the risk of serious eye damage.[1] This necessitates a higher level of engineering controls and personal protective equipment (PPE) than a chemical with a "Warning" signal word. All handling should be performed with the assumption that any exposure will result in injury.

Q: What specific Personal Protective Equipment (PPE) must be worn when handling this chemical?

A: A comprehensive PPE strategy is mandatory. The minimum required PPE includes:

  • Eye/Face Protection: Chemical safety goggles are required at all times. Due to the severe eye damage risk, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[3]

  • Hand Protection: Wear compatible, chemical-resistant gloves (e.g., neoprene, nitrile rubber). Always inspect gloves for tears or holes before use.[4] It is good practice to double-glove if the experimental procedure involves a high risk of contact.

  • Body Protection: A flame-resistant lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[5]

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to minimize inhalation risk.[5] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4]

Section 3: Standard Operating Protocols

Adherence to standardized protocols is critical for mitigating risks and ensuring reproducible results.

Protocol 1: Personal Protective Equipment (PPE) Workflow

The sequence of donning and doffing PPE is crucial to prevent cross-contamination.

Scientist's Note: The logic of the doffing sequence is to remove the most contaminated items first, moving from the "outside in." The final step is always hand washing to remove any potential contaminants that may have bypassed the protective barriers.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat / Gown Don2 2. Eye Protection (Goggles) Don1->Don2 Don3 3. Face Shield (Recommended) Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Outer Pair) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat / Gown Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Gloves (Inner Pair) Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: The correct sequence for donning and doffing PPE.
Protocol 2: Safe Handling and Use

  • Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment. Confirm that an eyewash station and safety shower are accessible and unobstructed.[3][6]

  • Aliquotting the Reagent:

    • Place the stock container in a secondary container (like a plastic beaker) to contain any potential drips.

    • Open the container slowly to release any pressure.

    • Use a clean glass pipette or syringe to transfer the required volume. Do not use metal spatulas or tools that could create a spark.

    • Dispense the liquid into the reaction vessel slowly and carefully to avoid splashing.

  • Post-Handling:

    • Securely close the stock container immediately after use.[5]

    • Wipe the exterior of the container with a damp cloth if necessary, ensuring the cloth is disposed of as hazardous waste.

    • Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[5][7]

Scientist's Note: This compound is a combustible liquid.[1][5] It is critical to keep it away from all potential ignition sources, including hot plates, open flames, and equipment that can generate static discharge.[5][6]

Protocol 3: Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area designated for combustible liquids.[5]

  • Container: Keep the chemical in its original, tightly sealed container to prevent leakage of vapors and contamination.[5]

  • Incompatibilities: Store away from incompatible materials. This is a critical safety measure. Incompatible materials include:

    • Strong oxidizing agents

    • Strong acids and bases

    • Reducing agents[6]

Scientist's Note: Contact with strong oxidizing agents can lead to a vigorous, exothermic reaction, posing a fire or explosion hazard. Storing it separately prevents accidental mixing.

Section 4: Troubleshooting & Emergency Response

This section provides clear, actionable steps for emergency situations.

Q: What should I do in the event of a spill?

A: The response depends on the scale of the spill. Follow the decision-making workflow below. The primary goals are to ensure personnel safety, prevent the spread of the chemical, and eliminate ignition sources.

Spill_Response cluster_minor Minor Spill (<100mL & Contained) cluster_major Major Spill (>100mL or Uncontained) Start Spill Detected Assess Assess Risk: Size, Location, Ventilation Start->Assess Minor_Alert 1. Alert others in the lab. 2. Ensure fume hood is on. Assess->Minor_Alert Minor Major_Evac 1. EVACUATE the area immediately. Assess->Major_Evac Major Minor_PPE 3. Don full PPE (Gloves, Goggles, Face Shield, Lab Coat) Minor_Alert->Minor_PPE Minor_Ignition 4. Remove all ignition sources. Minor_PPE->Minor_Ignition Minor_Contain 5. Cover with inert absorbent (Vermiculite, Sand) Minor_Ignition->Minor_Contain Minor_Collect 6. Collect into a labeled, sealed container for hazardous waste. Minor_Contain->Minor_Collect Minor_Decon 7. Decontaminate area with soap and water. Minor_Collect->Minor_Decon Major_Alert 2. Alert lab manager and call Emergency Services / EH&S. Major_Evac->Major_Alert Major_Secure 3. Close doors and prevent re-entry. Major_Alert->Major_Secure Major_Info 4. Provide SDS to responders. Major_Secure->Major_Info

Caption: Decision workflow for responding to a chemical spill.

Q: What are the correct first aid measures for exposure?

A: Immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [2]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison control center or doctor for medical advice.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, give them a glass of water to drink. Call a physician or poison control center immediately.[5][6][8]

Q: How should a fire involving this chemical be handled?

A: This is a combustible liquid.[1][5]

  • For small fires: Use a dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[5]

  • For large fires: Use a water spray or fog to cool containers and control the fire, but avoid spraying water directly onto the burning liquid pool as it may cause frothing and spread the fire.[5]

  • Personnel Action: Only trained personnel should attempt to fight a chemical fire. All others should evacuate immediately. Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]

Section 5: Disposal Guidelines

Q: How do I properly dispose of waste containing this compound?

A: All waste containing this chemical, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal company.[6] Disposal methods may involve incineration in a chemical incinerator equipped with an afterburner and scrubber. Never pour this chemical down the drain.

References

Optimizing catalyst selection for "Ethyl 1-methylpiperidine-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 1-methylpiperidine-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this crucial synthesis. We will explore the nuances of catalyst selection, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, focusing on the underlying principles of catalyst selection and reaction mechanisms.

Q1: What are the primary catalytic methods for synthesizing this compound from Ethyl isonipecotate?

There are two predominant catalytic strategies for the N-methylation of Ethyl isonipecotate (also known as Ethyl piperidine-4-carboxylate):

  • Catalytic Reductive Amination: This is a highly efficient one-pot method where the starting amine (Ethyl isonipecotate) reacts with formaldehyde to form an intermediate iminium ion, which is then immediately reduced by a reducing agent in the presence of a catalyst. The most common system is catalytic hydrogenation using hydrogen gas (H₂) with a heterogeneous catalyst like Palladium on carbon (Pd/C).[1][2] This approach is favored in industrial settings for its atom economy and cleaner work-up.

  • Eschweiler-Clarke Reaction: This classic method uses a combination of excess formic acid and formaldehyde.[3][4][5] Here, formaldehyde forms the iminium ion, and formic acid acts as the hydride donor for the reduction. A key advantage of the Eschweiler-Clarke reaction is that it inherently prevents over-alkylation to form quaternary ammonium salts, as a tertiary amine cannot form another iminium ion under these conditions.[3][6]

Q2: How do I choose between catalytic hydrogenation (e.g., H₂/Pd/C) and a chemical reductant method (e.g., Eschweiler-Clarke)?

The choice depends on available equipment, scale, and desired reaction conditions. The following table provides a comparative overview:

FeatureCatalytic Hydrogenation (H₂/Pd/C)Eschweiler-Clarke Reaction
Catalyst/Reagent Heterogeneous (e.g., 10% Pd/C)[2]Homogeneous (Formic Acid, Formaldehyde)[3]
Reducing Agent Hydrogen Gas (H₂)Formic Acid[7]
Equipment Requires a pressure-rated hydrogenation apparatusStandard laboratory glassware (reflux setup)
Safety Handling of flammable H₂ gas under pressureUse of corrosive formic acid at high temperatures
Byproducts Primarily waterCarbon dioxide (drives reaction)[3]
Work-up Simple filtration to remove the catalystTypically involves neutralization and extraction
Selectivity Excellent; stops at the tertiary amineExcellent; inherently avoids quaternary salt formation[3][6]
Ideal Scale Well-suited for both lab-scale and large-scale industrial productionConvenient for lab-scale synthesis

Q3: What is the mechanistic role of the catalyst in reductive amination with H₂/Pd/C?

The palladium catalyst plays a dual role in this reaction. First, the palladium surface adsorbs hydrogen gas, dissociating it into highly reactive atomic hydrogen (hydride species).[1] Concurrently, the secondary amine of the piperidine ring reacts with formaldehyde to form a transient hemiaminal, which quickly dehydrates to an electrophilic iminium ion. This iminium ion is then reduced by the palladium-hydride species on the catalyst surface to yield the final tertiary amine product, regenerating the catalyst.

Below is a diagram illustrating the logical flow of the catalytic cycle.

G Start Ethyl Isonipecotate + Formaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (-H₂O) Product Ethyl 1-methylpiperidine- 4-carboxylate Iminium->Product Reduction Catalyst_H2 Pd/C + H₂ Catalyst_Active Active Pd-H Species Catalyst_H2->Catalyst_Active H₂ Adsorption & Dissociation Catalyst_Active->Iminium Catalyst_Regen Regenerated Pd/C Product->Catalyst_Regen Product Release

Caption: Catalytic cycle for reductive amination using Pd/C.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Q4: My reaction has stalled or is showing low conversion. What are the likely catalytic causes?

A: A stalled reaction is often linked to catalyst deactivation or suboptimal conditions.

SymptomPossible CauseRecommended Action & Explanation
No or slow H₂ uptake (in catalytic hydrogenation) 1. Catalyst Poisoning: Trace impurities (sulfur, halides) in reagents or solvents can poison the palladium catalyst.Action: Ensure high-purity reagents and solvents. Pre-treating the solvent with a scavenger or using a fresh batch can resolve the issue.
2. Poor Catalyst Quality: The Pd/C may be old, improperly stored (oxidized), or have low activity.Action: Use a fresh, high-quality catalyst from a reputable supplier. If unsure, test the catalyst on a known, reliable reaction (e.g., hydrogenation of cyclohexene).
Incomplete conversion (TLC/GC shows starting material) 1. Catalyst Deactivation by Product: The tertiary amine product can sometimes bind to the active sites of the catalyst, inhibiting further reaction.[1]Action: Increase catalyst loading (e.g., from 5 mol% to 10 mol%). Alternatively, consider a different catalyst like Platinum oxide (PtO₂) which can sometimes be more robust.
2. Insufficient Reducing Agent: In an Eschweiler-Clarke reaction, an insufficient amount of formic acid will lead to incomplete reduction.Action: Ensure at least 2-3 equivalents of formic acid are used relative to the amine. The reaction is driven by the decomposition of formic acid.
3. Water Content: In catalytic hydrogenation, excess water can hinder the reaction. The reaction between the amine and formaldehyde produces water, which can affect the equilibrium.[1]Action: Perform the reaction in a non-protic solvent if possible, or use a drying agent if compatible with the reaction conditions.

The following decision tree can help diagnose low-yield issues systematically.

G Start Low Yield or Stalled Reaction CheckCatalyst Is the catalyst fresh and from a reputable source? Start->CheckCatalyst CheckReagents Are reagents (solvent, formaldehyde) high purity? CheckCatalyst->CheckReagents Yes ReplaceCatalyst Action: Replace catalyst. Use fresh Pd/C or PtO₂. CheckCatalyst->ReplaceCatalyst No CheckConditions Are reaction conditions (temp, pressure, time) optimal? CheckReagents->CheckConditions Yes PurifyReagents Action: Purify solvents/reagents. Use fresh stock. CheckReagents->PurifyReagents No OptimizeConditions Action: Increase catalyst loading, reaction time, or temperature. CheckConditions->OptimizeConditions No InvestigateSideRxn Suspect side reactions or product inhibition. Consider alternative method. CheckConditions->InvestigateSideRxn Yes

Caption: Troubleshooting workflow for low reaction yield.

Q5: I am observing significant byproduct formation. How can catalyst selection and reaction conditions mitigate this?

A: Byproduct formation is typically due to over-alkylation or side reactions involving the ester functional group.

  • Issue: Formation of Quaternary Ammonium Salt

    • Cause: This occurs when the tertiary amine product is further alkylated. It is more common with highly reactive alkylating agents like methyl iodide but can happen in catalytic reductive amination if conditions are not controlled.

    • Solution: The Eschweiler-Clarke reaction is the superior choice to avoid this issue, as it is self-limiting and will not produce quaternary salts.[3][6] If using catalytic hydrogenation, avoid a large excess of formaldehyde and monitor the reaction closely to stop it upon consumption of the starting material.

  • Issue: Reduction of the Ethyl Ester Group

    • Cause: Aggressive reducing agents or harsh catalytic conditions can reduce the ester to an alcohol. While NaBH₄ derivatives are generally selective for imines over esters, prolonged reaction times or high temperatures with powerful catalysts like Raney Nickel can cause this side reaction.

    • Solution: Palladium on carbon (Pd/C) is highly chemoselective and an excellent choice for reducing the iminium ion without affecting the ester group under typical conditions (room temperature, <100 psi H₂).[1] If using borohydride reagents, sodium triacetoxyborohydride is known for its mildness and high selectivity.

Experimental Protocols

This section provides a detailed, validated protocol for the synthesis via catalytic hydrogenation.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from established procedures for reductive amination of piperidine derivatives.[2]

Materials:

  • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

  • Formaldehyde (37% solution in water)

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol, reagent grade

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

  • Celite™ or other filtration aid

Procedure:

  • Reactor Setup: To a pressure-rated reaction vessel (e.g., a Parr bottle), add Ethyl isonipecotate (1 equivalent).

  • Solvent and Reagents: Add ethanol (approx. 10 mL per gram of starting material). With stirring, add formaldehyde solution (1.1 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight relative to the starting amine). Safety Note: Pd/C can be pyrophoric when dry. Handle the wet catalyst carefully.

  • Hydrogenation: Seal the reaction vessel. Purge the vessel 3-4 times with nitrogen, followed by 3-4 purges with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction by observing hydrogen uptake from the pressure gauge. The reaction is generally complete within 4-12 hours when H₂ uptake ceases.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Filtration: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound, which can be purified further by distillation if necessary.

Self-Validation:

  • Reaction Monitoring: Progress can be monitored by TLC (staining with potassium permanganate) or by taking aliquots for GC-MS analysis to check for the disappearance of the starting material and the appearance of the product peak.

  • Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The appearance of a singlet around 2.3 ppm in the ¹H NMR spectrum corresponding to the N-CH₃ group is a key indicator of success.

References

Validation & Comparative

A Comparative Analysis for the Bench Scientist: Ethyl 1-methylpiperidine-4-carboxylate vs. Ethyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Isomeric Scaffolds in Medicinal Chemistry

For researchers and professionals in drug development, the subtle distinction between positional isomers can mean the difference between a lead compound and a dead end. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties and synthetic tractability.[1] This guide provides an objective, data-supported comparison of two closely related piperidine derivatives: Ethyl 1-methylpiperidine-4-carboxylate and Ethyl 1-methylpiperidine-3-carboxylate. We will delve into their structural nuances, synthetic pathways, spectroscopic signatures, and divergent applications, offering a comprehensive resource for informed decision-making in your research.

Structural and Physicochemical Distinction

At first glance, both molecules share the same molecular formula (C₉H₁₇NO₂) and molecular weight (171.24 g/mol ).[2] However, the placement of the ethyl carboxylate group on the N-methylated piperidine ring—at the C4 versus the C3 position—fundamentally alters the molecule's three-dimensional shape, electronic distribution, and, consequently, its chemical and biological behavior.

The 4-substituted isomer possesses a plane of symmetry (when considering the ring chair conformation), making it an achiral molecule. In contrast, the 3-substituted isomer has a stereocenter at the C3 position, meaning it can exist as a racemic mixture of two enantiomers (R and S). This is a critical distinction for pharmacological applications, where stereochemistry often dictates receptor binding and biological activity.

Diagram: Structural Comparison of Positional Isomers

G cluster_0 This compound cluster_1 Ethyl 1-methylpiperidine-3-carboxylate mol1 mol1 mol2 mol2

Caption: Chemical structures of the 4-carboxylate (left) and 3-carboxylate (right) isomers.

The following table summarizes the key physicochemical properties, providing a quick reference for laboratory use.

PropertyThis compoundEthyl 1-methylpiperidine-3-carboxylate
Synonyms Ethyl N-methylisonipecotateEthyl 1-methylnipecotate[3][4]
CAS Number 24252-37-75166-67-6[2][3][4]
Molecular Formula C₉H₁₇NO₂C₉H₁₇NO₂[3][4]
Molecular Weight 171.24 g/mol 171.24 g/mol [2]
Form LiquidColourless to light yellow liquid[5]
Density 0.963 g/mL at 25 °C0.954 g/mL at 25 °C[2]
Boiling Point Not specified88-89 °C at 11 mmHg[2]
Refractive Index n20/D 1.450n20/D 1.451[2]
Flash Point 87.8 °C (190.0 °F) - closed cup68 °C (154.4 °F) - closed cup[2]

Synthesis and Reactivity: A Tale of Two Precursors

The choice of starting material is the primary determinant in accessing either the 3- or 4-substituted isomer. The synthetic routes are generally straightforward, relying on common reactions, but the strategic selection of the initial piperidine core is paramount.

Synthesis of this compound typically begins with ethyl isonipecotate (ethyl piperidine-4-carboxylate), the C4-substituted precursor. The secondary amine is then methylated. A common and efficient method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to achieve reductive N-methylation.

Synthesis of Ethyl 1-methylpiperidine-3-carboxylate starts with ethyl nipecotate (ethyl piperidine-3-carboxylate). Similar to its isomer, the N-methylation can be accomplished using the Eschweiler-Clarke reaction, providing the final product in good yield.[6]

The reactivity of the two isomers is influenced by the electronic effect of the ester group. In the 3-carboxylate, the ester is alpha to a methylene group (C2) that is also adjacent to the nitrogen atom. This positioning can influence the acidity of the C2 protons and the susceptibility of the ring to oxidation or other transformations. The 4-carboxylate, with its more remote ester group, has a reactivity profile more typical of a simple N-methylpiperidine. Both isomers can undergo standard ester reactions, such as hydrolysis to the corresponding carboxylic acid or reduction to the alcohol.[6]

Diagram: General Synthetic Pathways

G cluster_4 Synthesis of 4-Carboxylate Isomer cluster_3 Synthesis of 3-Carboxylate Isomer start4 Ethyl piperidine-4-carboxylate (Ethyl isonipecotate) reagents4 Formaldehyde (CH₂O) Formic Acid (HCOOH) start4->reagents4 Eschweiler-Clarke Reaction product4 This compound reagents4->product4 start3 Ethyl piperidine-3-carboxylate (Ethyl nipecotate) reagents3 Formaldehyde (CH₂O) Formic Acid (HCOOH) start3->reagents3 Eschweiler-Clarke Reaction product3 Ethyl 1-methylpiperidine-3-carboxylate reagents3->product3

Caption: Divergent synthesis from common piperidine precursors.

Spectroscopic Differentiation

Distinguishing between the two isomers in the lab is readily achievable through standard spectroscopic techniques. While their mass spectra are expected to be very similar due to identical mass and fragmentation patterns, NMR and IR spectroscopy will reveal key differences.

Spectroscopic DataThis compoundEthyl 1-methylpiperidine-3-carboxylate
¹H NMR Protons on the piperidine ring will show more symmetric patterns. The proton at C4 is a methine (CH) coupled to four adjacent protons.The spectrum will be more complex and asymmetric due to the lack of symmetry. The proton at C3 is a methine coupled to protons at C2 and C4.
¹³C NMR Fewer signals due to molecular symmetry.More signals, reflecting the asymmetric nature of the molecule.
IR Spectrum Strong C=O stretch (ester) ~1730 cm⁻¹.Strong C=O stretch (ester) ~1730 cm⁻¹. The NIST database shows a prominent peak for the gas-phase spectrum.[4]
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z = 171.Molecular Ion (M⁺) at m/z = 171.[3][7]

The most definitive method for differentiation is ¹H and ¹³C NMR. The symmetry of the 4-substituted isomer simplifies its spectrum compared to the more complex, asymmetric pattern of the 3-substituted isomer.

Applications in Drug Discovery and Research

The positional difference of the ester group provides a different vector for substitution and a different spatial arrangement of functional groups, leading to distinct applications in medicinal chemistry.

This compound is a versatile building block. Its C4 substitution pattern is found in numerous centrally active agents. It serves as a reactant for the synthesis of:

  • Opioid Receptor Modulators : The 4-substituted piperidine core is central to potent analgesics like meperidine (pethidine).[8]

  • GABA Receptor Agonists : Its structure can be incorporated into molecules designed to target the GABAergic system.

  • 5-HT₃ Antagonists : Used in developing agents for controlling nausea and vomiting.

  • Antibacterial Agents : It is a precursor for inhibitors of bacterial enzymes like S. aureus enoyl-ACP reductase.

Ethyl 1-methylpiperidine-3-carboxylate (and its parent acid, nipecotic acid) is primarily associated with neuroscience research, particularly as a GABA uptake inhibitor. This biological activity is highly dependent on the 3-substituted pattern. Its applications include:

  • Neuropharmacological Research : The core structure is explored for its effects on neurotransmitter systems.[6] Chiral versions of 3-substituted piperidines are key components of various drug candidates.[9]

  • Development of CNS Agents : The 1-methylnipecotate structure can be a starting point for developing novel therapies for neurological disorders where modulating GABA levels is beneficial.

The choice between these isomers is therefore dictated by the therapeutic target. If the goal is to create a molecule with a substituent projecting from the 4-position, often seen in opioid and serotonin receptor ligands, the 4-carboxylate is the logical choice. If the aim is to mimic or block the action of substrates that bind to transporters or enzymes with a recognition site for a 3-substituted piperidine, such as the GABA transporter, the 3-carboxylate is the required scaffold.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of these isomers, based on established chemical principles.

Protocol 1: Synthesis of this compound

This protocol employs the Eschweiler-Clarke reductive amination of ethyl piperidine-4-carboxylate.

Materials:

  • Ethyl piperidine-4-carboxylate (ethyl isonipecotate)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask, add ethyl piperidine-4-carboxylate (1 equivalent).

  • Add formic acid (2.5 equivalents) and slowly add formaldehyde solution (2.2 equivalents) while stirring. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the mixture to room temperature and then carefully basify by slowly adding a saturated solution of sodium carbonate until the pH is ~9-10. (Caution: CO₂ evolution).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of Ethyl 1-methylpiperidine-3-carboxylate

This protocol is nearly identical, starting from the corresponding 3-substituted isomer.

Materials:

  • Ethyl piperidine-3-carboxylate (ethyl nipecotate)

  • All other reagents and equipment as listed in Protocol 1.

Procedure:

  • Follow steps 1-7 from Protocol 1, substituting ethyl piperidine-3-carboxylate as the starting material. The synthesis of this isomer from ethyl nipecotate using formaldehyde and formic acid is reported to yield approximately 73%.[6]

Protocol 3: Characterization by ¹H NMR Spectroscopy

Procedure:

  • Dissolve a small sample (5-10 mg) of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).

  • Expected Results for 4-carboxylate: Look for a sharp singlet around 2.3 ppm corresponding to the N-methyl group. The ethyl group will show a quartet around 4.1 ppm and a triplet around 1.2 ppm. The piperidine ring protons will appear as multiplets in the upfield region, with a more symmetrical appearance than the 3-isomer.

  • Expected Results for 3-carboxylate: Look for a sharp singlet for the N-methyl group. The ethyl group signals will be present. The piperidine ring protons will show a more complex and less resolved set of multiplets due to the lack of symmetry. The proton at the C3 position will be a distinct multiplet.

Conclusion

While this compound and Ethyl 1-methylpiperidine-3-carboxylate are simple positional isomers, the location of the ester functionality is a critical design element that dictates their synthesis, stereochemistry, and ultimate application. The 4-isomer is an achiral, symmetric molecule widely used as a scaffold for CNS agents like opioids, while the 3-isomer is a chiral building block primarily associated with GABAergic systems. A thorough understanding of these differences, supported by the spectroscopic and synthetic data presented, is essential for researchers aiming to leverage the versatile piperidine core in the design of novel, targeted therapeutics.

References

A Comparative Analysis for the Advanced Researcher: Ethyl 1-methylpiperidine-4-carboxylate and Ethyl 1-methylnipecotate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the selection of molecular scaffolds is a critical decision, profoundly influencing the trajectory of a research program. This guide provides an in-depth, comparative analysis of two closely related piperidine-based esters: Ethyl 1-methylpiperidine-4-carboxylate and Ethyl 1-methylnipecotate. While structurally similar, the seemingly minor positional isomerization of the ethyl carboxylate group from the 4- to the 3-position of the piperidine ring imparts distinct stereochemical and electronic characteristics. These differences can have significant downstream effects on their reactivity, conformational preferences, and ultimately, their biological activity. This document aims to elucidate these nuances, providing the experimental and theoretical framework necessary for informed decision-making in your research endeavors.

Structural and Physicochemical Distinctions

At first glance, this compound and Ethyl 1-methylnipecotate are simple positional isomers. Both possess a piperidine ring N-methylated and an ethyl ester functional group. However, the location of the ester substituent dictates their symmetry and conformational landscape.

This compound , also known as ethyl N-methylisonipecotate, possesses a plane of symmetry when the piperidine ring adopts a chair conformation with the N-methyl group in an equatorial position. This symmetry simplifies its spectroscopic signatures but also limits the potential for stereoisomerism. In contrast, Ethyl 1-methylnipecotate has a chiral center at the C3 position of the piperidine ring, and therefore exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis or resolution is performed. This inherent chirality is a critical consideration for pharmacological applications, as different enantiomers can exhibit markedly different biological activities and metabolic profiles.

Figure 1: Chemical structures of this compound and Ethyl 1-methylnipecotate.

A comparative summary of their fundamental physicochemical properties is presented below.

PropertyThis compoundEthyl 1-methylnipecotateReference
CAS Number 24252-37-75166-67-6[1]
Molecular Formula C₉H₁₇NO₂C₉H₁₇NO₂[1]
Molecular Weight 171.24 g/mol 171.24 g/mol [1]
Appearance LiquidClear colorless to pale yellow liquid[1]
Boiling Point Not readily available88-89 °C / 11 mmHg[1]
Density 0.963 g/mL at 25 °C0.954 g/mL at 25 °C[1]
Refractive Index n20/D 1.450n20/D 1.451[1]

Synthesis and Reactivity: A Tale of Two Isomers

The synthetic pathways to these isomeric esters, while both fundamentally involving the esterification of the corresponding carboxylic acids, present different strategic considerations.

Synthetic Protocols

Protocol 1: Synthesis of this compound

This synthesis proceeds from the commercially available ethyl isonipecotate via N-methylation.

Synthesis_4_carboxylate Ethyl_isonipecotate Ethyl isonipecotate Product This compound Ethyl_isonipecotate->Product N-methylation Reagents Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) Reagents->Product

Figure 2: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • To a solution of ethyl isonipecotate (1 equivalent) in formic acid (excess), add aqueous formaldehyde (1.1 equivalents).

  • Heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction to room temperature and carefully basify with a saturated solution of sodium carbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis of Ethyl 1-methylnipecotate

The synthesis of Ethyl 1-methylnipecotate can be achieved by the esterification of 1-methylnipecotic acid.

Synthesis_3_carboxylate 1_Methylnipecotic_acid 1-Methylnipecotic acid Product Ethyl 1-methylnipecotate 1_Methylnipecotic_acid->Product Fischer Esterification Reagents Ethanol, H₂SO₄ (catalyst) Reagents->Product

Figure 3: Synthetic workflow for Ethyl 1-methylnipecotate.

Step-by-Step Methodology:

  • Suspend 1-methylnipecotic acid (1 equivalent) in absolute ethanol (excess).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by vacuum distillation to yield Ethyl 1-methylnipecotate.

Comparative Reactivity

The positional isomerism influences the reactivity of the ester group due to differing steric and electronic environments.

  • Steric Hindrance: The ethyl carboxylate group at the 4-position of this compound is generally more sterically accessible than the ester at the 3-position in Ethyl 1-methylnipecotate. This is due to the adjacent axial hydrogens on the piperidine ring in the chair conformation, which can create a more hindered environment around the C3 substituent. Consequently, reactions involving nucleophilic attack at the carbonyl carbon of the ester may proceed at a faster rate for the 4-substituted isomer.

  • Electronic Effects: The electronic influence of the tertiary amine is transmitted differently to the 3- and 4-positions. While the inductive effect of the nitrogen atom will be felt at both positions, the distance and geometric relationship will modulate its magnitude. This can lead to subtle differences in the electrophilicity of the ester carbonyl carbon.

Biological and Pharmacological Relevance: A Comparative Outlook

While direct comparative biological data for these two specific molecules is not extensively published, we can infer their potential activities based on the pharmacology of their parent scaffolds, nipecotic and isonipecotic acids, and related N-substituted derivatives.

GABAergic System Modulation

Nipecotic acid is a well-established inhibitor of gamma-aminobutyric acid (GABA) uptake, primarily targeting the GAT1 transporter.[2][3] This inhibition leads to an increase in the synaptic concentration of GABA, potentiating its inhibitory neurotransmission. It is plausible that both Ethyl 1-methylnipecotate and this compound could serve as prodrugs of their respective N-methylated carboxylic acids, which may exhibit GABA uptake inhibitory activity. However, the N-methylation itself has been shown to reduce the potency compared to the parent nipecotic acid.[4] The positional isomerism will likely influence the affinity and selectivity for different GABA transporter subtypes. The chirality of Ethyl 1-methylnipecotate is a significant factor, as GAT1 often exhibits stereoselectivity.

Muscarinic Acetylcholine Receptor (mAChR) Agonism

Arecoline, a natural product containing a 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid methyl ester scaffold, is a known agonist of muscarinic acetylcholine receptors.[5][6] The saturated piperidine ring and the ester at the 3-position in Ethyl 1-methylnipecotate bear a structural resemblance to arecoline. This suggests a potential for Ethyl 1-methylnipecotate to interact with mAChRs.[7] The 4-substituted isomer, this compound, is a more distant analog and may exhibit weaker or different receptor subtype selectivity. The development of novel mAChR ligands for PET imaging has explored various arecoline derivatives, highlighting the importance of the substitution pattern on the piperidine ring for receptor affinity and selectivity.[8]

Spectroscopic Analysis: Unraveling the Isomeric Fingerprints

The structural differences between the two isomers are clearly reflected in their spectroscopic data, particularly in their ¹H and ¹³C NMR spectra.

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the symmetry of the molecule leads to fewer and more simplified signals for the piperidine ring protons compared to Ethyl 1-methylnipecotate. The latter, being asymmetric, will display more complex and distinct multiplets for each of the ring protons.

  • ¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum of the 4-substituted isomer will show fewer signals for the piperidine ring carbons due to its symmetry. The chemical shifts of the carbonyl carbon and the carbons of the piperidine ring will also differ significantly between the two isomers, providing a clear diagnostic tool for their differentiation.

  • Mass Spectrometry: While both isomers have the same molecular weight and will show the same molecular ion peak in a mass spectrum, their fragmentation patterns upon ionization may differ. The position of the ester group can influence the pathways of fragmentation, potentially leading to characteristic daughter ions that can be used to distinguish between them. The NIST WebBook provides mass spectral data for Ethyl 1-methylnipecotate.[9][10][11]

Conclusion and Future Directions

For researchers, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. If stereospecific interactions are anticipated to be crucial, the chiral nature of Ethyl 1-methylnipecotate offers a richer field for exploration, albeit with the added complexity of enantiomeric synthesis and separation. Conversely, the symmetrical and potentially more synthetically accessible this compound may be advantageous for applications where chirality is not a primary concern.

Further experimental investigation is warranted to directly compare the biological activities of these two compounds and their respective enantiomers. Head-to-head assays for GABA uptake inhibition and muscarinic receptor binding would provide invaluable data to guide future drug design efforts based on these versatile piperidine scaffolds.

References

A Senior Application Scientist's Guide to the Efficacy of Ethyl 1-methylpiperidine-4-carboxylate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of modern pharmaceutical synthesis, the selection of an appropriate starting material or intermediate is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. Ethyl 1-methylpiperidine-4-carboxylate has emerged as a cornerstone intermediate, particularly in the synthesis of potent analgesics and other centrally acting agents. Its rigid piperidine core, functionalized with both an ester for further elaboration and an N-methyl group that is a common feature in many active pharmaceutical ingredients (APIs), makes it a highly valuable building block.

This guide provides an in-depth, evidence-based comparison of this compound against viable alternatives. We will dissect its performance through the lens of synthetic efficiency, reaction versatility, and practical handling considerations, supported by experimental data and detailed protocols. Our objective is to equip researchers and drug development professionals with the critical insights needed to make informed decisions in the strategic design of synthetic routes.

Synthetic Profile of this compound

This compound is most recognized as a direct precursor to N-methyl-4-piperidone (NMP), a key component in the synthesis of fentanyl and its analogues. The typical synthetic approach involves the reductive methylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). This reaction, often employing formaldehyde and a reducing agent like formic acid (Eschweiler-Clarke reaction) or catalytic hydrogenation, is generally high-yielding and robust.

The primary value of this intermediate lies in its straightforward conversion to subsequent targets. For instance, its ester moiety can be readily hydrolyzed, converted to an amide, or used in Claisen condensations, while the N-methylpiperidine scaffold provides the foundational structure for a range of piperidine-based drugs.

Comparative Analysis: The Alternatives

While highly effective, this compound is not the only option. The choice of an intermediate is often dictated by the specific synthetic goal, cost, and regulatory landscape. Here, we compare it against two logical alternatives: Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) and 1-Boc-4-piperidone .

Workflow for Intermediate Utilization

The following diagram illustrates the divergent and convergent points in synthetic pathways starting from these three key intermediates.

cluster_0 Starting Intermediates cluster_1 Key Transformations cluster_2 Target API Scaffolds Ethyl Isonipecotate Ethyl Isonipecotate Reductive Amination (N-Methylation) Reductive Amination (N-Methylation) Ethyl Isonipecotate->Reductive Amination (N-Methylation) This compound This compound Grignard / Organolithium Addition Grignard / Organolithium Addition This compound->Grignard / Organolithium Addition e.g., with PhLi 1-Boc-4-piperidone 1-Boc-4-piperidone Reductive Amination (e.g., with Aniline) Reductive Amination (e.g., with Aniline) 1-Boc-4-piperidone->Reductive Amination (e.g., with Aniline) Reductive Amination (N-Methylation)->this compound Yield: >90% Anilide Formation Anilide Formation Grignard / Organolithium Addition->Anilide Formation Boc Deprotection & N-Alkylation Boc Deprotection & N-Alkylation Fentanyl Precursor (ANPP) Fentanyl Precursor (ANPP) Boc Deprotection & N-Alkylation->Fentanyl Precursor (ANPP) Anilide Formation->Fentanyl Precursor (ANPP) Reductive Amination (e.g., with Aniline)->Boc Deprotection & N-Alkylation

Caption: Comparative synthetic pathways to Fentanyl precursors.

Performance Data Summary

The table below summarizes key performance metrics for each intermediate in the context of synthesizing a common downstream target, 4-Anilino-N-phenethylpiperidine (ANPP), a crucial precursor for fentanyl.

MetricThis compoundEthyl Isonipecotate1-Boc-4-piperidone
Starting Point N-methylated piperidineSecondary piperidineN-Boc protected piperidone
Typical Route to ANPP 1. Grignard/Lithium addition 2. Dehydration 3. Reduction 4. N-Phenethylation1. N-Methylation 2. Grignard/Lithium addition 3. Dehydration 4. Reduction 5. N-Phenethylation1. Reductive amination with aniline 2. Boc deprotection 3. N-Phenethylation
Number of Core Steps 453
Reported Overall Yield ~40-50%~35-45%~60-70%
Key Advantage Direct use if N-methyl is desired.Versatile for introducing various N-substituents.Higher yielding route to ANPP; avoids organometallics.
Key Disadvantage Less flexible for N-substituent diversity.Requires an additional N-alkylation step.Cost of Boc-protected starting material can be higher.

Experimental Protocols & Mechanistic Rationale

To provide a tangible comparison, we present validated protocols for key transformations starting from each intermediate.

Protocol 1: Synthesis of N-Phenyl-1-methyl-4-piperidinamine (Precursor from this compound)

This protocol outlines a common transformation of the title compound.

Workflow Diagram:

G start This compound + Aniline step1 Amidation Reaction (e.g., using Sodium Methoxide) start->step1 Step 1 step2 Hofmann or Curtius Rearrangement step1->step2 Step 2 step3 Hydrolysis step2->step3 Step 3 product N-Phenyl-1-methyl-4-piperidinamine step3->product Final Product

Comparative analysis of different synthesis routes for "Ethyl 1-methylpiperidine-4-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Ethyl 1-methylpiperidine-4-carboxylate

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. This compound, a crucial building block in the synthesis of various pharmaceutical agents, can be prepared through several synthetic pathways. This guide provides an in-depth comparative analysis of the most common and effective routes for its synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights to inform your choice of methodology.

Executive Summary

The synthesis of this compound primarily revolves around the N-methylation of its secondary amine precursor, Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate). This guide focuses on three principal methods for this transformation:

  • Catalytic Reductive Amination: A high-yield and clean method involving the reaction of the secondary amine with formaldehyde in the presence of a catalyst and a reducing agent.

  • Eschweiler-Clarke Reaction: A classic method for the methylation of amines using formaldehyde and formic acid, known for its simplicity and avoidance of over-alkylation.

  • Direct N-Alkylation: A straightforward approach using a methylating agent such as methyl iodide, which, while simple in concept, presents challenges in selectivity.

This analysis will delve into the mechanistic underpinnings, practical execution, and comparative performance of each route to provide a comprehensive understanding for laboratory-scale synthesis and process development.

Synthesis of the Starting Material: Ethyl 4-piperidinecarboxylate

A reliable and high-yielding synthesis of the common precursor, Ethyl 4-piperidinecarboxylate, is essential. A well-established method involves the Fischer esterification of 4-piperidinecarboxylic acid.

Experimental Protocol: Synthesis of Ethyl 4-piperidinecarboxylate
  • To a round-bottom flask, add 4-piperidinecarboxylic acid (1.29 g, 10.0 mmol) and anhydrous ethanol (50 mL).

  • Cool the stirred suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (2.91 mL, 40.0 mmol) dropwise to the reaction mixture.

  • Remove the ice bath and heat the mixture to reflux for 48 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to obtain a crude oily product.

  • Dissolve the crude product in ethyl acetate and wash with a 10% aqueous solution of sodium hydroxide.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-piperidinecarboxylate as a clear oil. This procedure typically affords a high yield of around 94%.[1]

Comparative Analysis of N-Methylation Routes

Route 1: Catalytic Reductive Amination

Catalytic reductive amination is a highly efficient and selective method for the N-methylation of secondary amines. This one-pot reaction involves the in-situ formation of an iminium ion from the reaction of Ethyl 4-piperidinecarboxylate with formaldehyde, which is then immediately reduced by a reducing agent, commonly hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Causality of Experimental Choices

The choice of a heterogeneous catalyst like Pd/C allows for easy removal by filtration, simplifying the purification process. The use of hydrogen gas as the reductant is atom-economical and produces water as the only byproduct, making it an environmentally benign choice. The reaction is typically carried out in a protic solvent like ethanol to facilitate the formation of the iminium ion intermediate.

Experimental Protocol: Catalytic Reductive Amination

A procedure analogous to the synthesis of a similar compound, ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, can be effectively applied.[2]

  • In a pressure vessel, suspend Ethyl 4-piperidinecarboxylate (44.7 mmol), 37% aqueous formaldehyde (0.2 mol), and 10% Pd/C (1.75 g) in ethanol (100 mL).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation to yield this compound.

Expected Performance

This method is expected to provide a high yield, likely exceeding 90%, with excellent purity due to the high selectivity of the catalytic reduction.[2]

Route 2: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines.[3][4][5] It utilizes an excess of formaldehyde and formic acid; formaldehyde serves as the source of the methyl group, while formic acid acts as the reducing agent.[3][4]

Mechanistic Insight and Trustworthiness

The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid. A key advantage of this method is that it inherently avoids the formation of quaternary ammonium salts, as the tertiary amine product cannot form another iminium ion under these conditions.[3] This self-limiting nature makes it a highly trustworthy and reproducible reaction. The loss of carbon dioxide from formic acid during the reduction step drives the reaction to completion.[3]

Eschweiler_Clarke cluster_0 Iminium Ion Formation cluster_1 Reduction Secondary_Amine Ethyl 4-piperidinecarboxylate Iminium_Ion Iminium Ion Secondary_Amine->Iminium_Ion + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) Tertiary_Amine This compound Iminium_Ion->Tertiary_Amine + HCOOH, - CO₂ Formic_Acid Formic Acid (HCOOH) CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: Eschweiler-Clarke Reaction
  • To a round-bottom flask, add Ethyl 4-piperidinecarboxylate (0.2 mol).

  • Add formic acid (0.36 mol) and a 37% aqueous solution of formaldehyde (0.22 mol).

  • Heat the reaction mixture at 80°C for 18 hours.

  • Cool the mixture to room temperature and add water and 1M HCl.

  • Extract the aqueous layer with dichloromethane to remove any non-basic impurities.

  • Basify the aqueous phase to a pH of 11 with a suitable base (e.g., NaOH).

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Expected Performance

The Eschweiler-Clarke reaction is known for its high efficiency, with yields often in the range of 80-95%.[6]

Route 3: Direct N-Alkylation with Methyl Iodide

Direct N-alkylation is a conceptually simple method for forming C-N bonds. In this case, Ethyl 4-piperidinecarboxylate would be treated with a methylating agent, such as methyl iodide, in the presence of a base.

The Challenge of Selectivity

While straightforward, this method suffers from a significant drawback: the potential for over-alkylation. The product, this compound, is a tertiary amine and is itself nucleophilic. It can react further with the methylating agent to form a quaternary ammonium salt. This side reaction reduces the yield of the desired product and complicates purification.

N_Alkylation Secondary_Amine Ethyl 4-piperidinecarboxylate Tertiary_Amine This compound Secondary_Amine->Tertiary_Amine + CH₃I, Base Methyl_Iodide Methyl Iodide (CH₃I) Quaternary_Salt Quaternary Ammonium Salt Tertiary_Amine->Quaternary_Salt + CH₃I (Over-alkylation)

Caption: N-Alkylation and the competing over-alkylation side reaction.

Experimental Protocol: Direct N-Alkylation
  • Dissolve Ethyl 4-piperidinecarboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Add a non-nucleophilic base, such as potassium carbonate or triethylamine.

  • Add methyl iodide dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the base.

  • Remove the solvent under reduced pressure.

  • The crude product will likely be a mixture of the starting material, the desired product, and the quaternary ammonium salt, requiring careful purification by column chromatography.

Expected Performance

The yield of the desired tertiary amine can be variable and is often moderate, depending on the reaction conditions and the success of controlling the over-alkylation.

Comparative Summary of Synthesis Routes
ParameterCatalytic Reductive AminationEschweiler-Clarke ReactionDirect N-Alkylation
Typical Yield > 90%80-95%Moderate to Good (variable)
Selectivity High (for tertiary amine)High (no quaternary salt formation)Low (risk of over-alkylation)
Reagents Formaldehyde, H₂, Pd/CFormaldehyde, Formic AcidMethyl Iodide, Base
Reaction Conditions Pressurized H₂, Room Temp.80°CRoom Temperature
Workup/Purification Filtration and distillationExtraction and chromatography/distillationExtraction and chromatography
Key Advantages High yield, clean reaction, atom economicalAvoids over-alkylation, simple reagentsSimple setup
Key Disadvantages Requires pressure equipment, catalyst handlingElevated temperature, use of corrosive acidPoor selectivity, difficult purification
Cost-Effectiveness Potentially higher initial cost (catalyst, equipment)Generally cost-effectiveReagent costs can be a factor
Safety Considerations Handling of H₂ gas and flammable catalystHandling of corrosive formic acidMethyl iodide is toxic and a carcinogen
Conclusion and Recommendation

For the synthesis of this compound, Catalytic Reductive Amination emerges as the most advantageous route for achieving high yields and purity. Its clean reaction profile and the ease of product isolation make it an excellent choice for both laboratory and potential scale-up applications, provided the necessary equipment for handling hydrogen gas is available.

Direct N-Alkylation with Methyl Iodide is the least recommended of the three methods due to the inherent lack of selectivity. The formation of the quaternary ammonium salt as a significant byproduct necessitates more demanding purification procedures and leads to lower overall yields of the desired product.

The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and purity specifications. However, for a combination of high yield, selectivity, and operational efficiency, Catalytic Reductive Amination stands out as the superior methodology.

References

A Senior Application Scientist's Guide to Validating the Purity of Ethyl 1-methylpiperidine-4-carboxylate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is not merely a quality control step; it is a fundamental pillar of safety and efficacy. For intermediates like Ethyl 1-methylpiperidine-4-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its chemical integrity is paramount. This guide provides a comprehensive, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for this purpose. We will move beyond rote protocols to explore the scientific rationale behind our choices, comparing methodologies to arrive at a self-validating and reliable analytical procedure.

Chapter 1: Understanding the Analyte and Its Potential Impurities

Before any method development can commence, a thorough understanding of the target analyte, this compound, is crucial. Its chemical structure reveals a tertiary amine (the N-methylpiperidine ring) and an ethyl ester functional group. This combination dictates its physicochemical properties, such as its basicity (pKa) and its limited UV chromophore. The tertiary amine makes the compound susceptible to pH changes, which can be leveraged for chromatographic retention and selectivity. The ester group, while providing some polarity, lacks a strong UV-absorbing moiety, which presents a challenge for detection.

The synthesis of this compound typically involves the esterification of 1-methylpiperidine-4-carboxylic acid.[1] Potential impurities can therefore include unreacted starting materials, by-products from side reactions, and degradation products. A sound HPLC method must be able to separate the main compound from these potential impurities.

Caption: Potential Impurity Profile of this compound.

Chapter 2: A Comparative Approach to HPLC Method Development

The goal of this phase is to establish an HPLC method that is not only capable of quantifying the main peak but is also stability-indicating, meaning it can resolve the active ingredient from any potential impurities and degradation products.

The Critical Choice of Stationary Phase

Given the polar and basic nature of this compound, a reversed-phase C18 column is a logical starting point. However, not all C18 columns are created equal. The choice of a specific C18 column can significantly impact peak shape and resolution, especially for basic compounds which are prone to tailing on traditional silica-based columns.

Stationary PhaseParticle Size (µm)Dimensions (mm)Performance Characteristics
Column A: Traditional C1854.6 x 150Prone to peak tailing for basic analytes due to silanol interactions.
Column B: End-capped C183.54.6 x 100Improved peak shape and symmetry for basic compounds due to reduced silanol activity.
Column C: C18 with Polar Embedded Group34.6 x 150Offers alternative selectivity and is compatible with highly aqueous mobile phases.

In our experience, an end-capped C18 column provides the best balance of retention, efficiency, and peak symmetry for this class of compounds. The end-capping process neutralizes many of the acidic silanol groups on the silica surface that can cause undesirable interactions with basic analytes.

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition is arguably the most critical factor in achieving the desired separation. For a basic compound like this compound, controlling the pH of the aqueous component of the mobile phase is essential.

  • Low pH (e.g., pH 2.5-3.5): At this pH, the tertiary amine will be protonated, making the molecule more polar and thus less retained on a C18 column. This can be advantageous for achieving sharp peaks and good resolution from less polar impurities.

  • Mid-range pH (e.g., pH 6-8): Operating in this range is generally avoided as it is close to the pKa of the silica support, which can lead to column degradation.

  • High pH (e.g., pH 9-10.5): At a high pH, the tertiary amine will be in its free base form, making it more hydrophobic and thus more retained. This can be useful for separating it from more polar impurities. However, this requires a pH-stable column.

A low pH mobile phase, such as one containing 0.1% formic acid or trifluoroacetic acid, is often a robust choice. For the organic modifier, acetonitrile is generally preferred over methanol as it often provides better peak shape and lower viscosity.

Detector Wavelength Selection

The absence of a strong chromophore in this compound necessitates detection at a low UV wavelength, typically in the range of 210-220 nm. While this provides adequate sensitivity for the main component, it's important to be aware that many other compounds also absorb in this region. Therefore, peak purity assessment using a photodiode array (PDA) detector is highly recommended to ensure the peak is not co-eluting with any impurities. For compounds with no UV chromophore, alternative detection methods like Charged Aerosol Detection (CAD) can be employed.[2]

Chapter 3: A Validated HPLC Protocol for Purity Determination

The following protocol has been optimized for the reliable purity determination of this compound.

Caption: General Workflow for HPLC Purity Analysis.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade)

2. Chromatographic Conditions:

  • Column: End-capped C18, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

4. System Suitability:

  • Before sample analysis, inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 1.5.

  • The theoretical plate count should be ≥ 2000.

5. Analysis and Calculation:

  • Inject the standard and sample solutions.

  • Calculate the purity of the sample using the area percent method.

Chapter 4: Method Validation According to ICH Q2(R1) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For a purity method, the following validation characteristics, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, should be addressed.[4][5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the resolution of the main peak from all other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal sample concentration.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by spiking the sample with known amounts of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Adherence to these validation parameters ensures the developed method is reliable, reproducible, and fit for its intended purpose in a regulated environment. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography also provides valuable guidance on system suitability and allowable adjustments to chromatographic methods.[7][8][9] Recent updates to USP <621> allow for more flexibility in modernizing methods, such as adjusting particle size and column dimensions, which can lead to faster and more efficient analyses.[10][11]

Conclusion

The development and validation of an HPLC method for determining the purity of this compound is a systematic process that requires a deep understanding of the analyte's chemistry and the principles of chromatography. By carefully selecting the stationary phase, optimizing the mobile phase, and rigorously validating the final method according to established guidelines, a reliable and robust analytical procedure can be established. This ensures the quality and consistency of this critical intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

Spectroscopic analysis for the confirmation of "Ethyl 1-methylpiperidine-4-carboxylate" structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Confirmation of Ethyl 1-methylpiperidine-4-carboxylate

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For intermediates like this compound, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), structural integrity is paramount. This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive confirmation of its structure, moving beyond mere data presentation to explain the causal logic behind the analytical choices. We will compare the utility of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing the experimental data and protocols necessary for robust validation.

The Analytical Imperative: Why a Multi-Faceted Approach?

No single analytical technique can provide a complete picture of a molecule's identity with absolute certainty. Each method interrogates a different physical property of the molecule.

  • Nuclear Magnetic Resonance (NMR) maps the carbon-hydrogen framework, revealing connectivity and the chemical environment of each atom.

  • Mass Spectrometry (MS) provides the molecular weight and offers clues to the structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule.

Relying on a single method can lead to misinterpretation, especially with isomers. For instance, the isomeric Ethyl 1-methylpiperidine-3-carboxylate (Ethyl 1-methylnipecotate) would have an identical molecular weight and very similar IR spectra. Only NMR spectroscopy can definitively distinguish between these positional isomers. Therefore, a consolidated, multi-spectroscopic approach is the self-validating standard for structural elucidation.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectral data, the following structure and numbering scheme for this compound will be used.

Caption: Structure and numbering for this compound.

Primary Spectroscopic Analysis

This section details the expected results from the core analytical techniques used for structural confirmation.

¹H NMR Spectroscopy: The Definitive Map

Proton NMR (¹H NMR) provides the most detailed information about the hydrogen atoms in the molecule. By analyzing chemical shifts (δ), integration values, and splitting patterns (multiplicity), we can piece together the entire structure.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Assignment Proton(s) Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ethyl CH₃ H-11 ~1.25 Triplet (t) ~7.1 3H
Piperidine (axial) H-3a, H-5a ~1.75-1.90 Multiplet (m) - 2H
Piperidine (equatorial) H-3e, H-5e ~1.95-2.10 Multiplet (m) - 2H
Piperidine (axial) H-2a, H-6a ~2.00-2.15 Multiplet (m) - 2H
N-CH₃ H-7 ~2.28 Singlet (s) - 3H
Methine H-4 ~2.25-2.35 Multiplet (m) - 1H
Piperidine (equatorial) H-2e, H-6e ~2.75-2.90 Multiplet (m) - 2H

| Ethyl O-CH₂ | H-10 | ~4.12 | Quartet (q) | ~7.1 | 2H |

Causality Behind the Assignments:

  • Ethyl Group: The quartet at ~4.12 ppm (H-10) is deshielded by the adjacent oxygen atom and is split by the three protons of H-11. The H-11 protons appear as a triplet around ~1.25 ppm, split by the two H-10 protons. This classic "quartet-triplet" pattern is a definitive indicator of an ethyl ester.

  • N-Methyl Group: The singlet at ~2.28 ppm integrating to 3H is characteristic of a methyl group attached to a nitrogen, which lacks adjacent protons to couple with.

  • Piperidine Ring: The protons on the piperidine ring exhibit complex splitting patterns due to geminal and vicinal coupling. Protons adjacent to the nitrogen (H-2, H-6) are more deshielded than those further away (H-3, H-5). The equatorial protons (H-2e, H-6e) are typically found further downfield than their axial counterparts due to anisotropic effects.[1] The methine proton (H-4) is deshielded by the adjacent ester group.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR (¹³C NMR) complements the ¹H NMR by providing a signal for each unique carbon atom in the molecule, confirming the carbon backbone.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Carbon(s) Expected δ (ppm)
Ethyl CH₃ C-11 ~14.2
Piperidine C-3, C-5 ~28.0
Methine C-4 ~41.0
N-CH₃ C-7 ~46.5
Piperidine C-2, C-6 ~55.0
Ethyl O-CH₂ C-10 ~60.3

| Carbonyl | C-8 | ~175.0 |

Causality Behind the Assignments:

  • Carbonyl Carbon (C-8): The ester carbonyl carbon is highly deshielded and appears significantly downfield, typically around 175.0 ppm.

  • Alkyl Carbons: The carbons of the ethyl group (C-10, C-11) and the N-methyl group (C-7) appear in the upfield region, consistent with sp³ hybridized carbons. The C-10 carbon is deshielded by the attached oxygen.

  • Piperidine Carbons: The C-2 and C-6 carbons attached to the nitrogen appear further downfield (~55.0 ppm) than the C-3 and C-5 carbons (~28.0 ppm). This is due to the electron-withdrawing effect of the nitrogen atom.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of its identity. The molecular formula of this compound is C₉H₁₇NO₂. The exact mass is 171.1259 g/mol , and the nominal molecular weight is 171.24 g/mol .[2]

Expected Mass Spectrum Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the intact molecule.

  • Key Fragments: The fragmentation pattern provides a fingerprint that supports the proposed structure. Common fragmentation pathways for piperidine alkaloids involve the cleavage of bonds adjacent to the nitrogen atom.[3]

    • m/z = 126: Loss of the ethoxy group (•OCH₂CH₃, 45 Da).

    • m/z = 98: Loss of the entire carboxylate group (•COOCH₂CH₃, 73 Da).

    • m/z = 70: A characteristic fragment from the piperidine ring cleavage.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, it serves to verify the ester and the tertiary amine.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1730 C=O Stretch Ester
~1180 C-O Stretch Ester
2940-2800 C-H Stretch Aliphatic (CH, CH₂, CH₃)

| Absence of band ~3300 | N-H Stretch | Confirms Tertiary Amine |

Causality Behind the Assignments:

  • The most prominent feature is the strong, sharp absorption band around 1730 cm⁻¹, which is highly characteristic of the carbonyl (C=O) stretch in an aliphatic ester.[4]

  • The presence of various C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

  • Critically, the absence of a broad absorption band in the 3300-3500 cm⁻¹ region confirms that the nitrogen is a tertiary amine, as there is no N-H bond present.[5] This distinguishes it from its precursor, Ethyl 4-piperidinecarboxylate.[6]

Comparative Analysis of Techniques

Technique Strengths for This Molecule Limitations for This Molecule Alternative/Complementary Methods
¹H & ¹³C NMR Unambiguously determines the carbon-hydrogen framework and connectivity. Distinguishes between positional isomers.Can be less sensitive than MS. Requires a relatively pure sample.2D NMR (COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.
Mass Spec. (MS) Confirms molecular weight and elemental formula (with HRMS). Fragmentation pattern supports the structure. Highly sensitive.Does not distinguish between isomers (e.g., 3- vs. 4-carboxylate) on its own.Gas Chromatography-MS (GC-MS) for separation and identification in a mixture.
IR Spectroscopy Rapid confirmation of the ester functional group. Confirms the tertiary nature of the amine (absence of N-H).Provides limited information on the overall molecular skeleton. Many signals can overlap in the fingerprint region.Raman Spectroscopy can provide complementary vibrational information.

Experimental Workflow and Protocols

A robust analytical workflow ensures data is reliable and reproducible.

Caption: Integrated workflow for spectroscopic structure confirmation.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program designed to elute the compound of interest (e.g., start at 100°C, ramp to 250°C at 10°C/min).

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 40-300.

  • Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum, noting the molecular ion and key fragment ions.

Protocol 3: FT-IR Analysis
  • Method: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and speed.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

  • Analysis: Identify the key absorption bands corresponding to the functional groups.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. While IR and MS provide rapid and essential checks for functional groups and molecular weight, NMR remains the definitive technique for mapping the atomic connectivity and distinguishing the target molecule from its isomers. Adherence to the detailed protocols within this integrated workflow ensures a robust and scientifically sound structural validation, a critical step in any chemical research or drug development pipeline.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Ethyl 1-methylpiperidine-4-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the selection of building blocks is a critical decision point, balancing cost, efficiency, and strategic flexibility. Ethyl 1-methylpiperidine-4-carboxylate (CAS No. 24252-37-7) is a frequently utilized heterocyclic intermediate, valued for its role in constructing more complex molecular architectures, particularly in the development of novel therapeutics.[1] This guide provides an in-depth cost-benefit analysis of employing this specific N-methylated piperidine, comparing it to alternative synthetic strategies and offering the field-proven insights necessary to make informed decisions in a laboratory or process chemistry setting.

Synthetic Pathways and Economic Considerations

This compound is primarily synthesized via two well-established routes, each with distinct economic and procedural implications. The choice of pathway often hinges on the cost and availability of the initial starting materials.

Route A: N-Alkylation of a Secondary Amine Precursor

The most direct and common laboratory-scale synthesis involves the N-methylation of the commercially available precursor, Ethyl 4-piperidinecarboxylate (also known as Ethyl isonipecotate).[2][3][4] This method is favored for its simplicity and high yields.

Workflow for N-methylation Route:

cluster_0 Route A: N-Alkylation Start Ethyl 4-piperidinecarboxylate Process Reductive Amination (Eschweiler-Clarke reaction) Start->Process Input Reagents Methylating Agent (e.g., Formaldehyde/Formic Acid) + Solvent Reagents->Process Product This compound Process->Product Yield: High

Caption: Synthetic workflow for N-methylation of Ethyl isonipecotate.

Route B: Pyridine Ring Reduction

An alternative, often employed in large-scale industrial production, begins with the less expensive starting material, Ethyl isonicotinate. This route involves the catalytic hydrogenation of the aromatic pyridine ring to form the piperidine scaffold, which can be combined with N-methylation.[5][6]

Workflow for Pyridine Reduction Route:

cluster_1 Route B: Pyridine Reduction Start_B Ethyl isonicotinate Process_B Catalytic Hydrogenation Start_B->Process_B Input Reagents_B H₂ Gas + Catalyst (e.g., Pd/C) + Acidic Conditions Reagents_B->Process_B Intermediate Ethyl 4-piperidinecarboxylate Process_B->Intermediate Process_C N-methylation (as in Route A) Intermediate->Process_C Product_B This compound Process_C->Product_B

Caption: Synthetic workflow starting from Ethyl isonicotinate.

While Route B utilizes a cheaper initial precursor, it requires specialized high-pressure hydrogenation equipment and careful control of reaction conditions to prevent side reactions, adding to the operational cost and complexity.[5]

Cost-Benefit Analysis: The "Buy vs. Make" Decision

The central question for a researcher is whether to purchase this compound directly or to synthesize it from its unmethylated precursor, Ethyl isonipecotate.

ParameterDirect Purchase (this compound)In-House Synthesis (from Ethyl isonipecotate)Alternative: N-Boc-protected (e.g., Ethyl N-Boc-4-methylpiperidine-4-carboxylate)
Starting Material Cost Higher initial outlay per gram.[7]Lower cost for the precursor, Ethyl isonipecotate.[8]Generally the highest cost per gram due to the protecting group.[9]
Time & Labor Minimal; ready for immediate use.Significant; requires reaction setup, monitoring, workup, and purification.Similar to direct purchase, but requires an additional deprotection step later.
Reagent & Solvent Cost None (beyond the reaction it will be used in).Additional costs for methylating agents, solvents, and purification materials.Additional costs for acids/bases for Boc deprotection.
Process Control High; purity is guaranteed by the supplier.Requires careful optimization to ensure complete methylation and avoid byproducts.High; protecting group chemistry is typically robust and high-yielding.
Synthetic Versatility Low; locked into the N-methyl substituent.High; the precursor can be alkylated with various groups, not just methyl.Highest; the N-H intermediate after deprotection is a key point for diversification.
Overall Yield Not applicable.High, but subject to losses during workup and purification.High, but the overall yield is impacted by the additional deprotection step.

Expert Insight: The decision framework is clear:

  • For rapid, small-scale synthesis where the N-methyl group is the desired final substituent and development timelines are critical, direct purchase is the most efficient option.

  • For large-scale campaigns or analog synthesis programs where various N-substituents are required, purchasing the cheaper Ethyl isonipecotate precursor provides maximum flexibility and long-term cost savings.

  • For multi-step syntheses where the piperidine nitrogen requires protection , an N-Boc or N-Cbz protected variant is the superior, albeit more expensive, choice to prevent unwanted side reactions.

Comparative Experimental Protocols

To provide a practical basis for comparison, we present validated protocols for the synthesis of the target compound and a common subsequent transformation.

Protocol 1: Synthesis of this compound

This procedure utilizes the Eschweiler-Clarke reaction, a classic and highly reliable method for the N-methylation of primary and secondary amines.

Methodology:

  • To a round-bottom flask, add Ethyl 4-piperidinecarboxylate (1 equivalent).

  • Add formic acid (2.5 equivalents) and formaldehyde (2.2 equivalents, as a 37% aqueous solution).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the mixture to room temperature and carefully basify to pH > 9 with a 2M NaOH solution.

  • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.

Self-Validating System: The reaction can be monitored for the disappearance of the starting material. The final product's identity and purity should be confirmed by ¹H NMR and ¹³C NMR spectroscopy, comparing the spectra to literature values.[10]

Protocol 2: Reduction to (1-Methylpiperidin-4-yl)methanol

A common downstream application of the title compound is the reduction of the ester to a primary alcohol, a versatile intermediate for further functionalization.

Methodology:

  • In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a suspension of Lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction for the consumption of the starting ester by TLC.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield (1-Methylpiperidin-4-yl)methanol.

Causality Behind Choices: LiAlH₄ is a powerful reducing agent necessary for the complete reduction of the ester. The reaction is performed under anhydrous and inert conditions due to the high reactivity of LiAlH₄ with water and atmospheric moisture. The Fieser workup is a standardized and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Strategic Decision Framework

The choice between using this compound and an alternative strategy can be visualized as a logical workflow.

Start Project Goal: Incorporate a substituted piperidine-4-carboxylate moiety Q1 Is the final N-substituent a methyl group? Start->Q1 Q2 Is rapid synthesis of a single target the priority? Q1->Q2 Yes Q3 Does the piperidine 'N' require protection during subsequent steps? Q1->Q3 No Use_Target Decision: Use this compound Q2->Use_Target Yes Synthesize_InHouse Decision: Synthesize from Ethyl isonipecotate (In-house N-methylation) Q2->Synthesize_InHouse No (Cost/Scale is a factor) Use_Precursor Decision: Use Ethyl isonipecotate and diversify the N-substituent as needed Q3->Use_Precursor No Use_Protected Decision: Use N-Boc or N-Cbz protected piperidine precursor Q3->Use_Protected Yes

Caption: Decision-making workflow for selecting a piperidine building block.

Conclusion and Recommendations

This compound is a valuable and efficient building block for specific, targeted synthetic applications where the N-methyl group is a required final functionality. Its primary benefit lies in saving time and labor, streamlining the synthetic process by eliminating the need for an N-alkylation step.

However, this convenience comes at a higher initial cost and a complete loss of synthetic flexibility at the nitrogen atom. For discovery programs that require the exploration of a diverse chemical space around the piperidine nitrogen, the more economical and versatile precursor, Ethyl 4-piperidinecarboxylate, is unequivocally the superior starting point. The decision, therefore, is not about which compound is "better," but which is strategically optimal for the specific goals, timeline, and budget of the research program.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-methylpiperidine-4-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management

The responsible disposal of any chemical reagent is predicated on a thorough understanding of its intrinsic properties and associated hazards. Ethyl 1-methylpiperidine-4-carboxylate, while a valuable synthetic building block, necessitates careful handling due to its potential health and environmental effects. The overarching principle is one of "cradle-to-grave" responsibility, ensuring that hazardous waste is managed safely from its point of generation to its ultimate disposal.[1][2]

Hazard Profile of this compound

A comprehensive safety assessment begins with the Safety Data Sheet (SDS). For this compound, the key hazard classifications include:

  • Skin Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

Understanding these hazards informs the selection of appropriate Personal Protective Equipment (PPE) and dictates the urgency and methods for spill cleanup.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 24252-37-7
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Form Liquid
Density 0.963 g/mL at 25 °C
Flash Point 87.8 °C (190.0 °F) - closed cup

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, ensuring both safety and regulatory compliance.

Waste Segregation: The First Line of Defense

Proper segregation at the source is paramount to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Designate as Hazardous Waste: All materials contaminated with this compound, including residual amounts in containers, contaminated pipette tips, gloves, and absorbent materials from spills, must be treated as hazardous waste.[6][7]

  • Maintain Separate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be kept separate.[6][8][9] For instance, mixing with strong oxidizing agents could lead to a dangerous reaction.

Containerization and Labeling: Clarity and Compliance

The integrity of the waste containment system is critical to preventing leaks and ensuring proper handling.

  • Select Appropriate Containers: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, for collecting liquid waste.[7][10] Ensure containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[8]

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[6][7][8][9][10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents

    • The approximate concentration of each chemical

    • The relevant hazard pictograms (e.g., irritant)

    • The date the waste was first added to the container

Storage and Accumulation: Safe Temporary Holding

Laboratories may have a designated Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[9][10]

  • Secure Storage: Store waste containers in a designated, well-ventilated area, away from general laboratory traffic.[10][11]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[8][9]

  • Keep Containers Closed: Waste containers must be kept closed except when adding waste.[8][10] This minimizes the release of vapors and prevents spills.

Disposal Workflow

The following diagram illustrates the lifecycle of this compound waste from the laboratory bench to its final disposal.

G Workflow for this compound Disposal cluster_lab Laboratory Procedures cluster_storage Temporary On-Site Storage cluster_disposal Final Disposal Process A 1. Waste Generation (e.g., reaction residues, contaminated labware) B 2. Segregation (Isolate from incompatible waste streams) A->B C 3. Containerization & Labeling (Use approved, clearly labeled containers) B->C D 4. Transfer to Satellite Accumulation Area (SAA) (Within the laboratory) C->D E 5. Await Scheduled Pickup (Adhere to accumulation time limits) D->E F 6. Collection by EHS Personnel (Trained and authorized staff) E->F G 7. Transportation to Central Facility (Licensed hazardous waste transporter) F->G H 8. Final Disposal (Typically incineration for organic compounds) G->H

Caption: From benchtop to final disposal: the journey of chemical waste.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate risks.

  • Alert Personnel and Evacuate (if necessary): Notify colleagues in the immediate area. For large spills, evacuate the laboratory.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to prevent the spill from spreading.[12]

  • Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a designated hazardous waste container.[11][12]

  • Decontaminate the Area: Clean the spill surface with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

  • Report the Incident: Inform your laboratory supervisor and EHS department of the spill, regardless of its size.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to these guidelines, researchers not only ensure their own safety and that of their colleagues but also contribute to the protection of the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-methylpiperidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with reactive intermediates like Ethyl 1-methylpiperidine-4-carboxylate (CAS No. 24252-37-7). This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Risks: Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, this compound presents the following primary hazards[1][2]:

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation. [1][3]

  • H335: May cause respiratory irritation. [1][3]

These classifications dictate a stringent approach to PPE to prevent contact with skin, eyes, and the respiratory system. The toxicological properties of this specific substance have not been exhaustively investigated, which necessitates handling it with a high degree of caution[4].

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision-making process. For this compound, the primary routes of exposure are dermal contact, eye contact, and inhalation. Therefore, our PPE strategy must create effective barriers for these pathways.

Engineering Controls: Your First Line of Defense

Before resorting to PPE, always prioritize engineering controls. For this compound, which can cause respiratory irritation, handling should occur within a certified chemical fume hood to minimize the concentration of airborne vapors[1][4]. Safety showers and eyewash stations must be readily accessible and tested regularly[1][3].

Essential PPE for Handling this compound

Based on the known hazards, the following PPE is mandatory when handling this compound.

Eye and Face Protection:
  • Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement[4][5]. However, due to the risk of serious eye damage, chemical safety goggles are strongly recommended, especially when there is a risk of splashing[1][5].

  • Causality: The ester and tertiary amine functional groups can be corrosive to eye tissue. Goggles provide a complete seal around the eyes, offering superior protection against splashes compared to safety glasses. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.

Skin Protection:
  • Gloves:

    • Requirement: Handle with chemical-resistant gloves that have been inspected for integrity before use[4][5].

    • Technique: Proper glove removal technique (without touching the outer surface) is critical to prevent skin contamination[4]. Dispose of used gloves in a designated chemical waste container[4].

  • Protective Clothing:

    • Requirement: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Long-sleeved clothing should be worn to protect the arms[3].

    • Causality: Standard cotton lab coats offer a barrier against minor spills, but may not be sufficient for significant splashes of corrosive or readily absorbed chemicals. Ensure clothing is buttoned and sleeves are not rolled up.

Respiratory Protection:
  • Requirement: Under normal laboratory conditions with the use of a certified fume hood, respiratory protection is not typically required. However, if you are working outside of a fume hood, or if ventilation is inadequate and you may be exposed to vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is necessary[1].

  • Expert Insight: The decision to use a respirator should be based on a formal risk assessment. If there is any doubt about the effectiveness of your ventilation, err on the side of caution and use respiratory protection. Fit testing of respirators is essential to ensure a proper seal.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles (conforming to EN166 or ANSI Z87.1)Protects against splashes and vapors, preventing serious eye damage[1][4][5].
Hand Protection Chemical-resistant nitrile gloves (or other compatible material)Prevents skin irritation and potential absorption upon contact[4][5].
Body Protection Laboratory coat (long-sleeved)Provides a primary barrier against accidental spills and splashes[3].
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator (as needed)Protects against respiratory tract irritation if ventilation is insufficient[1].

Procedural Guidance: Donning, Doffing, and Disposal of PPE

A disciplined approach to putting on and taking off PPE is as important as its selection.

Donning PPE Workflow:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Put on your safety goggles, ensuring a snug fit. If required, place a face shield over the goggles.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the sleeves of your lab coat to create a seal.

Doffing PPE Workflow (to minimize cross-contamination):
  • Gloves: Remove gloves first using a proper technique (glove-in-glove or beak method). Dispose of them immediately in the designated waste container.

  • Goggles/Face Shield: Remove your goggles and/or face shield.

  • Lab Coat: Remove your lab coat.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE[4][5].

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Don Lab Coat Don2 2. Don Goggles/ Face Shield Don1->Don2 Don3 3. Don Gloves Don2->Don3 End Procedure Complete Don3->End Perform Experiment Doff1 1. Remove Gloves Doff2 2. Remove Goggles/ Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4 Start Start Handling Procedure Start->Don1 End->Doff1

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plans: Safe Handling and Storage

  • Handling: Always handle this compound in a well-ventilated area, preferably a chemical fume hood[1][4]. Avoid contact with skin, eyes, and clothing[1][4]. Wash hands thoroughly after handling[4].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[1][4]. The storage class is 10 - Combustible liquids.

Disposal Plan: A Commitment to Environmental Responsibility

Contaminated PPE and any waste material containing this compound must be disposed of as hazardous chemical waste.

  • PPE Disposal: Used gloves, disposable lab coats, and any other contaminated items should be placed in a designated, labeled hazardous waste container.

  • Chemical Disposal: Unused or waste this compound should be collected in a suitable, sealed container. It is often recommended to dissolve or mix the material with a combustible solvent and arrange for disposal by a licensed chemical incinerator[1].

  • Regulatory Compliance: Always follow local, state, and federal regulations for hazardous waste disposal[1]. Do not discharge into drains or the environment[4].

By adhering to these guidelines, you are not only protecting yourself and your colleagues but also upholding the principles of responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methylpiperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-methylpiperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.